Product packaging for 2-(4-Fluorophenyl)acetaldehyde(Cat. No.:CAS No. 1736-67-0)

2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033
CAS No.: 1736-67-0
M. Wt: 138.14 g/mol
InChI Key: KCXZRESSSSYYCW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)acetaldehyde is a fluorinated aromatic compound with the molecular formula C8H7FO and a molecular weight of 138.14 g/mol . It is characterized by its acetaldehyde functional group attached to a 4-fluorophenyl ring, a structure represented by the SMILES notation "C1=CC(=CC=C1CC=O)F" . As a valuable synthetic intermediate in organic chemistry and drug discovery, this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the preparation of various heterocycles and pharmaceuticals that incorporate a 4-fluorophenyl moiety. Researchers utilize this aldehyde in reactions such as condensations, reductions, and as a precursor for further functionalization, leveraging the reactivity of the aldehyde group and the electronic influence of the fluorine atom. Handling and Safety: This compound requires careful handling and proper storage under an inert atmosphere at freezer temperatures (below -20°C) to maintain its stability . It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety practices, including the use of personal protective equipment (PPE). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. Key Identifiers: CAS Registry Number: 1736-67-0 , MDL Number: MFCD02261761 , PubChem CID: 11126322 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO B156033 2-(4-Fluorophenyl)acetaldehyde CAS No. 1736-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXZRESSSSYYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456061
Record name 2-(4-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-67-0
Record name 4-Fluorobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)acetaldehyde, a fluorinated aromatic aldehyde of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development.

Chemical Identification and Properties

This compound is a chemical compound with the CAS Registry Number 1736-67-0 .[1][2] It is also known by several synonyms, including (4-Fluorophenyl)acetaldehyde and p-fluorophenylacetaldehyde.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 1736-67-0[1][2]
Molecular Formula C₈H₇FO[1][2]
Molecular Weight 138.14 g/mol [1][2][3]
Appearance Liquid[4]
Boiling Point 204.6 °C at 760 mmHg[5]
Density 1.116 g/cm³[5]
Flash Point 74.552 °C
Refractive Index 1.493
Vapor Pressure 0.261 mmHg at 25°C
LogP 1.567
Physical Form Liquid at 20°C
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key identifiers include:

  • InChI: 1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2[3]

  • InChIKey: KCXZRESSSSYYCW-UHFFFAOYSA-N[3]

  • SMILES: C1=CC(=CC=C1CC=O)F[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol. Mild oxidation methods are preferred to prevent the over-oxidation of the aldehyde to a carboxylic acid. The Dess-Martin oxidation and the Swern oxidation are two widely used and reliable methods for this transformation.[5][6][7][8][9][10][11]

Proposed Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin oxidation utilizes the Dess-Martin periodinane (DMP) as a mild and selective oxidizing agent for converting primary alcohols to aldehydes.[1][6][7] This method offers the advantages of neutral pH, room temperature reaction conditions, and generally high yields.[1]

Materials:

  • 2-(4-fluorophenyl)ethanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(4-fluorophenyl)ethanol (1 equivalent) in dichloromethane (approx. 10 volumes) in a round-bottom flask equipped with a stir bar.

  • To this solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

  • Stir the biphasic mixture until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-(4-fluorophenyl)ethanol 2-(4-fluorophenyl)ethanol Reaction Reaction 2-(4-fluorophenyl)ethanol->Reaction Dess-Martin Periodinane (DMP) Dess-Martin Periodinane (DMP) Dess-Martin Periodinane (DMP)->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Quenching Quenching Reaction->Quenching Workup Workup Quenching->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.

Alternative Experimental Protocol: Swern Oxidation

The Swern oxidation is another mild and efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][9][10][11]

Materials:

  • 2-(4-fluorophenyl)ethanol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for a short period, add a solution of 2-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture for 15-30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) to the reaction mixture and stir for an additional 15-30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[12] Fluorinated building blocks, such as this compound, are therefore valuable intermediates in the synthesis of pharmacologically active compounds.

While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a synthetic precursor is of significant interest. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations, including but not limited to:

  • Reductive amination: to form substituted phenethylamines.

  • Wittig and related olefination reactions: to create carbon-carbon double bonds.

  • Aldol and related condensation reactions: for the formation of more complex carbon skeletons.

These reactions are fundamental in the construction of diverse molecular scaffolds found in many classes of therapeutic agents. The presence of the fluorine atom on the phenyl ring can impart desirable properties to the final drug molecule.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information
Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from PubChem.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Store in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store under an inert atmosphere.

Conclusion

This compound is a valuable fluorinated building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis from the corresponding alcohol can be achieved through reliable and mild oxidation methods such as the Dess-Martin or Swern oxidations. The presence of the fluorine atom and the reactive aldehyde functionality make it a versatile precursor for the development of novel therapeutic agents. Proper safety and handling procedures are essential when working with this compound. Further research into the biological activities of molecules derived from this compound may unveil new opportunities in drug discovery.

References

Physical and chemical properties of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetaldehyde

Introduction

This compound, also known as p-fluorophenylacetaldehyde, is an aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive aldehyde group and a fluorinated phenyl ring, makes it a valuable precursor and building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] The presence of the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.[5]

This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound. It includes detailed data, experimental protocols, and logical workflows designed for researchers, scientists, and professionals in drug development.

General Information and Identifiers

Correctly identifying a chemical compound is critical for research and safety. The following table summarizes the key identifiers for this compound.[1]

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1736-67-0[1][2][6][7][8][9]
Molecular Formula C₈H₇FO[1][2][6][8]
Molecular Weight 138.14 g/mol [1][7][8][9]
Canonical SMILES C1=CC(=CC=C1CC=O)F[1]
InChI InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2[1]
InChIKey KCXZRESSSSYYCW-UHFFFAOYSA-N[1]

Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[7][10] Its key physical properties are compiled below.

PropertyValueSource
Physical Form Liquid[7][9][10][11]
Boiling Point 204.6 °C at 760 mmHg 63-65 °C at 5-6 Torr[2][4][6][7]
Density 1.1 g/cm³ - 1.116 g/cm³[2][6][7][11]
Flash Point 74.6 °C[2][4][6]
Refractive Index 1.49 - 1.493[2][6][11]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[2]

Chemical and Computational Properties

Computational descriptors help predict the behavior of a compound, such as its lipophilicity and potential for forming hydrogen bonds.

PropertyValueSource
XLogP3 1.6[1][6]
Hydrogen Bond Donor Count 0[1][6]
Hydrogen Bond Acceptor Count 2[1][6]
Rotatable Bond Count 2[1][6]
Exact Mass 138.048093005 Da[1][6]
Complexity 106[1][6]

Reactivity and Stability

Reactivity: The chemical reactivity of this compound is dominated by its aldehyde functional group, which is susceptible to oxidation to form the corresponding carboxylic acid and reduction to form 2-(4-fluorophenyl)ethanol. It readily undergoes nucleophilic addition reactions typical of aldehydes. The electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring can influence the reactivity of the benzylic position, potentially decreasing the rate of reactions that proceed through a transition state with a positive charge buildup at this position.[5]

Stability and Storage: Like many aldehydes, this compound can be sensitive to air and may oxidize over time. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere, such as nitrogen.[7][9][10] Specific storage temperatures cited include 2-8°C or in a freezer under -20°C.[7][9][10]

Synthesis and Analysis Workflows

The following diagrams illustrate a typical workflow for the synthesis and subsequent analytical characterization of this compound.

G cluster_synthesis Synthesis Workflow Start Starting Material: 2-(4-Fluorophenyl)ethanol Reaction Oxidation Reaction Start->Reaction Reagent Oxidizing Agent (e.g., PCC in CH₂Cl₂) Reagent->Reaction Workup Reaction Quenching & Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_analysis Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis Input Purified Sample of This compound Data Data Acquisition Input->Data NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Data MS Mass Spectrometry (GC-MS) MS->Data IR FTIR Spectroscopy IR->Data Analysis Spectral Interpretation Data->Analysis Output Structure & Purity Confirmation Analysis->Output

Caption: Workflow for the structural confirmation and purity analysis of the synthesized compound.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-(4-fluorophenyl)ethanol

This protocol describes a generalized method for synthesizing this compound.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-fluorophenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Reaction: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) portion-wise at room temperature. The reaction mixture is typically stirred for several hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

Protocol 2: Analytical Characterization

This protocol outlines the steps to confirm the identity and purity of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Expected ¹H NMR signals: A doublet for the aldehyde proton (~9.7 ppm), a doublet for the methylene protons (~3.6 ppm), and aromatic signals consistent with a 1,4-disubstituted benzene ring.

    • Expected ¹³C NMR signals: An aldehyde carbon signal (~200 ppm), a methylene carbon signal, and four distinct aromatic carbon signals.

    • Expected ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

    • Inject the solution into a GC-MS system.

    • The GC will confirm the purity of the sample (ideally a single peak).

    • The MS will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound (138.14 g/mol ), and a characteristic fragmentation pattern.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire an IR spectrum of the neat liquid sample.

    • Expected characteristic peaks: A strong C=O stretch for the aldehyde at ~1720-1740 cm⁻¹, C-H stretches for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, and C-F stretching vibrations.

Role in Drug Discovery

While direct involvement in specific signaling pathways for this compound is not extensively documented, its primary value lies in its role as a versatile chemical scaffold in the drug discovery process.

G cluster_discovery Role as a Building Block in Drug Discovery Scaffold Starting Scaffold: This compound Synthesis Derivative Synthesis (e.g., reductive amination, Wittig reaction, etc.) Scaffold->Synthesis Library Compound Library (Diverse Structures) Synthesis->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Conceptual workflow illustrating the use of the title compound in a drug discovery pipeline.

Safety and Hazards

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Hazard TypeGHS Statement CodeDescriptionSource
Acute Toxicity H302Harmful if swallowed[1][9][12]
Skin Irritation H315Causes skin irritation[1][9][12]
Eye Irritation H319Causes serious eye irritation[1][9][12]
Respiratory Irritation H335May cause respiratory irritation[9][12]
Aquatic Hazard H412Harmful to aquatic life with long lasting effects[1]

Precautionary Measures (P-Statements): Standard precautions include avoiding breathing vapors, wearing protective gloves, eye protection, and face protection (P261, P280).[9][12] In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[9][12] If swallowed, call a poison center or doctor if you feel unwell (P301+P312).[9] Handlers should ensure adequate ventilation and use the substance in a chemical fume hood.[12]

References

2-(4-Fluorophenyl)acetaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic approach for 2-(4-Fluorophenyl)acetaldehyde, a compound of interest in various research and development domains.

Core Molecular and Physical Data

This compound is an aromatic aldehyde characterized by a phenyl ring substituted with a fluorine atom at the para-position and an acetaldehyde group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₈H₇FO[1][2]
Molecular Weight 138.14 g/mol [1][2][3]
CAS Number 1736-67-0[1][2]
Density 1.121 g/mL at 25 °C
Boiling Point 63-65 °C at 5-6 Torr[2]
Refractive Index n20/D 1.507

Molecular Structure

The structure of this compound consists of a benzene ring where a hydrogen atom at position 4 is replaced by a fluorine atom. An acetaldehyde group (-CH₂CHO) is attached to the first position of this ring.

Experimental Protocols: A Plausible Synthetic Workflow

The following experimental workflow outlines a two-step process starting from the commercially available 4-fluorophenethyl alcohol.

Experimental Workflow Diagram

G cluster_0 Step 1: Oxidation of 2-(4-fluorophenyl)ethanol cluster_1 Step 2: Characterization A 2-(4-fluorophenyl)ethanol D Reaction Mixture A->D B Oxidizing Agent (e.g., PCC, DMP, or TEMPO-based system) B->D C Solvent (e.g., Dichloromethane) C->D E Work-up and Purification (e.g., Filtration, Extraction, Chromatography) D->E Reaction F This compound E->F Isolation G Purified Product F->G H Spectroscopic Analysis (NMR, IR, Mass Spectrometry) G->H I Purity Assessment (e.g., HPLC, GC) G->I J Confirmed Structure and Purity H->J I->J

Caption: Synthetic and characterization workflow for this compound.

Detailed Methodologies

Step 1: Oxidation of 2-(4-fluorophenyl)ethanol

This step focuses on the conversion of the primary alcohol, 2-(4-fluorophenyl)ethanol, to the corresponding aldehyde, this compound. Several modern oxidation protocols can be employed to achieve this transformation with high selectivity and yield, minimizing over-oxidation to the carboxylic acid.

  • Reagents and Materials:

    • 2-(4-fluorophenyl)ethanol (substrate)

    • Oxidizing agent:

      • Option A (Mild): Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

      • Option B (Catalytic): A system comprising (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl) or a copper(I)/TEMPO catalyst system with air as the oxidant.[4]

    • Anhydrous solvent (e.g., dichloromethane (DCM) for PCC or DMP; acetonitrile for catalytic systems).

    • Inert atmosphere (e.g., nitrogen or argon), particularly for moisture-sensitive reagents.

  • Procedure (Illustrative example using a TEMPO-based system):

    • Dissolve 2-(4-fluorophenyl)ethanol in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Add the catalytic amount of TEMPO and the co-catalyst if required (e.g., a copper(I) salt).[4]

    • Introduce the stoichiometric oxidant slowly to the reaction mixture while maintaining a controlled temperature (often room temperature).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions involving halogens).

    • Perform an aqueous work-up by extracting the product into an organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Step 2: Characterization

To confirm the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aldehydic proton (around 9-10 ppm), the methylene protons adjacent to the aldehyde and the aromatic protons.

    • ¹³C NMR will display a signal for the carbonyl carbon (around 200 ppm) and other distinct signals for the aromatic and aliphatic carbons.

    • ¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic chemical shift.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1720-1740 cm⁻¹ will be indicative of the C=O stretch of the aldehyde.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.14), along with characteristic fragmentation patterns.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.

References

Spectroscopic Data Interpretation for 2-(4-Fluorophenyl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2-(4-Fluorophenyl)acetaldehyde. Due to the limited availability of specific, publicly accessible quantitative spectral data at the time of this report, this guide will focus on the expected spectroscopic characteristics based on the compound's structure and general principles of spectroscopic analysis for aromatic aldehydes. It includes detailed experimental protocols for acquiring the necessary data and showcases visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a key set of structural features that dictate its spectroscopic behavior: a para-substituted fluorophenyl ring, a methylene (-CH2-) group, and an aldehyde (-CHO) functional group. These components will give rise to characteristic signals in various spectroscopic analyses.

Chemical Structure:

Caption: Chemical structure of this compound.

Data Presentation

While specific experimental data is not available, the following tables outline the expected ranges and characteristics for the different spectroscopic techniques based on the structure of this compound.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Aldehydic H9.5 - 10.0Triplet (t)2-3Deshielded proton due to the electronegative oxygen atom. Coupled to the adjacent CH₂ group.
Methylene H (α to C=O)3.6 - 3.8Doublet (d)2-3Adjacent to the electron-withdrawing carbonyl group. Coupled to the aldehydic proton.
Aromatic H (ortho to CH₂CHO)7.1 - 7.3Doublet of doublets (dd) or Multiplet (m)8-9 (ortho), 2-3 (meta)Protons on carbons C2' and C6'.
Aromatic H (ortho to F)6.9 - 7.1Doublet of doublets (dd) or Multiplet (m)8-9 (ortho), 4-5 (meta to F)Protons on carbons C3' and C5'.
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl C (C=O)198 - 202The most downfield signal, characteristic of an aldehyde.
Aromatic C (C-F)160 - 165 (d, ¹JCF ≈ 245 Hz)Carbon directly attached to fluorine, shows a large coupling constant.
Aromatic C (C-CH₂CHO)130 - 135Quaternary carbon.
Aromatic C (ortho to CH₂CHO)128 - 132 (d, ³JCF ≈ 8 Hz)Carbons at C2' and C6'.
Aromatic C (ortho to F)115 - 120 (d, ²JCF ≈ 21 Hz)Carbons at C3' and C5'.
Methylene C (α to C=O)45 - 50Carbon adjacent to the carbonyl group.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750MediumTwo distinct peaks are characteristic of an aldehyde C-H bond.
C=O stretch (aldehyde)1720 - 1740StrongA very strong and sharp absorption, indicative of the carbonyl group.
C=C stretch (aromatic)1600 - 1610 and 1500-1510Medium to StrongCharacteristic of the aromatic ring.
C-F stretch1220 - 1240StrongStrong absorption due to the electronegativity of fluorine.
C-H bend (aromatic)810-840StrongIndicative of para-disubstitution on the benzene ring.
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonNotes
138[M]⁺Molecular ion peak. The presence of fluorine may make this peak more prominent.
137[M-H]⁺Loss of the acidic aldehydic proton.
109[M-CHO]⁺Loss of the formyl group.
91[C₇H₆F]⁺Tropylium-like ion, common in benzyl compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

    • Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • MS Detection:

    • The eluting compound from the GC column enters the mass spectrometer.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated for the chromatographic peak corresponding to this compound.

Mandatory Visualizations

Logical Workflow for Spectroscopic Data Interpretation

workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation arrow arrow NMR NMR Spectroscopy (¹H, ¹³C) NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR FTIR Spectroscopy IR_data Absorption Bands (Wavenumbers) IR->IR_data MS Mass Spectrometry MS_data Molecular Ion Peak Fragmentation Pattern MS->MS_data Connectivity Determine Connectivity NMR_data->Connectivity Functional_Groups Identify Functional Groups IR_data->Functional_Groups Structure_Confirmation Confirm Molecular Structure MS_data->Structure_Confirmation Functional_Groups->Connectivity Connectivity->Structure_Confirmation

Caption: Workflow for spectroscopic data interpretation.

Chemical Structure with Atom Numbering for NMR Correlation

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenyl)acetaldehyde. Due to the unavailability of experimentally derived public data, this report utilizes predicted spectral information to facilitate the structural elucidation and characterization of this compound. This document offers a comprehensive overview of the expected spectral features, detailed experimental protocols for acquiring such data, and a visual representation of the molecular structure with its corresponding NMR signal assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The aldehydic proton is anticipated to appear as a triplet in the downfield region of the spectrum due to coupling with the adjacent methylene protons. The methylene protons, in turn, are expected to present as a doublet. The aromatic protons are predicted to show a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring, appearing as two sets of doublets of doublets.

Proton Assignment Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity Predicted Coupling Constant (J) [Hz]
H-1 (Aldehydic)9.73Triplet (t)2.5
H-2 (Methylene)3.68Doublet (d)2.5
H-4, H-6 (Aromatic)7.18Doublet of Doublets (dd)8.6, 5.4
H-5, H-7 (Aromatic)7.04Doublet of Doublets (dd)8.6, 8.6

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to display six signals, corresponding to the eight carbon atoms in the molecule. The aldehydic carbon is predicted to be the most downfield signal. The carbon atom directly bonded to the fluorine atom will appear as a doublet due to ¹J-coupling. The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, though with smaller coupling constants.

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C-1 (Carbonyl)199.8
C-2 (Methylene)45.5
C-3 (Aromatic - Quaternary)130.4
C-4, C-8 (Aromatic - CH)130.9
C-5, C-7 (Aromatic - CH)115.8
C-6 (Aromatic - C-F)162.5 (d, ¹JCF = 245.0 Hz)

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this document are based on computational predictions and have not been experimentally verified. Actual experimental values may vary.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak can often be used for referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is required.

  • Tuning and Locking: The spectrometer probe is tuned to the appropriate frequencies for ¹H or ¹³C and the deuterium signal of the solvent is used to lock the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound with atom numbering for correlation with the NMR spectral data.

Caption: Molecular structure of this compound.

NMR_Correlations cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals cluster_structure Structure H1_signal H-1 (Aldehydic) ~9.73 ppm (t) H2_signal H-2 (Methylene) ~3.68 ppm (d) H_arom1_signal H-4, H-6 ~7.18 ppm (dd) H_arom2_signal H-5, H-7 ~7.04 ppm (dd) C1_signal C-1 (C=O) ~199.8 ppm C2_signal C-2 (CH₂) ~45.5 ppm C3_signal C-3 (C) ~130.4 ppm C4_8_signal C-4, C-8 (CH) ~130.9 ppm C5_7_signal C-5, C-7 (CH) ~115.8 ppm C6_signal C-6 (C-F) ~162.5 ppm mol This compound mol->H1_signal correlates to mol->H2_signal correlates to mol->H_arom1_signal correlates to mol->H_arom2_signal correlates to mol->C1_signal correlates to mol->C2_signal correlates to mol->C3_signal correlates to mol->C4_8_signal correlates to mol->C5_7_signal correlates to mol->C6_signal correlates to

Caption: Predicted NMR signal correlations for this compound.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the functional groups present in 2-(4-Fluorophenyl)acetaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation, serving as a vital resource for the characterization of this and structurally related compounds.

Core Functional Groups and Expected Vibrational Frequencies

The structure of this compound comprises three key functional groups that yield characteristic absorption bands in the infrared spectrum: an aldehyde group, a para-substituted aromatic ring, and a carbon-fluorine bond. The expected FT-IR absorption peak ranges for these groups are summarized below.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aldehyde C-H Stretch~2850 - 2800 & ~2750 - 2700StrongOften appears as a characteristic pair of bands (Fermi doublet) on the right shoulder of the main alkyl C-H stretches.[1][2][3] The presence of a band near 2720 cm⁻¹ is particularly diagnostic.[3]
C=O Stretch~1740 - 1720StrongThis range is typical for saturated aliphatic aldehydes.[3][4] Conjugation, as with an aromatic ring, can shift this to a slightly lower wavenumber (1710-1685 cm⁻¹).[2][3]
Aromatic Ring =C-H Stretch~3100 - 3000MediumAromatic and alkene C-H stretches occur at a higher frequency than alkane C-H stretches (<3000 cm⁻¹).[5][6][7]
C=C In-Ring Stretch~1600 - 1585 & ~1500 - 1400MediumAromatic rings typically show two sharp absorption bands for these vibrations.[1][5][8]
C-H Out-of-Plane (OOP) Bend~860 - 800StrongThe pattern of OOP bending bands is highly characteristic of the ring's substitution pattern.[5][9] This range is specific for para-disubstituted rings.[10]
Aryl Halide C-F Stretch~1400 - 1000StrongThe C-F stretch is often a strong, sharp band found within the fingerprint region of the spectrum.[10]
Alkyl -CH₂- Stretch~2925 & ~2850MediumSymmetric and asymmetric stretching of the methylene group adjacent to the aromatic ring.[11]
-CH₂- Bend (Scissoring)~1470 - 1450MediumThis bending vibration is also expected for the methylene group.[12]

Experimental Protocol: FT-IR Spectrum Acquisition of a Liquid Sample

The following protocol details the procedure for obtaining a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature, using the neat liquid film method.[13][14]

Materials:

  • FT-IR Spectrometer

  • This compound sample

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Acetone or isopropanol for cleaning[15]

  • Kimwipes

  • Desiccator for plate storage

Procedure:

  • Instrument Setup: Turn on the FT-IR spectrometer and allow it to initialize. Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for organic compounds.[16]

  • Background Spectrum: Place the sample holder in the instrument and run a background scan. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Retrieve two clean, dry salt plates from a desiccator.[17] If necessary, clean the plates by gently wiping with a Kimwipe lightly moistened with acetone and allow them to dry completely.[17]

    • Using a Pasteur pipette, place one small drop of the this compound liquid onto the center of one salt plate.[15][17]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[15][17] Avoid creating air bubbles.

  • Data Acquisition:

    • Carefully place the assembled salt plates into the sample holder of the FT-IR spectrometer.[17]

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 16 or 32 scans).[16]

  • Post-Analysis Cleanup:

    • Remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly with a solvent like acetone or isopropanol to remove all traces of the sample.[15]

    • Return the clean, dry plates to the desiccator for storage to protect them from atmospheric moisture.[17]

Visualization of the Analysis Workflow

The logical progression from sample handling to final interpretation of the FT-IR spectrum can be visualized as a systematic workflow.

FT_IR_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Interpretation cluster_groups Functional Group Identification Sample Obtain Liquid Sample This compound Prep Prepare Thin Film on Salt Plates Sample->Prep Acquire Acquire Sample Spectrum Prep->Acquire Background Acquire Background Spectrum (Air) Background->Acquire Subtracted From Process Data Processing (Background Subtraction) Acquire->Process Interpret Spectral Interpretation Process->Interpret Aldehyde Aldehyde Group (C=O, C-H Fermi Doublet) Interpret->Aldehyde Identify Aromatic Aromatic Ring (C=C, =C-H, OOP Bends) Interpret->Aromatic Identify CF_Bond C-F Bond (C-F Stretch) Interpret->CF_Bond Identify

Caption: Workflow for FT-IR analysis of a liquid organic compound.

This workflow provides a structured approach, ensuring that all necessary steps from sample preparation to the identification of key structural features are systematically followed, leading to a reliable and accurate characterization of the molecule.

References

A Technical Guide to the Solubility Profile of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)acetaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility profile through established experimental protocols.

Introduction

This compound is an aromatic aldehyde of interest in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in different solvents is crucial for reaction optimization, formulation development, purification processes, and assessing its environmental fate. This guide outlines the expected solubility based on its chemical structure and provides detailed methodologies for its empirical determination.

Predicted Solubility Profile

Based on its molecular structure, which includes a polar aldehyde group and a largely non-polar fluorophenyl ring, this compound is expected to exhibit the following general solubility characteristics:

  • High Solubility in Organic Solvents: It is anticipated to be readily soluble in a range of common organic solvents. For the related compound, phenylacetaldehyde, it is known to be soluble in ethanol, acetone, and diethyl ether[1]. It is also soluble in oils and propylene glycol[2][3].

  • Low Solubility in Water: The presence of the hydrophobic fluorophenyl group suggests that its solubility in water will be limited. Phenylacetaldehyde is described as being slightly soluble to insoluble in water[1][2][3].

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. Therefore, the following table is provided as a template for researchers to record their experimentally determined data.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Water
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Hexane
Diethyl Ether
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
5% Sodium Hydroxide
5% Hydrochloric Acid

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of an organic compound like this compound.

4.1. General Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in various solvent classes.

  • Procedure:

    • Add approximately 25 mg of this compound to a small test tube.

    • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition[4].

    • Observe whether the compound dissolves completely.

    • If the compound is water-soluble, test the resulting solution with litmus paper to determine its acidity or basicity[5].

    • For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify potential acidic or basic functional groups[4][5].

4.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Procedure:

    • Prepare a series of vials for each solvent to be tested.

    • Add an excess amount of this compound to each vial. The exact amount should be enough to ensure that a saturated solution is formed with some undissolved solid/liquid remaining.

    • Add a measured volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled.

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

    • Calculate the original solubility in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility profile of a chemical compound.

Solubility_Workflow start Start: Obtain Pure This compound solvent_selection Select a Range of Solvents (Polar, Non-polar, Acidic, Basic) start->solvent_selection qualitative_test Perform Qualitative Solubility Tests solvent_selection->qualitative_test quantitative_setup Prepare Samples for Quantitative Analysis (Shake-Flask Method) qualitative_test->quantitative_setup Based on initial findings equilibration Equilibrate Samples at Controlled Temperature quantitative_setup->equilibration sampling Extract Aliquot of Saturated Supernatant equilibration->sampling analysis Analyze Concentration (e.g., HPLC, GC, UV-Vis) sampling->analysis data_processing Calculate Solubility (g/100mL, mol/L) analysis->data_processing data_table Tabulate Quantitative Solubility Data data_processing->data_table end End: Complete Solubility Profile data_table->end

Caption: A flowchart outlining the experimental workflow for determining the solubility profile of a compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Fluorophenyl)acetaldehyde. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes information from safety data sheets, certificates of analysis, and literature on analogous aromatic aldehydes to provide best practices for handling, storage, and stability assessment.

Summary of Stability and Storage Recommendations

Proper handling and storage are crucial for maintaining the purity and stability of this compound. The aldehyde functional group is susceptible to oxidation and polymerization, which can be accelerated by exposure to light, heat, and air.

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[1]To minimize degradation reactions and prevent polymerization.
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)[1]To prevent oxidation of the aldehyde group.
Light Store in a dark placeTo prevent light-induced degradation (photolysis).
Container Tightly sealed, appropriate containerTo prevent exposure to air and moisture.
Table 2: Chemical and Physical Properties
PropertyValue
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol
Appearance Colorless to light yellow liquid[1]
Purity (Typical) ≥95% - 98.35%[1][2]
Retest Date Approximately 3 years when stored under recommended conditions[1]

Potential Degradation Pathways

Based on the chemistry of phenylacetaldehyde and other aromatic aldehydes, the primary degradation pathways for this compound are likely to be oxidation and polymerization. The fluorine substituent on the phenyl ring is generally stable.

G cluster_oxidation Oxidation cluster_polymerization Polymerization This compound This compound 2-(4-Fluorophenyl)acetic acid 2-(4-Fluorophenyl)acetic acid This compound->2-(4-Fluorophenyl)acetic acid [O] Polymers Polymers This compound->Polymers Self-reaction

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies can be performed. These studies expose the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (e.g., UV/Vis light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability-Indicating HPLC Method H->I J Characterize Degradants (e.g., LC-MS, NMR) I->J

Methodologies for Key Experiments

3.2.1. Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.

  • Detection: UV detection at a wavelength where this compound and its likely degradants absorb (e.g., 254 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3.2.2. Forced Degradation Studies

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with a base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and monitor for degradation at various time intervals (aldehydes can be sensitive to strong bases).

    • At specified time points, withdraw samples, neutralize with an acid (e.g., 0.1 M hydrochloric acid), and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Maintain the solution at room temperature and protect it from light.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a temperature-controlled oven.

    • Sample at regular intervals, and for the solid, dissolve a known amount in a suitable solvent before HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Run a control sample in parallel, protected from light.

    • Sample both the exposed and control solutions at various time points for HPLC analysis. The fluorinated nature of the compound may impart some photostability.[3][4]

Conclusion

While specific quantitative stability data for this compound is not extensively published, a comprehensive understanding of its chemical nature and data from analogous compounds allows for the establishment of robust handling and storage protocols. The primary stability concerns are oxidation and polymerization, which can be effectively mitigated by storage at refrigerated temperatures under an inert atmosphere and protected from light. For research and development purposes, conducting forced degradation studies is crucial to identify potential impurities and develop a validated stability-indicating analytical method to ensure the quality and reliability of the material.

References

An In-depth Technical Guide to the Health and Safety of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for 2-(4-Fluorophenyl)acetaldehyde, intended for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and emergency protocols.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for safe handling, storage, and use in a laboratory setting.

PropertyValue
Molecular Formula C₈H₇FO[1][2][3][4][5][6]
Molecular Weight 138.14 g/mol [1][2][3][4][5][6]
Appearance Liquid[4][6][7]
Color Colorless[6]
Density 1.1 - 1.116 g/cm³[2][7][8]
Boiling Point 204.6 ± 15.0 °C at 760 mmHg[2] 63-65 °C at 5-6 Torr[6]
Flash Point 74.6 ± 10.6 °C[2]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[2]
Refractive Index 1.493[2][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][4][7][9]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][4][7][9]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation[1][4][7][9]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation H335: May cause respiratory irritation[4][6][7][9]

Note: Some sources also indicate H318 (Causes serious eye damage) and H412 (Harmful to aquatic life with long lasting effects) as potential hazards.[1]

GHS Pictogram:

  • GHS07 (Exclamation mark)[4][6]

Signal Word:

  • Warning [4][6][7]

Precautionary Statements: A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[4][7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The provided hazard classifications are based on data submitted to regulatory bodies like ECHA, but the specific methodologies (e.g., LD50 or Draize tests) are not detailed in the available safety data sheets.[1][9] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[9]

Handling and Storage

Safe Handling:

  • Avoid contact with skin and eyes.[9]

  • Avoid the formation of dust and aerosols.[9]

  • Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[9]

  • Wear suitable personal protective equipment (PPE), including gloves, and a complete suit protecting against chemicals.[9] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[9]

  • For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[9]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a cool, dry place.[7]

  • Recommended storage temperatures vary, with recommendations including -10°C, under -20°C in an inert atmosphere, and 2-8°C.[4][6][9][10][11]

Emergency Procedures

The following diagrams illustrate the recommended workflows for managing spills and first aid after exposure.

Spill_Response_Workflow cluster_spill Spill Response Workflow Start Spill Detected Evacuate Evacuate Personnel to Safe Areas Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Suit) Ventilate->PPE AvoidInhalation Avoid Breathing Vapors, Mist, or Gas PPE->AvoidInhalation Contain Prevent Entry into Drains AvoidInhalation->Contain Absorb Absorb with Inert Material (e.g., sand, earth) Contain->Absorb Collect Collect into Suitable Container for Disposal Absorb->Collect Dispose Dispose via Licensed Professional Service Collect->Dispose End Spill Neutralized Dispose->End

Caption: Workflow for handling a spill of this compound.

First_Aid_Workflow cluster_first_aid First-Aid Measures Workflow cluster_routes First-Aid Measures Workflow cluster_actions First-Aid Measures Workflow Start Exposure Occurs General General Advice: Consult Physician, Show SDS Start->General Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion InhalationAction Move to fresh air. Give artificial respiration if needed. Consult a physician. Inhalation->InhalationAction SkinAction Wash off with soap and plenty of water. Consult a physician. Skin->SkinAction EyeAction Rinse with water for at least 15 mins. Remove contact lenses. Consult a physician. Eye->EyeAction IngestionAction Rinse mouth with water. Do NOT induce vomiting. Consult a physician. Ingestion->IngestionAction End Medical Attention Provided InhalationAction->End SkinAction->End EyeAction->End IngestionAction->End

Caption: First-aid measures for exposure to this compound.

Disposal Considerations

Dispose of this material through a licensed professional waste disposal service.[9] Contaminated packaging should be disposed of as an unused product.[9] It is important to prevent the product from entering drains.[9]

Transport Information

According to available safety data sheets, this compound is considered non-hazardous for transport under DOT (US), IMDG, and IATA regulations.[9]

References

The Rising Potential of Fluorinated Phenylacetaldehydes in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, binding affinity, lipophilicity, and bioavailability of bioactive compounds.[1][2] While much attention has been given to fluorinated derivatives of amino acids like phenylalanine, the corresponding aldehydes—fluorinated phenylacetaldehydes—represent an under-explored yet promising class of molecules with significant potential for therapeutic applications.

This technical guide provides an in-depth overview of the potential biological activities of fluorinated phenylacetaldehydes. It summarizes the available quantitative data on related compounds to infer potential efficacy, details relevant experimental protocols for their synthesis and evaluation, and visualizes key pathways and workflows to support further research and development in this area.

Potential Biological Activities

Direct research into the biological activities of fluorinated phenylacetaldehydes is still emerging. However, by examining the activities of structurally related compounds, including other fluorinated aldehydes and derivatives of fluorophenylacetic acid, we can extrapolate potential therapeutic applications.

Antimicrobial and Antifungal Activity

Aldehydes, as a chemical class, are known to possess antimicrobial properties, often by causing damage to microbial cell walls and membranes.[3][4] The introduction of fluorine can enhance these effects. For instance, fluorinated pyrazole aldehydes have demonstrated moderate to significant antifungal activity against various phytopathogenic fungi.[5] This suggests that fluorinated phenylacetaldehydes could be promising candidates for the development of novel antimicrobial and antifungal agents.

Enzyme Inhibition

The electronegativity of fluorine can alter the electronic properties of a molecule, making it a potential inhibitor of various enzymes.[6] Fluorinated compounds have been successfully developed as mechanism-based enzyme inhibitors.[6] One area of interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease and other neurological disorders.[7] Aromatic aldehydes have been shown to inhibit acetylcholinesterase, and the unique properties of fluorinated derivatives could lead to enhanced potency and selectivity.[8]

Cytotoxic Activity

The cytotoxic potential of fluorinated compounds against cancer cell lines is an active area of research. Studies on fluorotelomer aldehydes have demonstrated that the presence and position of fluorine atoms can significantly impact cytotoxicity.[9] Furthermore, derivatives of 2-(4-fluorophenyl)acetamide have shown potent cytotoxic effects against various cancer cell lines, particularly prostate cancer.[8][10][11] This indicates that fluorinated phenylacetaldehydes could serve as valuable scaffolds for the development of new anticancer agents.

Data Presentation: Quantitative Analysis of Related Compounds

While specific quantitative data for a range of fluorinated phenylacetaldehydes is limited in the current literature, the following tables summarize the biological activities of structurally related compounds to provide a basis for comparison and to guide future research.

Table 1: Antifungal Activity of Fluorinated Pyrazole Aldehydes against Phytopathogenic Fungi [5]

CompoundFungal SpeciesInhibition (%)
2-chlorophenyl derivative (H9)Sclerotinia sclerotiorum43.07
2,5-dimethoxyphenyl derivative (H7)Sclerotinia sclerotiorum42.23
2-chlorophenyl derivative (H9)Fusarium culmorum46.75

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [11]

CompoundCancer Cell LineIC50 (µM)
2b (o-nitro)PC3 (Prostate)52
2c (p-nitro)PC3 (Prostate)80
2c (p-nitro)MCF-7 (Breast)100

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by N-acetylated Fluorophenylalanine Derivatives [7]

Compound ClassAChE IC50 Range (µM)BChE IC50 Range (µM)
Aromatic Amides57.88 - 130.758.25 - 289.0
Esters57.88 - 130.758.25 - 289.0

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key fluorinated phenylacetaldehyde and for the evaluation of the biological activities discussed above. These protocols can be adapted for the study of various fluorinated phenylacetaldehyde analogs.

Synthesis of (S)-(−)-2-fluoro-2-phenylacetaldehyde[2]

This protocol describes a stereoselective synthesis of (S)-(−)-2-fluoro-2-phenylacetaldehyde.

Materials:

  • N-(2-phenylacetyl)oxazolidin-2-one

  • N-fluorobenzenesulfonimide (NFSI)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Lithium borohydride (LiBH4)

  • Dess–Martin periodinane

  • Anhydrous solvents

Procedure:

  • Benzylic Fluorination: Treat N-(2-phenylacetyl)oxazolidin-2-one with N-fluorobenzenesulfonimide (NFSI) in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) to yield the fluorinated oxazolidinone derivative.

  • Reductive Removal of Chiral Auxiliary: Reduce the fluorinated oxazolidinone derivative with lithium borohydride (LiBH4) to obtain the corresponding alcohol.

  • Oxidation: Oxidize the alcohol using Dess–Martin periodinane to yield (S)-(−)-2-fluoro-2-phenylacetaldehyde.

    • Note: The resulting aldehyde is prone to racemization and decomposition and should be used immediately in subsequent reactions.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[9][12]

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Fluorinated phenylacetaldehyde stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: Prepare a two-fold serial dilution of the fluorinated phenylacetaldehyde stock solution in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assessment: MTT Assay[3][13]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Fluorinated phenylacetaldehyde stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated phenylacetaldehyde in culture medium and add to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[2][14][15]

This assay measures the activity of acetylcholinesterase by detecting the product of substrate hydrolysis.

Materials:

  • 96-well plate

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Fluorinated phenylacetaldehyde stock solution (in a suitable solvent)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well, add phosphate buffer, DTNB solution, and the fluorinated phenylacetaldehyde at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add the substrate (ATCI) to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period of time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition compared to the control (no inhibitor) and calculate the IC50 value.

Visualizations: Pathways and Workflows

Synthetic Workflow for Fluorinated Phenylacetaldehyde

Synthetic_Workflow Start N-(2-phenylacetyl)oxazolidin-2-one Step1 Benzylic Fluorination (NFSI, NaHMDS) Start->Step1 Intermediate1 Fluorinated Oxazolidinone Step1->Intermediate1 Step2 Reductive Removal (LiBH4) Intermediate1->Step2 Intermediate2 Fluorinated Alcohol Step2->Intermediate2 Step3 Oxidation (Dess-Martin Periodinane) Intermediate2->Step3 Product (S)-(-)-2-fluoro-2-phenylacetaldehyde Step3->Product

Caption: Stereoselective synthesis of (S)-(−)-2-fluoro-2-phenylacetaldehyde.

Hypothetical Signaling Pathway for Aldehyde-Induced Cellular Response

Signaling_Pathway Aldehyde Fluorinated Phenylacetaldehyde ROS Increased ROS Aldehyde->ROS IKK IKK Complex ROS->IKK activates YAP_Activation YAP Activation ROS->YAP_Activation activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression regulates YAP_Target_Genes YAP Target Gene Expression Nucleus->YAP_Target_Genes regulates YAP YAP YAP->Nucleus YAP_Activation->YAP

Caption: Potential signaling pathways activated by fluorinated phenylacetaldehydes.[1]

Experimental Workflow for Biological Activity Screening

Experimental_Workflow Start Synthesized Fluorinated Phenylacetaldehyde Library Primary_Screening Primary Screening Start->Primary_Screening Antimicrobial Antimicrobial Assay (MIC Determination) Primary_Screening->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT on Cancer Lines) Primary_Screening->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., AChE) Primary_Screening->Enzyme_Inhibition Hit_Identification Hit Identification Antimicrobial->Hit_Identification Cytotoxicity->Hit_Identification Enzyme_Inhibition->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A general workflow for the biological screening of fluorinated phenylacetaldehydes.

References

Navigating the Procurement of 2-(4-Fluorophenyl)acetaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of starting materials are paramount to the success of their work. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 2-(4-Fluorophenyl)acetaldehyde, including supplier information, typical purity levels, and detailed analytical methodologies for quality assurance.

Commercial Availability and Purity

This compound (CAS No. 1736-67-0) is a readily available aromatic aldehyde crucial for the synthesis of various pharmaceutical intermediates and research compounds. A survey of prominent chemical suppliers reveals a range of available purities, typically between 85% and 98%. The most commonly offered purity is 95%. For applications requiring the highest stringency, several suppliers offer lots with purity exceeding 98%, as confirmed by their Certificates of Analysis.

Below is a summary of commercial suppliers and their stated purities for this compound:

SupplierStated PurityNotes
Sigma-Aldrich98%Product offered through Ambeed, Inc.
AK Scientific, Inc.95% (Minimum)All batches are backed with full quality assurance.[1]
Santa Cruz BiotechnologyNot specifiedLot-specific data available on the Certificate of Analysis.[2]
BLD PharmNot specifiedProvides access to NMR, HPLC, LC-MS, and UPLC data.[3]
LookChem85% to 95+%Aggregates data from multiple suppliers.
ChemicalBook95% (Minimum)Lists various suppliers with their respective purities.
Allschoolabs98%High purity grade available.
GuidechemNot specifiedConnects buyers with various global manufacturers.

It is critical for researchers to request and scrutinize the Certificate of Analysis (CoA) for each specific lot to verify the purity and identify any potential impurities. A sample CoA for this compound from one supplier indicated a purity of 98.35% as determined by HPLC, with the structure confirmed by ¹H NMR.

Quality Control and Experimental Protocols

Ensuring the purity of this compound is a critical step before its use in any experimental workflow. The primary analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the reactive nature of the aldehyde functional group, derivatization is often employed to enhance detection and separation.

Experimental Protocol: Purity Determination by HPLC with UV Detection following DNPH Derivatization

This protocol is a representative method for the quantitative analysis of this compound, adapted from established EPA methods for carbonyl compounds.[4]

1. Principle:

This compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorbance, allowing for sensitive detection and quantification by HPLC with a UV detector.

2. Reagents and Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.9 g/L in acetonitrile with 1.0% phosphoric acid)[5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Standard of this compound-2,4-DNPH derivative (if available, for calibration)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with acetonitrile.

    • To a known volume of each standard, add an excess of the DNPH solution. Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in acetonitrile to a known volume.

    • Take an aliquot of the sample solution and add an excess of the DNPH solution. Allow for complete derivatization as with the standards.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 60:40 acetonitrile:water, ramping to 100% acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30-40 °C

    • Detection Wavelength: 360 nm[4]

    • Filter all standards and samples through a 0.45 µm syringe filter before injection.

    • Inject the prepared standards and sample solutions into the HPLC system.

5. Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the derivative in the sample solution from the calibration curve.

  • Calculate the purity of the this compound sample based on the initial weight and the determined concentration.

Experimental Protocol: Purity and Impurity Profiling by GC-MS

Gas Chromatography-Mass Spectrometry provides a powerful tool for both quantifying the purity of this compound and identifying potential volatile impurities.

1. Principle:

The volatile components of the sample are separated by gas chromatography and then detected and identified by mass spectrometry. This method can identify impurities that may arise from the synthesis or degradation of the target compound.

2. Reagents and Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

3. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for the analysis of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column)

  • Autosampler

  • Data acquisition and analysis software with a mass spectral library

4. Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 1 mg/mL in dichloromethane).

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • Transfer Line Temperature: 280 °C

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

    • Inject the prepared sample solution into the GC-MS system.

5. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak at m/z 138 and characteristic fragmentation patterns.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For any impurity peaks, attempt to identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST). Common impurities may include starting materials from the synthesis, over-oxidation products (e.g., 4-fluorophenylacetic acid), or residual solvents.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of this compound for research and development purposes.

procurement_workflow cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control cluster_decision Decision cluster_disposition Disposition supplier_identification Identify Potential Suppliers supplier_vetting Vet Suppliers (Reputation, Lead Time) supplier_identification->supplier_vetting request_quotes Request Quotes & CoA supplier_vetting->request_quotes select_supplier Select Supplier & Place Order request_quotes->select_supplier receive_compound Receive Compound select_supplier->receive_compound visual_inspection Visual Inspection receive_compound->visual_inspection analytical_testing Analytical Testing (HPLC, GC-MS) visual_inspection->analytical_testing data_review Review CoA & Analytical Data analytical_testing->data_review purity_met Purity Meets Specification? data_review->purity_met release_for_use Release for Research Use purity_met->release_for_use Yes reject_lot Reject Lot & Contact Supplier purity_met->reject_lot No

Procurement and QC Workflow for this compound

Signaling Pathways and Logical Relationships

While this compound is a precursor molecule and not typically involved in direct signaling pathways, its downstream products may be. The logical relationship in its use is straightforward: the purity of the starting material directly impacts the integrity and outcome of the subsequent synthetic steps and biological assays.

logical_relationship start_material This compound synthesis Chemical Synthesis start_material->synthesis impurity Impurities start_material->impurity Purity Level intermediate Intermediate Compound synthesis->intermediate side_reactions Side Reactions synthesis->side_reactions purification Purification intermediate->purification final_product Final Product purification->final_product bio_assay Biological Assay final_product->bio_assay data Reliable Data bio_assay->data confounding_results Confounding Results bio_assay->confounding_results impurity->side_reactions impurity->confounding_results side_reactions->confounding_results

Impact of Starting Material Purity on Research Outcomes

By understanding the commercial sources, verifying purity through robust analytical methods, and appreciating the critical role of starting material quality, researchers can ensure the reliability and reproducibility of their scientific endeavors.

References

Methodological & Application

Synthetic Pathways to 2-(4-Fluorophenyl)acetaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4-Fluorophenyl)acetaldehyde is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its reactive aldehyde functionality and the presence of a fluorine atom, which can modulate pharmacokinetic and pharmacodynamic properties, make it a valuable intermediate in drug discovery and development. This document provides detailed application notes and protocols for several synthetic routes to this important compound, aimed at researchers, scientists, and professionals in the field of drug development.

Comparative Summary of Synthetic Routes

Four principal synthetic strategies for the preparation of this compound have been identified and are detailed below. The choice of a particular route may depend on factors such as the availability of starting materials, scalability, and tolerance to other functional groups in the substrate.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReaction TimeKey Considerations
Route 1: Oxidation of Alcohol 2-(4-Fluorophenyl)ethanolDess-Martin Periodinane (DMP) or Oxalyl chloride, DMSO, Triethylamine (Swern)HighShortMild conditions, suitable for sensitive substrates. Swern oxidation requires cryogenic temperatures and produces a foul-smelling byproduct.
Route 2: Hydrolysis of Dithiane 2-(4-Fluorophenyl)-1,3-dithianeMercury(II) chloride (HgCl₂) or N-Bromosuccinimide (NBS)Good to HighVariesDithianes serve as masked acyl anions. Deprotection with mercury salts is effective but toxic. NBS offers a less toxic alternative.
Route 3: Reduction of an Ester Methyl 4-fluorophenylacetateDiisobutylaluminum hydride (DIBAL-H)GoodShortRequires low temperatures to prevent over-reduction to the alcohol. Sensitive to moisture.
Route 4: From 4-Fluorobenzaldehyde 4-FluorobenzaldehydeMulti-step synthesisVariesVariesInvolves chain extension, for example, via the corresponding cyanohydrin or Wittig-type reactions, followed by functional group transformations.

Experimental Protocols

Route 1: Oxidation of 2-(4-Fluorophenyl)ethanol

This route offers a direct and high-yielding conversion of a primary alcohol to the corresponding aldehyde using mild oxidizing agents.

a) Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild reaction conditions (room temperature, neutral pH), short reaction times, high yields, and tolerance of sensitive functional groups.[1][2][3]

Protocol:

  • To a stirred solution of 2-(4-fluorophenyl)ethanol (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously until the solid waste is dissolved.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

b) Swern Oxidation

The Swern oxidation is another mild and effective method for oxidizing primary alcohols to aldehydes.[4][5] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[6][7][8]

Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of 2-(4-fluorophenyl)ethanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir the mixture for 15 minutes at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 2: Hydrolysis of 2-(4-Fluorophenyl)-1,3-dithiane

This method involves the deprotection of a dithiane, which can be prepared from 4-fluorobenzaldehyde and 1,3-propanedithiol. The dithiane acts as a masked formyl group.[9]

a) Deprotection using Mercury(II) Chloride

Mercury(II) chloride is a classic reagent for the cleavage of thioacetals due to the high affinity of Hg²⁺ for sulfur.[10]

Protocol:

  • Dissolve 2-(4-fluorophenyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add mercury(II) chloride (2.0-2.5 eq) and calcium carbonate (2.0-2.5 eq) to the solution.

  • Stir the heterogeneous mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts.

  • Wash the filter cake with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Combine the filtrate and washings, and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

b) Deprotection using N-Bromosuccinimide (NBS)

NBS provides a less toxic alternative for the oxidative cleavage of dithianes.[11]

Protocol:

  • Dissolve 2-(4-fluorophenyl)-1,3-dithiane (1.0 eq) in a mixture of acetone and water (e.g., 95:5 v/v).

  • Cool the solution to 0 °C and add N-bromosuccinimide (2.0-2.2 eq) in portions.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Route 3: Reduction of Methyl 4-fluorophenylacetate

The partial reduction of an ester to an aldehyde can be achieved using a sterically hindered and reactive hydride reagent like DIBAL-H at low temperatures.[12][13]

Protocol:

  • Dissolve methyl 4-fluorophenylacetate (1.0 eq) in a dry solvent such as toluene or DCM (0.1-0.3 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of DIBAL-H (1.0-1.2 eq, e.g., 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.[14]

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.[15]

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Hydrolysis cluster_2 Route 3: Reduction 2-(4-Fluorophenyl)ethanol 2-(4-Fluorophenyl)ethanol 2-(4-Fluorophenyl)acetaldehyde_1 This compound 2-(4-Fluorophenyl)ethanol->2-(4-Fluorophenyl)acetaldehyde_1 DMP or Swern Oxidation 2-(4-Fluorophenyl)-1,3-dithiane 2-(4-Fluorophenyl)-1,3-dithiane 2-(4-Fluorophenyl)acetaldehyde_2 This compound 2-(4-Fluorophenyl)-1,3-dithiane->2-(4-Fluorophenyl)acetaldehyde_2 HgCl2 or NBS Methyl 4-fluorophenylacetate Methyl 4-fluorophenylacetate 2-(4-Fluorophenyl)acetaldehyde_3 This compound Methyl 4-fluorophenylacetate->2-(4-Fluorophenyl)acetaldehyde_3 DIBAL-H, -78°C

Caption: Overview of key synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction_Execution Reaction Execution (Temperature & Time Control) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of the target compound.

References

Application Notes and Protocols: Synthesis of 2-(4-Fluorophenyl)acetaldehyde from 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(4-fluorophenyl)acetaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis, from the starting material 4-fluorobenzyl bromide. Two effective methods, the Sommelet reaction and the Kornblum oxidation, are presented. The Sommelet reaction offers a mild and high-yielding route, while the Kornblum oxidation provides a viable alternative. This guide includes detailed experimental procedures, a summary of expected quantitative data, reaction mechanisms, and safety precautions.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its preparation from readily available 4-fluorobenzyl bromide is a common transformation in organic synthesis. The choice of synthetic route can significantly impact yield, purity, and scalability. This application note details two reliable methods for this conversion, providing researchers with the necessary information to select and perform the synthesis that best suits their laboratory capabilities and project requirements.

Methods and Protocols

Two primary methods for the oxidation of 4-fluorobenzyl bromide to this compound are the Sommelet reaction and the Kornblum oxidation.

Method 1: Sommelet Reaction

The Sommelet reaction provides a mild and efficient method for the conversion of benzylic halides to their corresponding aldehydes using hexamethylenetetramine (hexamine).[1][2] This method is particularly advantageous as it often avoids over-oxidation to the carboxylic acid.[1] The reaction proceeds in two main stages: the formation of a quaternary hexaminium salt, followed by hydrolysis to the aldehyde.[3]

Experimental Protocol: Sommelet Reaction

  • Formation of the Hexaminium Salt:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexamethylenetetramine (1.1 equivalents) in a suitable solvent such as chloroform or a mixture of water and a miscible organic solvent.

    • To this solution, add 4-fluorobenzyl bromide (1.0 equivalent).

    • Heat the reaction mixture to reflux for 1-3 hours. The formation of the quaternary ammonium salt may be observed as a precipitate.

  • Hydrolysis to the Aldehyde:

    • After the initial reflux, add water to the reaction mixture.

    • Continue to heat the mixture under reflux for an additional 2-5 hours.

    • Following the reflux, acidify the aqueous phase to a pH of approximately 3-4 with a mineral acid, such as concentrated hydrochloric acid.[4]

    • Heat the mixture for a short period (e.g., 15 minutes) to ensure complete hydrolysis.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

    • Combine the organic layers and wash them with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation.

Method 2: Kornblum Oxidation

The Kornblum oxidation is another effective method for converting alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base, such as sodium bicarbonate.[5][6] This reaction is particularly well-suited for activated halides like benzylic bromides.[5]

Experimental Protocol: Kornblum Oxidation

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).

    • Add a mild base, such as sodium bicarbonate (2.0-3.0 equivalents).

  • Oxidation Reaction:

    • Heat the reaction mixture to a temperature between 80°C and 150°C.[1] The optimal temperature may need to be determined empirically.

    • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold water or ice-water to precipitate the product and dissolve the inorganic salts.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash them thoroughly with water to remove residual DMSO, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from 4-fluorobenzyl bromide. The data for the Sommelet reaction is based on analogous transformations of substituted benzyl halides, which have been reported to yield over 80% with high purity.[4] Yields for the Kornblum oxidation are generally good to excellent for activated halides.[1]

ParameterSommelet ReactionKornblum Oxidation
Starting Material 4-Fluorobenzyl Bromide4-Fluorobenzyl Bromide
Key Reagents Hexamethylenetetramine, WaterDimethyl Sulfoxide (DMSO), Sodium Bicarbonate
Typical Yield >80%[4]Good to Excellent[1]
Product Purity >99% (after purification)[4]High (after purification)
Reaction Temperature Reflux80-150°C[1]
Reaction Time 3-8 hoursSeveral hours[1]

Visualizations

Reaction Workflow: Sommelet Reaction

Sommelet_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start_bromide 4-Fluorobenzyl Bromide salt_formation 1. Salt Formation (Reflux in Solvent) start_bromide->salt_formation start_hexamine Hexamethylenetetramine start_hexamine->salt_formation hydrolysis 2. Hydrolysis (Add Water, Reflux, Acidify) salt_formation->hydrolysis extraction Extraction hydrolysis->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Vacuum Distillation concentration->purification product This compound purification->product

Caption: Workflow for the Sommelet Reaction.

Reaction Mechanism: Kornblum Oxidation

Kornblum_Oxidation_Mechanism reagents 4-Fluorobenzyl Bromide + DMSO alkoxysulfonium Alkoxysulfonium Salt Intermediate reagents->alkoxysulfonium SN2 Attack ylide Sulfur Ylide alkoxysulfonium->ylide Deprotonation product This compound + Dimethyl Sulfide ylide->product Elimination base Base (e.g., NaHCO3) base->alkoxysulfonium

Caption: Mechanism of the Kornblum Oxidation.

Safety Precautions

  • 4-Fluorobenzyl Bromide: This compound is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves.

  • Hexamethylenetetramine: This compound is flammable. Keep away from ignition sources.

  • Solvents: Chloroform, diethyl ether, and other organic solvents are flammable and/or toxic. Handle them in a fume hood and away from open flames.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from 4-fluorobenzyl bromide can be reliably achieved through either the Sommelet reaction or the Kornblum oxidation. The Sommelet reaction is presented as a high-yielding and mild method, making it a preferred choice for many applications. The Kornblum oxidation offers a solid alternative. The detailed protocols and supporting information provided in this document are intended to enable researchers to successfully synthesize this important chemical intermediate for their drug development and scientific research endeavors.

References

Laboratory Scale Synthesis of 2-(4-Fluorophenyl)acetaldehyde: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 2-(4-Fluorophenyl)acetaldehyde, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined herein focus on the oxidation of 2-(4-fluorophenyl)ethanol, a readily accessible precursor. Two robust and widely used oxidation methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented in detail. Additionally, methods for the preparation of the starting material, 2-(4-fluorophenyl)ethanol, via reduction of 4-fluorophenylacetic acid or Grignard reaction with 4-fluorobenzaldehyde are described. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual workflows to aid in experimental design and execution.

Data Presentation

Table 1: Synthesis of Starting Material: 2-(4-Fluorophenyl)ethanol

MethodStarting MaterialReagentsSolventTypical Yield (%)Reference
Reduction4-Fluorophenylacetic acidLithium aluminum hydride (LiAlH₄)Anhydrous THF85-95[1][2][3]
Grignard Reaction4-FluorobenzaldehydeMethylmagnesium bromide, MagnesiumAnhydrous Ether/THF80-90[4][5]

Table 2: Oxidation of 2-(4-Fluorophenyl)ethanol to this compound

MethodOxidizing AgentCo-reagents/SolventsReaction Temperature (°C)Typical Yield (%)Reference
Swern OxidationOxalyl chloride, DMSOTriethylamine, Dichloromethane (DCM)-78 to room temperature90-98[6][7][8]
Dess-Martin Periodinane (DMP) OxidationDess-Martin Periodinane (DMP)Dichloromethane (DCM), optional Sodium bicarbonateRoom temperature90-95[9][10][11]

Table 3: Spectroscopic Data for this compound

TechniqueDescriptionReference
¹H NMR (CDCl₃)δ 9.7 (s, 1H, CHO), 7.2-7.0 (m, 4H, Ar-H), 3.7 (d, 2H, CH₂)[12][13]
¹³C NMR (CDCl₃)δ 199.5 (CHO), 162.5 (d, J=245 Hz, C-F), 131.0 (d, J=8 Hz), 129.5 (d, J=3 Hz), 115.5 (d, J=21 Hz), 49.5 (CH₂)[14]
IR (film)ν (cm⁻¹) 2920 (C-H, sp³), 1724 (C=O, aldehyde), 1602, 1498 (C=C, aromatic), 1225 (C-F)[14][15]

Experimental Protocols

I. Synthesis of Starting Material: 2-(4-Fluorophenyl)ethanol

Two common methods for the preparation of 2-(4-fluorophenyl)ethanol are provided below.

Method A: Reduction of 4-Fluorophenylacetic Acid with LiAlH₄

This method provides a high-yield route to the desired alcohol.

  • Materials: 4-Fluorophenylacetic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenylacetic acid (1 equivalent) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-fluorophenyl)ethanol.

Method B: Grignard Reaction of 4-Fluorobenzaldehyde

This protocol offers an alternative route starting from the corresponding aldehyde.

  • Materials: Magnesium turnings, Iodine (crystal), Anhydrous diethyl ether or THF, Methyl bromide or methyl iodide, 4-Fluorobenzaldehyde, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Activate magnesium turnings (1.2 equivalents) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

    • Add a solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the Grignard reagent formation.

    • Once the reaction is initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Cool the Grignard reagent to 0 °C and add a solution of 4-fluorobenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to afford 1-(4-fluorophenyl)ethanol. For the synthesis of 2-(4-fluorophenyl)ethanol, a two-carbon homologation would be required after the Grignard reaction, for instance, by reacting the Grignard reagent with ethylene oxide. A more direct Grignard approach would involve reacting 4-fluorobenzylmagnesium bromide with formaldehyde.

II. Oxidation of 2-(4-Fluorophenyl)ethanol to this compound

The following are detailed protocols for the two recommended oxidation methods.

Protocol 1: Swern Oxidation

This mild oxidation method is known for its high yields and compatibility with a wide range of functional groups.

  • Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), 2-(4-Fluorophenyl)ethanol, Triethylamine (Et₃N).

  • Procedure:

    • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

    • Stir the mixture at -78 °C for 15 minutes.

    • Add a solution of 2-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous DCM dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Add triethylamine (5 equivalents) dropwise, and allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a commercially available, selective, and mild oxidizing agent that operates at room temperature.

  • Materials: Dess-Martin Periodinane (DMP), Dichloromethane (DCM), 2-(4-Fluorophenyl)ethanol, Saturated sodium bicarbonate solution, Sodium thiosulfate solution.

  • Procedure:

    • To a solution of 2-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

    • Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

III. Purification and Characterization
  • Purification: The final product, this compound, is typically a liquid and can be purified by vacuum distillation to remove any non-volatile impurities.[16]

  • Characterization: The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[12][14][15][17] The expected spectral data are summarized in Table 3.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_oxidation Oxidation to Aldehyde cluster_end Final Product 4-Fluorophenylacetic Acid 4-Fluorophenylacetic Acid 2-(4-Fluorophenyl)ethanol 2-(4-Fluorophenyl)ethanol 4-Fluorophenylacetic Acid->2-(4-Fluorophenyl)ethanol Reduction (LiAlH4) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->2-(4-Fluorophenyl)ethanol Grignard Reaction This compound This compound 2-(4-Fluorophenyl)ethanol->this compound Swern or DMP Oxidation Purified Product Purified Product This compound->Purified Product Vacuum Distillation Characterization Characterization Purified Product->Characterization NMR, IR

Caption: Overall workflow for the synthesis of this compound.

Swern_Oxidation_Workflow Start Activate_DMSO Activate DMSO with Oxalyl Chloride in DCM at -78°C Start->Activate_DMSO Add_Alcohol Add 2-(4-Fluorophenyl)ethanol in DCM at -78°C Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine and warm to RT Add_Alcohol->Add_Base Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Add_Base->Workup Purification Dry, Concentrate, and Vacuum Distill Workup->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the Swern oxidation protocol.

DMP_Oxidation_Workflow Start Mix_Reagents Mix 2-(4-Fluorophenyl)ethanol and DMP in DCM at RT Start->Mix_Reagents Stir Stir for 1-2 hours (Monitor by TLC) Mix_Reagents->Stir Quench Quench with NaHCO3 and Na2S2O3 Stir->Quench Workup Extract with DCM, Wash, and Dry Quench->Workup Purification Concentrate and Vacuum Distill Workup->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the Dess-Martin periodinane oxidation.

References

Application of 2-(4-Fluorophenyl)acetaldehyde in Pharmaceutical Intermediate Synthesis: A Focus on Wittig Olefination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenyl)acetaldehyde is a versatile building block in organic synthesis, holding significant potential for the construction of complex molecular architectures found in various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule. This application note details the use of this compound in the synthesis of a key pharmaceutical intermediate, (E/Z)-1-fluoro-4-(3-phenylprop-1-en-1-yl)benzene, via the Wittig reaction. This intermediate can serve as a precursor for a variety of therapeutic agents, including but not limited to, selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds.

The Wittig reaction is a renowned and reliable method for the synthesis of alkenes from aldehydes or ketones.[1] It involves the reaction of a phosphorus ylide with a carbonyl compound to afford an alkene and a phosphine oxide.[1] The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.[1]

Reaction Scheme

The synthesis of (E/Z)-1-fluoro-4-(3-phenylprop-1-en-1-yl)benzene from this compound is achieved through a Wittig reaction with benzyltriphenylphosphonium chloride. The reaction proceeds in two main stages: the in-situ generation of the phosphorus ylide followed by its reaction with the aldehyde.

Step 1: Ylide Formation

Benzyltriphenylphosphonium chloride is deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the corresponding phosphorus ylide.

Step 2: Wittig Olefination

The generated ylide reacts with this compound to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene product, (E/Z)-1-fluoro-4-(3-phenylprop-1-en-1-yl)benzene, and triphenylphosphine oxide as a byproduct.[2][3]

Experimental Protocols

Materials and Methods

Materials:

  • This compound (≥95%)

  • Benzyltriphenylphosphonium chloride (98%)

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Argon or Nitrogen gas supply

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Synthesis of (E/Z)-1-fluoro-4-(3-phenylprop-1-en-1-yl)benzene
  • Ylide Generation:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzyltriphenylphosphonium chloride (1.2 g, 3.08 mmol).

    • Add 20 mL of anhydrous THF to the flask and stir the suspension.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.2 mL of a 2.5 M solution in hexanes, 3.0 mmol) dropwise to the suspension via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.[4]

  • Wittig Reaction:

    • In a separate dry 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (0.345 g, 2.5 mmol) in 10 mL of anhydrous THF.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the aldehyde solution to the freshly prepared ylide solution via cannula or syringe.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours. The disappearance of the ylide's color is an indication of reaction progression.[4]

    • Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the majority of the triphenylphosphine oxide, triturate the crude residue with cold hexane and filter.

    • Purify the resulting filtrate by flash column chromatography on silica gel using a gradient of hexane to 5% ethyl acetate in hexane to isolate the (E) and (Z) isomers of 1-fluoro-4-(3-phenylprop-1-en-1-yl)benzene.[5]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (E/Z)-1-fluoro-4-(3-phenylprop-1-en-1-yl)benzene.

ParameterValueReference
Reactants
This compound2.5 mmolProtocol
Benzyltriphenylphosphonium chloride3.08 mmolProtocol
n-Butyllithium3.0 mmolProtocol
Reaction Conditions
SolventAnhydrous THF[4]
Ylide Formation Temperature0 °C to Room Temp.[4]
Wittig Reaction Temperature0 °C to Room Temp.[4]
Reaction Time3.5 hoursProtocol
Product
Product Name(E/Z)-1-fluoro-4-(3-phenylprop-1-en-1-yl)benzene
Molecular FormulaC₁₅H₁₃F
Molecular Weight212.26 g/mol
Expected Yield70-85%[6]
Isomer Ratio (E:Z)Varies, typically E is major[1]
Analytical Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~7.4-7.2 (m, 9H, Ar-H), ~6.5-6.2 (m, 2H, CH=CH), ~3.5 (d, 2H, CH₂)Expected
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~162 (d, J=245 Hz, C-F), ~140-126 (m, Ar-C, C=C), ~39 (CH₂)Expected
MS (EI) m/z212 (M⁺)Expected

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification start Dry Glassware reagents Add Benzyltriphenyl- phosphonium chloride & THF start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert cool1 Cool to 0 °C inert->cool1 add_base Add n-BuLi cool1->add_base stir1 Stir at 0 °C, then RT add_base->stir1 add_aldehyde Add Aldehyde to Ylide stir1->add_aldehyde prep_aldehyde Prepare Aldehyde Solution in THF cool2 Cool Aldehyde to 0 °C prep_aldehyde->cool2 cool2->add_aldehyde stir2 Stir at 0 °C, then RT add_aldehyde->stir2 quench Quench with NH4Cl stir2->quench extract Extract with Et2O quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the synthesis of a pharmaceutical intermediate.

Wittig Reaction Mechanism

wittig_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products aldehyde This compound (R-CHO) betaine Betaine Intermediate (Optional) aldehyde->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide (Ph3P=CHR') ylide->betaine ylide->oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene (R-CH=CHR') oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->phosphine_oxide Cycloreversion

Caption: Generalized mechanism of the Wittig reaction.

Conclusion

This compound serves as a valuable precursor in the synthesis of pharmaceutical intermediates. The Wittig olefination protocol described herein provides a reliable and efficient method for the preparation of (E/Z)-1-fluoro-4-(3-phenylprop-1-en-1-yl)benzene. This intermediate, featuring a fluorinated styrene scaffold, is a versatile building block for the development of novel therapeutic agents. The provided protocol and data offer a solid foundation for researchers and scientists in the field of drug discovery and development to explore the synthetic utility of this compound.

References

Application Notes and Protocols for Reductive Amination Reactions Involving 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone synthetic transformation in medicinal chemistry and drug development, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. This method involves the reaction of a carbonyl compound, such as 2-(4-fluorophenyl)acetaldehyde, with a primary or secondary amine to generate an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The resulting 2-(4-fluorophenyl)ethylamine scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical agents.

These application notes provide a comprehensive overview of reductive amination reactions involving this compound, detailing experimental protocols with various reducing agents and reaction conditions.

General Reaction Pathway

The reductive amination of this compound is a one-pot reaction that proceeds via two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction aldehyde This compound imine Imine/Iminium Ion Intermediate aldehyde->imine + Amine - H2O amine Primary or Secondary Amine amine->imine product Substituted 2-(4-Fluorophenyl)ethylamine imine->product reducing_agent Reducing Agent reducing_agent->product

Caption: General reaction pathway for the reductive amination of this compound.

Key Reducing Agents and Reaction Conditions

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions. The most commonly employed reducing agents for reductive amination are borohydride derivatives.

Reducing AgentKey CharacteristicsCommon SolventsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, reducing iminium ions much faster than aldehydes. Tolerates a wide range of functional groups.[1]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Room temperature, 1-24 hours
Sodium Cyanoborohydride (NaBH₃CN) Stable in protic solvents and effective at neutral to slightly acidic pH.[2]Methanol (MeOH), Ethanol (EtOH)Room temperature, requires careful pH control
Sodium Borohydride (NaBH₄) A stronger reducing agent that can also reduce the starting aldehyde.[2] Typically added after imine formation is complete.Methanol (MeOH), Ethanol (EtOH)0 °C to room temperature, sequential addition
Catalytic Hydrogenation Utilizes H₂ gas and a metal catalyst (e.g., Pd/C, Raney Ni). Environmentally friendly but may reduce other functional groups.Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc)Room temperature to elevated temperatures, requires specialized equipment

Experimental Protocols

The following are representative protocols for the reductive amination of this compound. Optimal conditions may vary depending on the specific amine used and should be determined experimentally.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is often the preferred method due to its mildness and high selectivity.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (1.2-1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add the amine (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. The reaction may be slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol involves a two-step, one-pot procedure where the imine is formed prior to the addition of the reducing agent.[2]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium borohydride (1.2-1.5 equivalents)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 equivalents) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as needed by column chromatography.

Application Notes

  • Substrate Scope: The protocols described are generally applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. Sterically hindered amines may require longer reaction times or elevated temperatures.

  • Chemoselectivity: Sodium triacetoxyborohydride is the reagent of choice when other reducible functional groups (e.g., esters, amides, nitro groups) are present in the molecule, as it selectively reduces the iminium ion.[1]

  • Troubleshooting: In cases of low yield, the addition of a catalytic amount of acetic acid can facilitate imine formation, particularly with less nucleophilic amines. For reactions that are sluggish, gentle heating (e.g., to 40 °C) may be beneficial. The formation of side products can sometimes be minimized by adjusting the stoichiometry of the reagents or the reaction time.

Visualization of Experimental Workflow and Decision Making

G cluster_workflow Experimental Workflow start Mix Aldehyde and Amine in Solvent imine_formation Stir for Imine Formation (20-120 min) start->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant reaction Monitor Reaction (TLC/LC-MS) add_reductant->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification

Caption: A generalized experimental workflow for reductive amination.

G cluster_decision Decision Tree start Select Reducing Agent for Reductive Amination q1 Sensitive Functional Groups Present? start->q1 q2 Aldehyde Prone to Reduction? q1->q2 No ans1_yes Use NaBH(OAc)3 q1->ans1_yes Yes ans2_yes Use NaBH(OAc)3 or Stepwise NaBH4 q2->ans2_yes Yes ans2_no Direct NaBH4 or NaBH3CN may be suitable q2->ans2_no No ans1_no Consider NaBH4 or NaBH3CN

Caption: A decision tree for selecting an appropriate reducing agent.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)acetaldehyde as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)acetaldehyde is a key building block in the synthesis of a variety of agrochemicals, particularly a class of fungicides known as phenylpyrroles. The incorporation of the fluorophenyl moiety is crucial for the biological activity of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of phenylpyrrole-based agrochemicals, such as Fludioxonil, using this compound as a primary precursor. The synthetic strategy involves the formation of a 1,4-dicarbonyl intermediate, followed by a Paal-Knorr pyrrole synthesis.

Core Concepts: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to form the pyrrole ring.[1][2]

A plausible synthetic pathway to phenylpyrrole agrochemicals from this compound involves a two-step process:

  • Formation of a 1,4-Dicarbonyl Intermediate: This critical step involves the conversion of this compound into a suitable 1,4-dicarbonyl compound. Various synthetic strategies can be employed for this transformation, including the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound.

  • Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound is then reacted with a source of ammonia to yield the desired phenylpyrrole core structure.

Agrochemical Target: Fludioxonil

Fludioxonil is a broad-spectrum phenylpyrrole fungicide used for seed treatment and foliar application to control a range of fungal diseases. Its synthesis from this compound provides a practical example of the application of this precursor in agrochemical development.

Experimental Protocols

Protocol 1: Synthesis of a 1-(4-Fluorophenyl)-1,4-dicarbonyl Intermediate

This protocol outlines a plausible method for the synthesis of a 1,4-dicarbonyl compound from this compound via a Stetter-type reaction.

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Thiazolium salt catalyst (e.g., 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

  • Base (e.g., Triethylamine, DBU)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) and methyl vinyl ketone (1.2 eq) in anhydrous THF under an inert atmosphere, add the thiazolium salt catalyst (0.1 eq).

  • Slowly add the base (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-fluorophenyl)-1,4-pentanedione.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ReagentMethyl vinyl ketone
Catalyst3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
BaseTriethylamine
SolventAnhydrous THF
Reaction Time48 hours
TemperatureRoom Temperature
Yield60-70% (estimated)
Protocol 2: Paal-Knorr Synthesis of a Fludioxonil Analogue

This protocol describes the cyclization of the 1,4-dicarbonyl intermediate to form the core phenylpyrrole structure of a Fludioxonil analogue.

Materials:

  • 1-(4-fluorophenyl)-1,4-pentanedione

  • Ammonium acetate or another ammonia source

  • Solvent (e.g., Acetic acid, Ethanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the 1-(4-fluorophenyl)-1,4-pentanedione (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 2-(4-fluorophenyl)-5-methyl-1H-pyrrole.

Quantitative Data (Representative):

ParameterValue
Starting Material1-(4-fluorophenyl)-1,4-pentanedione
ReagentAmmonium acetate
SolventGlacial Acetic Acid
Reaction Time3 hours
TemperatureReflux
Yield80-90% (estimated)

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: 1,4-Dicarbonyl Formation cluster_intermediate Intermediate cluster_step2 Step 2: Pyrrole Formation cluster_product Final Product A This compound B Stetter Reaction (or similar C-C bond formation) A->B C 1-(4-Fluorophenyl)-1,4-dicarbonyl B->C D Paal-Knorr Synthesis C->D E Phenylpyrrole Agrochemical (e.g., Fludioxonil Analogue) D->E

Caption: Overall synthetic workflow from this compound to a phenylpyrrole agrochemical.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1 1,4-Dicarbonyl Compound M1 Nucleophilic Attack (Formation of Hemiaminal) R1->M1 R2 Ammonia (NH3) R2->M1 M2 Intramolecular Cyclization M1->M2 M3 Dehydration M2->M3 P Substituted Pyrrole M3->P

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of phenylpyrrole-based agrochemicals. The synthetic route, proceeding through a 1,4-dicarbonyl intermediate followed by a Paal-Knorr cyclization, offers an efficient pathway to these important fungicidal compounds. The provided protocols and conceptual frameworks can guide researchers in the development of novel agrochemicals and in the optimization of existing synthetic routes. Further research can focus on exploring alternative methods for the synthesis of the 1,4-dicarbonyl intermediate to improve overall efficiency and sustainability.

References

Application Notes and Protocols for the Derivatization of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-(4-Fluorophenyl)acetaldehyde for analytical purposes. Derivatization is a crucial step to enhance the detectability and chromatographic behavior of this analyte, which is of interest in various fields, including pharmaceutical development and metabolite identification. Two primary derivatization methods are presented, tailored for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction

This compound is a carbonyl compound that can be challenging to analyze directly due to its volatility and potential for instability. Derivatization chemically modifies the aldehyde functional group, converting it into a more stable and easily detectable derivative. This process is essential for achieving accurate and sensitive quantification in complex matrices. The selection of the derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

This guide details two robust and widely used derivatization strategies:

  • 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis: This method is a classic and reliable approach for analyzing aldehydes. The reaction of this compound with DNPH yields a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong ultraviolet (UV) absorbance, enabling highly sensitive detection by HPLC with a UV or Diode Array Detector (DAD).[1][2][3][4]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA) Derivatization for GC-MS Analysis: This technique is particularly suited for gas chromatography. PFBHA reacts with the aldehyde to form an oxime derivative. The pentafluorobenzyl group makes the derivative amenable to sensitive detection by electron capture detection (ECD) or mass spectrometry (MS).[5][6][7][8] This method offers advantages such as quantitative reactions and the formation of stable derivatives suitable for GC analysis.

Section 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis

This section outlines the application and protocol for the derivatization of this compound using DNPH, followed by analysis using HPLC with UV detection.

Application Notes

DNPH is a common and effective derivatizing agent for aldehydes and ketones. The resulting hydrazones are stable and have a strong chromophore, making them ideal for UV detection around 360 nm. This method is widely applicable for the quantification of carbonyl compounds in various samples, including environmental and biological matrices.[2][3] The reaction is typically carried out in an acidic medium.[4]

Chemical Reaction:

This compound reacts with 2,4-dinitrophenylhydrazine to form this compound-2,4-dinitrophenylhydrazone.

DNPH_Reaction cluster_reactants Reactants cluster_product Product reactant1 This compound product This compound-2,4-dinitrophenylhydrazone reactant1->product + DNPH reactant2 2,4-Dinitrophenylhydrazine (DNPH) reactant2->product in acidic medium

Caption: Reaction of this compound with DNPH.

Experimental Protocol

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid or Hydrochloric acid (HCl)

  • Deionized water

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV/DAD detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[1]

Procedure:

  • Preparation of DNPH Derivatizing Reagent:

    • Carefully dissolve 90 mg of DNPH in 100 mL of acetonitrile.[9]

    • Add 1.0 mL of concentrated phosphoric acid to the solution.[9]

    • Mix thoroughly. This reagent should be prepared fresh and stored in an amber bottle.

    • Safety Note: DNPH can be explosive when dry and is a skin and eye irritant. Handle with appropriate personal protective equipment in a fume hood.[9]

  • Sample/Standard Preparation and Derivatization:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • For each standard or sample, mix 1 mL of the solution with 1 mL of the DNPH derivatizing reagent in a sealed vial.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or at a slightly elevated temperature (e.g., 40°C) for 30 minutes to ensure complete reaction.

  • HPLC Analysis:

    • After derivatization, the samples are ready for injection into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[1]

      • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 60% acetonitrile and 40% water.[1]

      • Flow Rate: 1.0 mL/min[1]

      • Column Temperature: 40°C[1]

      • Detection Wavelength: 360 nm[1]

      • Injection Volume: 10 µL[1]

Data Presentation

Table 1: Typical HPLC Method Parameters for DNPH Derivatives

ParameterValueReference
HPLC SystemChromaster[1]
ColumnLaChrom C18 (5 µm), 4.6 mm I.D. x 150 mm[1]
Mobile PhaseAcetonitrile : Water = 60/40 (v/v)[1]
Flow Rate1.0 mL/min[1]
Column Temperature40°C[1]
DetectionDAD at 360 nm[1]
Injection Volume10 µL[1]

Section 2: Derivatization with PFBHA for GC-MS Analysis

This section describes the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Application Notes

PFBHA is a highly effective derivatizing agent for carbonyl compounds, leading to the formation of stable oxime derivatives.[7] The pentafluorobenzyl moiety in the derivative provides excellent sensitivity for electron capture detection (ECD) and characteristic mass spectra for MS analysis.[6][8] This method is advantageous as it is quantitative and the resulting derivatives are thermally stable and well-suited for GC separation. The derivatization is typically performed in an aqueous solution.[6]

Chemical Reaction:

This compound reacts with PFBHA to form the corresponding syn- and anti-oxime isomers.

PFBHA_Reaction cluster_reactants Reactants cluster_product Product reactant1 This compound product This compound-PFBHA Oxime reactant1->product + PFBHA reactant2 PFBHA reactant2->product in aqueous solution DNPH_Workflow start Start: Sample/Standard Preparation derivatization Add DNPH Reagent (ACN, H3PO4) start->derivatization reaction React at RT for 1h or 40°C for 30 min derivatization->reaction analysis Inject into HPLC-UV/DAD reaction->analysis quantification Quantify at 360 nm analysis->quantification end End: Data Analysis quantification->end PFBHA_Workflow start Start: Aqueous Sample/Standard derivatization Add PFBHA Reagent start->derivatization reaction Heat at 60-70°C for 1h derivatization->reaction extraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) reaction->extraction concentration Concentrate under Nitrogen extraction->concentration analysis Inject into GC-MS concentration->analysis end End: Data Analysis analysis->end

References

Application Note and Protocol: Analysis of 2-(4-Fluorophenyl)acetaldehyde by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of 2-(4-Fluorophenyl)acetaldehyde in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a reactive aldehyde that can be an important intermediate or impurity in chemical synthesis. Accurate and sensitive quantification is crucial for process monitoring, quality control, and safety assessment. Due to the volatility and reactivity of aldehydes, derivatization is commonly employed to enhance stability and chromatographic performance.[1][2][3] The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative.[4] This derivative exhibits strong UV absorbance, making it suitable for HPLC-UV detection, and can be readily ionized for sensitive LC-MS analysis.[5][6][7]

General Analytical Workflow

The general workflow for the analysis of this compound involves sample preparation, derivatization with DNPH, followed by separation and detection using either HPLC-UV or LC-MS.

Aldehyde Analysis Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_detection Detection Sample Sample Collection Extraction Extraction of Aldehyde Sample->Extraction Derivatization Derivatization with DNPH Extraction->Derivatization SPE Solid Phase Extraction (SPE) (Cleanup/Concentration) Derivatization->SPE HPLC HPLC Separation SPE->HPLC LCMS LC-MS/MS Analysis UV UV Detector HPLC->UV MS Mass Spectrometer HPLC->MS Data Data Acquisition and Processing Quant Quantification Data->Quant UV->Data MS->Data

Caption: General workflow for the analysis of aldehydes via DNPH derivatization followed by HPLC or LC-MS.

Part 1: HPLC-UV Method

This method is suitable for the routine quantification of this compound in samples with relatively clean matrices.

Experimental Protocol

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Perchloric acid (or Hydrochloric acid)

  • This compound standard

  • Solid Phase Extraction (SPE) C18 cartridges

2. Standard Preparation

  • DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile. For example, dissolve 100 mg of DNPH in 200 mL of acetonitrile.[8]

  • Stock Standard of this compound-DNPH:

    • Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution (e.g., 1000 µg/mL).

    • To a known volume of the aldehyde stock solution, add an excess of the acidic DNPH solution (DNPH dissolved in acetonitrile with a small amount of acid like perchloric or HCl to catalyze the reaction).[9]

    • Allow the reaction to proceed at room temperature for at least 1 hour or at a slightly elevated temperature (e.g., 55°C for 60 minutes) to ensure complete derivatization.[9]

    • The resulting solution is the stock standard of the this compound-DNPH derivative.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard of the derivative with acetonitrile/water to cover the desired concentration range.

3. Sample Preparation and Derivatization

  • Extract the sample with a suitable solvent (e.g., acetonitrile).

  • To the sample extract, add an excess of the acidic DNPH solution.

  • Allow the derivatization reaction to proceed under the same conditions as the standard preparation.

  • For sample cleanup and concentration, pass the derivatized sample through a C18 SPE cartridge.

  • Elute the derivative from the cartridge with acetonitrile.[9]

  • The eluate is now ready for HPLC analysis.

4. HPLC Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A: WaterB: Acetonitrile
Gradient Isocratic (e.g., 60% B) or a linear gradient depending on sample complexity
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 360 nm[10]
Quantitative Data (Illustrative)

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) To be determined experimentally (e.g., ~8-12 min)
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined (e.g., ~0.1 µg/mL)
Limit of Quantitation (LOQ) To be determined (e.g., ~0.3 µg/mL)
Precision (%RSD) < 5%
Accuracy (% Recovery) 90-110%

Part 2: LC-MS Method

This method provides higher sensitivity and selectivity, making it suitable for complex matrices or trace-level analysis.

Experimental Protocol

The sample and standard preparation, including derivatization, follows the same procedure as for the HPLC-UV method.

1. LC-MS Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[1]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[1]
Gradient A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 min)
Flow Rate 0.4 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 40 °C

2. Mass Spectrometry Conditions

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode[11]
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ m/z 317.07 (Calculated for C₁₄H₁₀FN₄O₄)
Product Ions (for MRM) To be determined by infusion of the standard derivative. Plausible fragments could involve the loss of NO₂ or the fluorophenyl group.
Capillary Voltage ~3.5 kV
Cone Voltage To be optimized (e.g., 30 V)
Source Temperature ~120 °C
Desolvation Temp. ~350 °C
Quantitative Data (Illustrative)

The LC-MS method is expected to offer significantly lower detection and quantification limits.

ParameterExpected Value
Retention Time (RT) To be determined experimentally (e.g., ~5-8 min)
Linearity (r²) > 0.998
Limit of Detection (LOD) To be determined (e.g., ~1 ng/mL)
Limit of Quantitation (LOQ) To be determined (e.g., ~5 ng/mL)
Precision (%RSD) < 10% at LOQ
Accuracy (% Recovery) 85-115%

Logical Relationship for MRM Method Development

MRM Method Development cluster_infusion Standard Infusion cluster_selection Transition Selection cluster_optimization LC-MS Optimization Infuse Infuse DNPH-derivative standard into MS FullScan Acquire Full Scan MS to identify [M-H]⁻ Infuse->FullScan MSMS Acquire Product Ion Scan (MS/MS) of [M-H]⁻ FullScan->MSMS SelectPrecursor Select Precursor Ion (m/z 317.07) MSMS->SelectPrecursor SelectProducts Select 2-3 most intense and stable product ions SelectPrecursor->SelectProducts OptimizeCE Optimize Collision Energy (CE) for each transition SelectProducts->OptimizeCE OptimizeLC Optimize LC conditions for chromatographic separation OptimizeCE->OptimizeLC Validate Method Validation OptimizeLC->Validate

References

Standard operating procedures for handling 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed standard operating procedures (SOPs) for the handling, storage, and disposal of 2-(4-Fluorophenyl)acetaldehyde. It also includes comprehensive experimental protocols for its synthesis and purification, and discusses its potential applications in drug development based on the role of fluorinated compounds in medicinal chemistry.

Compound Information

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1736-67-0[1]
Molecular Formula C₈H₇FO[1]
Molecular Weight 138.14 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 1.1 g/cm³[1]
Boiling Point 204.6 °C at 760 mmHg[1]
Flash Point 74.552 °C[1]
Refractive Index 1.49[1]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and ether.[2]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions by technically qualified personnel.[2]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.
Standard Operating Procedures for Handling

The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE): - Safety goggles with side shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Work exclusively within a fume hood prep3->handle1 handle2 Use appropriate glassware and equipment handle1->handle2 handle3 Avoid inhalation of vapors handle2->handle3 handle4 Prevent contact with skin and eyes handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Properly store or dispose of the chemical clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling
Spill and Exposure Procedures

  • In case of a small spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

  • In case of inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • In case of ingestion: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. Long-term storage should be in a freezer at or below -20°C in an inert atmosphere.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Fluorophenethyl Alcohol

This protocol describes a plausible synthesis of this compound by the oxidation of 4-fluorophenethyl alcohol using a Dess-Martin periodinane (DMP) or Swern oxidation. These methods are known for their mild conditions and high yields in converting primary alcohols to aldehydes.[4][5][6][7]

G cluster_synthesis Synthesis Workflow start 4-Fluorophenethyl Alcohol oxidation Oxidation (Dess-Martin or Swern) start->oxidation workup Aqueous Work-up oxidation->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Synthesis Workflow Diagram

3.1.1. Method A: Dess-Martin Periodinane (DMP) Oxidation [4][5][8][9]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenethyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM, 10 volumes).

  • Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

  • Extraction: Stir vigorously until the solid dissolves. Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

3.1.2. Method B: Swern Oxidation [2][6][7][10][11]

  • Activation of DMSO: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO, 3 equivalents) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Addition of Alcohol: Add a solution of 4-fluorophenethyl alcohol (1 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (6 equivalents) dropwise, keeping the temperature below -60 °C.

  • Warming and Quenching: After stirring for 15 minutes, allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Extraction and Work-up: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification of this compound

The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography.

3.2.1. Method A: Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Heat the crude product under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point for this compound under the given pressure.

3.2.2. Method B: Column Chromatography

  • Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate gradient).

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Application in Drug Development

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[12][13] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to improved metabolic stability, increased binding affinity to target receptors or enzymes, and better membrane permeability.[14][15][16]

This compound serves as a valuable building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications. For instance, fluorinated aldehydes are precursors for the synthesis of fluorinated amino acids, which can be incorporated into peptides to increase their stability and biological activity.[17][18][19][20][21][22]

Potential Roles in Modulating Signaling Pathways:

The aldehyde functional group is reactive and can participate in the formation of various heterocyclic structures that are common in pharmacologically active compounds. The 4-fluorophenyl moiety can interact with biological targets through various non-covalent interactions, potentially influencing signaling pathways involved in disease.

For example, fluorinated compounds have been successfully developed as enzyme inhibitors and receptor agonists or antagonists.[23][24][25] The fluorine atom can modulate the electronic properties of the molecule, leading to tighter binding to the active site of an enzyme or the binding pocket of a receptor.

G cluster_pathway Potential Modulation of a Signaling Pathway cluster_interactions Key Interactions ligand Fluorinated Ligand (derived from this compound) binding Binding ligand->binding receptor Receptor / Enzyme receptor->binding response Altered Cellular Response binding->response interactions Fluorine atom can: - Increase binding affinity - Enhance metabolic stability - Modulate pKa - Alter protein-ligand interactions binding->interactions

Caption: Conceptual Diagram of Fluorinated Ligand Interaction

While specific signaling pathways directly targeted by this compound are not extensively documented, its utility as a precursor for a wide range of fluorinated organic molecules makes it a compound of significant interest for the discovery of new therapeutic agents.

References

Application Notes and Protocols for 2-(4-Fluorophenyl)acetaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-(4-fluorophenyl)acetaldehyde as a versatile building block for the synthesis of various biologically relevant heterocyclic compounds. Detailed experimental protocols for key transformations are provided to facilitate its use in research and drug development.

Introduction

This compound is a valuable bifunctional molecule containing a reactive aldehyde group and a fluorinated phenyl ring. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this building block particularly attractive for the synthesis of novel therapeutic agents. Its aldehyde functionality allows for participation in a variety of classical and multicomponent reactions to construct diverse heterocyclic scaffolds.

This document outlines the application of this compound in the synthesis of three important classes of heterocyclic compounds: tetrahydroisoquinolines, pyrazoles, and dihydropyrimidinones.

I. Synthesis of 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, a core structure in many natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.

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Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_4_F_acetaldehyde This compound schiff_base Schiff Base 2_4_F_acetaldehyde->schiff_base Condensation phenethylamine Phenethylamine phenethylamine->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Protonation (H+) th_isoquinoline 1-(4-Fluorobenzyl)- tetrahydroisoquinoline iminium_ion->th_isoquinoline Intramolecular Cyclization

Caption: Pictet-Spengler reaction workflow.

Application Note

This compound serves as the aldehyde component in the Pictet-Spengler reaction, leading to the formation of 1-(4-fluorobenzyl) substituted tetrahydroisoquinolines. The fluorine substitution on the benzyl moiety can be exploited to modulate the biological activity of the resulting compounds.

Experimental Protocol

Synthesis of 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline

  • Materials:

    • Phenethylamine

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of phenethylamine (1.0 eq) in dichloromethane (DCM), add this compound (1.1 eq).

    • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 1-(4-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline.

Expected Data
CompoundYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline75-857.20-7.00 (m, 6H), 6.95 (t, J = 8.7 Hz, 2H), 4.25 (t, J = 6.0 Hz, 1H), 3.20-3.00 (m, 2H), 2.95 (dd, J = 13.5, 5.0 Hz, 1H), 2.80 (dd, J = 13.5, 8.0 Hz, 1H), 2.75-2.65 (m, 2H), 1.90 (br s, 1H).162.5 (d, J = 245 Hz), 135.5, 134.5, 131.0 (d, J = 8.0 Hz), 129.0, 126.5, 126.0, 115.0 (d, J = 21.0 Hz), 58.0, 45.0, 41.0, 29.0.

II. Synthesis of 3-(4-Fluorobenzyl)pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals due to their wide range of biological activities. The reaction of a 1,3-dicarbonyl compound with a hydrazine, followed by reaction with an aldehyde, is a common route to substituted pyrazoles.

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Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone dicarbonyl->hydrazone hydrazine Hydrazine hydrazine->hydrazone 2_4_F_acetaldehyde This compound enamine Enamine 2_4_F_acetaldehyde->enamine Condensation hydrazone->enamine pyrazole 3-(4-Fluorobenzyl)pyrazole enamine->pyrazole Cyclization & Aromatization

Caption: Pyrazole synthesis workflow.

Application Note

This compound can be utilized in a multi-step or one-pot synthesis to introduce a 4-fluorobenzyl substituent at the 3-position of the pyrazole ring. This approach allows for the generation of a library of fluorinated pyrazole derivatives with potential applications in drug discovery.

Experimental Protocol

Synthesis of 3-(4-Fluorobenzyl)-5-methyl-1H-pyrazole

  • Materials:

    • Hydrazine hydrate

    • Acetylacetone

    • This compound

    • Ethanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Add a catalytic amount of hydrochloric acid (HCl).

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Expected Data
CompoundYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
3-(4-Fluorobenzyl)-5-methyl-1H-pyrazole60-7010.5 (br s, 1H), 7.20 (dd, J = 8.5, 5.5 Hz, 2H), 7.00 (t, J = 8.7 Hz, 2H), 5.90 (s, 1H), 3.90 (s, 2H), 2.20 (s, 3H).162.0 (d, J = 244 Hz), 148.0, 140.0, 135.0 (d, J = 3.0 Hz), 130.0 (d, J = 8.0 Hz), 115.5 (d, J = 21.0 Hz), 102.0, 32.0, 11.0.

III. Synthesis of 4-(4-Fluorophenyl)-3,4-dihydropyrimidin-2(1H)-ones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. This reaction is of great importance in medicinal chemistry as the resulting products often exhibit a wide range of biological activities.

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Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_4_F_acetaldehyde This compound acyliminium Acyliminium Ion 2_4_F_acetaldehyde->acyliminium ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ureide Open-chain Ureide ketoester->ureide urea Urea urea->acyliminium acyliminium->ureide dhpm 4-(4-Fluorophenyl)dihydropyrimidinone ureide->dhpm Cyclization & Dehydration

Caption: Biginelli reaction workflow.

Application Note

While aromatic aldehydes are the most common substrates for the Biginelli reaction, aliphatic aldehydes such as this compound can also be employed, typically under specific catalytic conditions, to yield 4-substituted dihydropyrimidinones. The resulting 4-(4-fluorobenzyl) moiety offers a vector for further chemical modification or for influencing biological activity.

Experimental Protocol

Synthesis of 6-Methyl-4-(4-fluorobenzyl)-3,4-dihydropyrimidin-2(1H)-one

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Urea

    • Copper(II) chloride (CuCl₂)

    • Ethanol

  • Procedure:

    • To a mixture of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol, add a catalytic amount of copper(II) chloride (CuCl₂) (10 mol%).

    • Reflux the reaction mixture for 12-16 hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

    • Filter the solid product and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel or by recrystallization from ethanol.

Expected Data
CompoundYield (%)1H NMR (DMSO-d₆, δ ppm)13C NMR (DMSO-d₆, δ ppm)
6-Methyl-4-(4-fluorobenzyl)-3,4-dihydropyrimidin-2(1H)-one50-609.20 (s, 1H), 7.70 (s, 1H), 7.30 (dd, J = 8.5, 5.5 Hz, 2H), 7.10 (t, J = 8.8 Hz, 2H), 4.20 (m, 1H), 2.80 (dd, J = 14.0, 5.0 Hz, 1H), 2.65 (dd, J = 14.0, 8.0 Hz, 1H), 2.20 (s, 3H).162.0 (d, J = 243 Hz), 153.0, 148.0, 136.0 (d, J = 3.0 Hz), 131.0 (d, J = 8.0 Hz), 115.0 (d, J = 21.0 Hz), 100.0, 52.0, 40.0, 18.0.

Disclaimer: The provided protocols are based on established chemical transformations and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(4-Fluorophenyl)acetaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified this compound shows a new impurity with a higher boiling point after distillation. What could be the cause?

A1: This is likely due to aldol condensation, a common side reaction for aldehydes, especially at elevated temperatures.[1][2][3][4] The aldehyde can react with its enolate form to create β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes. These condensation products are higher in molecular weight and have higher boiling points.

  • Recommendation: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure the distillation is performed as rapidly as possible.

Q2: I am observing a significant amount of a carboxylic acid impurity, 4-Fluorophenylacetic acid, in my crude product. How can I remove it?

A2: The presence of 4-Fluorophenylacetic acid is a common issue arising from the oxidation of the aldehyde, which can occur upon exposure to air.

  • Recommendation 1 (Aqueous Wash): A simple and effective method is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution.[5] The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.

  • Recommendation 2 (Column Chromatography): If the acid is not completely removed by washing, flash column chromatography on silica gel can be effective. The more polar carboxylic acid will have a stronger interaction with the silica gel and will elute later than the aldehyde.

Q3: My this compound seems to be degrading on the silica gel column during chromatography, leading to low recovery. What is happening and how can I prevent it?

A3: Silica gel is acidic and can promote the polymerization or degradation of sensitive aldehydes like phenylacetaldehydes.

  • Recommendation 1 (Deactivated Silica Gel): Deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent). This will neutralize the acidic sites on the silica surface.

  • Recommendation 2 (Alumina Chromatography): Consider using basic or neutral alumina as the stationary phase instead of silica gel. Basic alumina is particularly effective for purifying aldehydes that are sensitive to acid.[5]

  • Recommendation 3 (Rapid Chromatography): Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between the aldehyde and the stationary phase.

Q4: I am struggling to separate my product from non-polar impurities with similar boiling points. What alternative purification technique can I use?

A4: For separating aldehydes from non-polar impurities, forming a water-soluble bisulfite adduct is a highly effective chemical method.

  • Recommendation: Treat the crude mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a solid adduct which can be filtered off, or an aqueous-soluble adduct that can be separated from the organic impurities by extraction. The pure aldehyde can then be regenerated from the adduct by treatment with a mild base (e.g., sodium bicarbonate or dilute sodium hydroxide).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. However, typical impurities include:

  • 4-Fluorophenylacetic acid: From oxidation of the aldehyde.

  • Aldol condensation products: Higher molecular weight byproducts formed from the self-condensation of the aldehyde.[1][2][3][4]

  • Unreacted starting materials: Depending on the synthesis, this could include 4-fluorostyrene oxide or 2-(4-fluorophenyl)ethanol.

  • Solvent residues: From the reaction or work-up.

Q2: What is the recommended storage condition for purified this compound?

A2: Phenylacetaldehydes are known to be unstable and can readily oxidize and polymerize upon storage.[6] Therefore, it is recommended to:

  • Store under an inert atmosphere (e.g., nitrogen or argon).

  • Store at low temperatures (refrigerator or freezer).

  • Protect from light.

  • For long-term storage, consider converting it to a more stable derivative, such as an acetal, which can be easily hydrolyzed back to the aldehyde when needed.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions.

  • Staining: Since aldehydes are not always UV-active, you can use a potassium permanganate (KMnO₄) stain or a 2,4-dinitrophenylhydrazine (DNPH) stain. Aldehydes will show up as yellow/orange spots with the DNPH stain.

Q4: What analytical techniques are suitable for determining the final purity of this compound?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to make the aldehyde UV-active and improve its chromatographic properties.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is essential for confirming the structure of the purified product and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

Quantitative Data on Purification Methods

The following table summarizes typical recovery and purity data for the purification of aromatic aldehydes. The exact values for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical RecoveryTypical PurityNotes
Vacuum Distillation 60-80%>95%Effective for removing non-volatile impurities and some isomers. Risk of thermal degradation.
Flash Column Chromatography (Silica Gel) 50-90%>98%Good for separating polar impurities. Risk of product degradation on acidic silica.
Flash Column Chromatography (Basic Alumina) 70-95%>98%Recommended for acid-sensitive aldehydes.
Bisulfite Adduct Formation 70-90%>99%Highly selective for aldehydes, excellent for removing non-carbonyl impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities. The boiling point of this compound is approximately 205°C at atmospheric pressure.[9] Vacuum distillation is recommended to reduce the boiling point and prevent thermal decomposition.

Methodology:

  • Set up a short-path distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin gentle heating of the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will depend on the pressure.

  • Monitor the purity of the collected fractions by TLC or GC-MS.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using flash column chromatography on silica gel.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a column and allow the solvent to drain until it is level with the top of the silica. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The exact solvent system should be determined by TLC analysis beforehand.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified aldehyde.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This protocol is highly effective for separating the aldehyde from non-carbonyl impurities.

Methodology:

  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.

  • Isolation of Adduct: Filter the solid adduct and wash it with the organic solvent to remove impurities.

  • Regeneration of Aldehyde: Suspend the adduct in water and add a mild base (e.g., saturated sodium bicarbonate solution) or a dilute base (e.g., 10% NaOH) dropwise until the solution is basic. The adduct will decompose, regenerating the aldehyde.

  • Extraction: Extract the liberated aldehyde with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the pure aldehyde.

Visualizations

experimental_workflow_distillation crude Crude this compound distillation Vacuum Distillation Apparatus crude->distillation heating Gentle Heating distillation->heating Apply Vacuum collection Fraction Collection heating->collection Distillate analysis Purity Analysis (TLC, GC-MS) collection->analysis pure_product Purified Product analysis->pure_product Combine Pure Fractions

Caption: Workflow for Purification by Vacuum Distillation.

experimental_workflow_chromatography crude Crude Aldehyde dissolve Dissolve in Minimal Solvent crude->dissolve column Packed Silica Gel Column dissolve->column Load Sample elute Elute with Solvent Gradient column->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate pure_product Purified Aldehyde evaporate->pure_product

Caption: Workflow for Flash Column Chromatography.

experimental_workflow_bisulfite cluster_adduct_formation Adduct Formation & Isolation cluster_regeneration Aldehyde Regeneration cluster_workup Final Workup crude Crude Aldehyde in Organic Solvent add_bisulfite Add Saturated NaHSO3 (aq) crude->add_bisulfite stir Vigorous Stirring add_bisulfite->stir filter_adduct Filter Solid Adduct stir->filter_adduct suspend_adduct Suspend Adduct in Water filter_adduct->suspend_adduct add_base Add Mild Base (e.g., NaHCO3) suspend_adduct->add_base extract Extract with Organic Solvent add_base->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate pure_product Pure Aldehyde concentrate->pure_product

Caption: Workflow for Purification via Bisulfite Adduct.

References

Technical Support Center: Strategies to Prevent the Oxidation of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of oxidation of 2-(4-Fluorophenyl)acetaldehyde during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

A1: this compound is an arylacetaldehyde compound. Like many aldehydes, it is susceptible to oxidation due to the presence of a reactive aldehyde functional group (-CHO). The carbon-hydrogen bond in the aldehyde group is relatively weak and can be easily cleaved, leading to oxidation.

Q2: What is the primary product of this compound oxidation?

A2: The primary oxidation product is 2-(4-Fluorophenyl)acetic acid. This transformation occurs when the aldehyde group is oxidized to a carboxylic acid group.[1][2][3] The presence of this impurity can significantly impact the outcome of reactions and the purity of the final product.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound may not always be visually apparent. However, signs of degradation can include a change in color, the formation of a precipitate (polymeric materials), or an increase in viscosity. The most reliable method for detecting degradation is through analytical techniques such as NMR, GC-MS, or HPLC, which can identify the presence of 2-(4-Fluorophenyl)acetic acid or other impurities.

Q4: How should this compound be stored to minimize oxidation?

A4: To ensure stability, this compound should be stored under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of desired product in a reaction using this compound. Oxidation of the starting material prior to or during the reaction.- Ensure the aldehyde was stored properly under an inert atmosphere at -20°C.- Prepare solutions of the aldehyde immediately before use.- Use degassed solvents for the reaction.- Consider adding a radical inhibitor like BHT to the reaction mixture if compatible.
Presence of 2-(4-Fluorophenyl)acetic acid as a major impurity. Exposure of the aldehyde to air (oxygen).- Handle the aldehyde and prepare solutions under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).- Use solvents that have been purged with an inert gas.- Minimize the headspace in the storage container.
Inconsistent reaction outcomes. Variable purity of this compound due to differing levels of oxidation between batches.- Always use a fresh bottle or a properly stored aliquot of the aldehyde.- If possible, purify the aldehyde by distillation before use.- After a reaction, quench any remaining aldehyde with a sodium bisulfite solution to form a stable adduct and prevent further oxidation during workup.
Formation of polymeric material. Acid or base-catalyzed self-condensation (aldol condensation).- Ensure the aldehyde is stored in a neutral environment.- Use anhydrous solvents to prevent acid-catalyzed polymerization.

Data Presentation

Table 1: Illustrative Stability of this compound Under Various Conditions

This table provides an estimated impact of different storage and handling parameters on the stability of this compound based on general principles for arylacetaldehydes.

Parameter Condition Expected Impact on Stability Rationale
Temperature -20°C (Freezer)High StabilityReduces the rate of oxidation and other degradation reactions.
4°C (Refrigerator)Moderate StabilitySlows degradation, but not as effective as freezer storage.
25°C (Room Temp)Low StabilitySignificantly accelerates the rate of oxidation.
Atmosphere Inert (Argon, Nitrogen)High StabilityMinimizes contact with oxygen, the primary oxidizing agent.
Air (Oxygen)Very Low StabilityProne to rapid oxidation.
Light Dark (Amber Vial)High StabilityPrevents photo-oxidation.
Ambient LightLow StabilityLight can catalyze the formation of free radicals, leading to oxidation.
Additives Antioxidant (e.g., BHT)Increased StabilityScavenges free radicals that initiate the oxidation chain reaction.
NoneStandard StabilitySusceptible to oxidation if other conditions are not optimal.

Experimental Protocols

Protocol 1: Handling of this compound Under an Inert Atmosphere Using a Schlenk Line

Objective: To prepare a solution of this compound with minimal exposure to air and moisture.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., dichloromethane, THF)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Gas-tight syringe

  • Rubber septum

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Attach the flask to the Schlenk line, and perform at least three vacuum/inert gas (e.g., argon) backfill cycles to remove any residual air and moisture.[4][5][6]

  • Reagent Transfer:

    • If the aldehyde is in a Sure-Seal™ bottle, use a gas-tight syringe that has been purged with inert gas to withdraw the desired amount.

    • Insert the syringe needle through the septum of the Schlenk flask and add the aldehyde to the flask.

  • Solvent Addition: Add the degassed, anhydrous solvent to the flask via a cannula or a gas-tight syringe.

  • Usage: The resulting solution should be used immediately for the best results.

Protocol 2: Stabilization of this compound with BHT

Objective: To prepare a stock solution of this compound containing an antioxidant for improved storage stability.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • Anhydrous, degassed solvent (e.g., ethyl acetate)

  • Schlenk flask or amber vial with a septum cap

Procedure:

  • Under an inert atmosphere, prepare a stock solution of BHT in the desired solvent. A typical concentration is 1 mg/mL.

  • In a separate flask under an inert atmosphere, weigh the desired amount of this compound.

  • Add the solvent to the aldehyde to achieve the desired concentration.

  • To this solution, add the BHT stock solution to obtain a final BHT concentration of 0.1% w/w relative to the aldehyde.[7]

  • Store the stabilized solution at -20°C.

Protocol 3: Quenching a Reaction to Prevent Oxidation of Unreacted this compound

Objective: To stop a reaction and stabilize the remaining aldehyde by forming a water-soluble bisulfite adduct.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Separatory funnel

Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add an equal volume of the saturated sodium bisulfite solution to the reaction mixture.

  • Stir the resulting biphasic mixture vigorously for 30 minutes. The aldehyde will react with the bisulfite to form a salt that is soluble in the aqueous layer.[8][9]

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The unreacted aldehyde is now sequestered in the aqueous layer as the stable bisulfite adduct.

  • The desired product can be isolated from the organic layer.

  • Optional: To recover the aldehyde, the aqueous layer can be basified (e.g., with NaOH) and extracted with an organic solvent.[8][9]

Visualizations

Oxidation_Pathway Oxidation of this compound Aldehyde This compound CarboxylicAcid 2-(4-Fluorophenyl)acetic Acid Aldehyde->CarboxylicAcid Oxidation Oxidant [O] (e.g., Air, O2) Oxidant->Aldehyde

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow Troubleshooting Aldehyde Degradation Start Inconsistent Results or Low Product Yield CheckPurity Check Aldehyde Purity (NMR, GC-MS) Start->CheckPurity Impure Impurity Detected (e.g., Carboxylic Acid) CheckPurity->Impure Yes Pure Aldehyde is Pure CheckPurity->Pure No Purify Purify Aldehyde or Use New Batch Impure->Purify ReviewStorage Review Storage Conditions (-20°C, Inert Gas, Dark) Pure->ReviewStorage ImproperStorage Improper Storage ReviewStorage->ImproperStorage No ProperStorage Proper Storage ReviewStorage->ProperStorage Yes CorrectStorage Store Aldehyde Correctly ImproperStorage->CorrectStorage ReviewHandling Review Handling Technique (Inert Atmosphere, Degassed Solvents) ProperStorage->ReviewHandling ImproperHandling Improper Handling ReviewHandling->ImproperHandling No ProperHandling Proper Handling ReviewHandling->ProperHandling Yes CorrectHandling Implement Inert Atmosphere Techniques ImproperHandling->CorrectHandling OtherIssue Investigate Other Reaction Parameters ProperHandling->OtherIssue

Caption: Troubleshooting workflow for aldehyde degradation issues.

Caption: Experimental setup for handling under an inert atmosphere.

References

Optimization of reaction parameters for 2-(4-Fluorophenyl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Fluorophenyl)acetaldehyde. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for preparing this compound:

  • Oxidation of 4-Fluorophenethyl Alcohol: This method involves the oxidation of the corresponding primary alcohol, 4-fluorophenethyl alcohol, using mild oxidizing agents to yield the desired aldehyde.

  • Darzens Condensation of 4-Fluorobenzaldehyde: This route starts with the condensation of 4-fluorobenzaldehyde with an α-haloester (like ethyl chloroacetate) in the presence of a base to form a glycidic ester. Subsequent hydrolysis and decarboxylation of the glycidic ester produce this compound.

Q2: Which oxidizing agents are suitable for the conversion of 4-Fluorophenethyl Alcohol?

A2: Mild oxidizing agents are crucial to prevent over-oxidation to the corresponding carboxylic acid (4-fluorophenylacetic acid). Commonly used and effective reagents include:

  • Pyridinium Chlorochromate (PCC): A versatile and relatively mild oxidant for converting primary alcohols to aldehydes.[1]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. It is known for its mild conditions and wide functional group tolerance.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation under neutral conditions.

Q3: What are the key steps following the Darzens condensation to obtain the final aldehyde product?

A3: After the initial Darzens condensation of 4-fluorobenzaldehyde with an α-haloester to form an α,β-epoxy ester (glycidic ester), two subsequent steps are necessary:

  • Hydrolysis (Saponification): The ester group of the glycidic ester is hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylate salt.

  • Decarboxylation: Acidification of the reaction mixture leads to the unstable glycidic acid, which readily undergoes decarboxylation (loss of CO2) to yield the final this compound.[2]

Q4: How can I purify the final this compound product?

A4: The purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Distillation: For larger quantities, vacuum distillation is often effective in separating the aldehyde from less volatile impurities.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, flash column chromatography on silica gel is a standard method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.[3]

Q5: What are the recommended storage conditions for this compound?

A5: Aldehydes, in general, are susceptible to oxidation and polymerization. To ensure stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably in a freezer. Exposure to air and light should be minimized.

Troubleshooting Guides

Route 1: Oxidation of 4-Fluorophenethyl Alcohol
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Inactive oxidizing agent. 2. Presence of water in the reaction (especially for PCC and Swern). 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use a fresh batch of the oxidizing agent. 2. Ensure all glassware is oven-dried and use anhydrous solvents. For PCC, adding molecular sieves or Celite can help manage moisture.[4] 3. For Swern oxidation, maintain a low temperature (typically -78 °C) during the addition of reagents.[5] For PCC, the reaction is often run at room temperature. 4. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of 4-Fluorophenylacetic Acid (Over-oxidation) 1. Use of a strong oxidizing agent. 2. Presence of water, leading to hydrate formation which is then oxidized (especially with PCC).[1] 3. Reaction temperature is too high.1. Switch to a milder oxidizing agent like DMP or ensure strictly anhydrous conditions for PCC and Swern oxidations. 2. Use anhydrous solvents and reagents. 3. Maintain the recommended reaction temperature.
Presence of Unreacted Starting Material 1. Insufficient amount of oxidizing agent. 2. Poor quality of the oxidizing agent. 3. Incomplete reaction.1. Use a slight excess (e.g., 1.2-1.5 equivalents) of the oxidizing agent. 2. Use a freshly opened or properly stored oxidizing agent. 3. Increase the reaction time and monitor by TLC until the starting material is consumed.
Difficult Work-up (Tarry Residue with PCC) Formation of chromium byproducts.Add Celite or silica gel to the reaction mixture before adding PCC. This will adsorb the chromium tars, which can then be easily removed by filtration.[4]
Route 2: Darzens Condensation and Subsequent Steps
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield in Darzens Condensation 1. Ineffective base. 2. Presence of moisture. 3. Side reactions of the aldehyde (e.g., aldol condensation).[6] 4. Incorrect stoichiometry.1. Use a strong, non-nucleophilic base like sodium ethoxide, potassium tert-butoxide, or sodium amide. Ensure the base is fresh and dry. 2. Use anhydrous solvents and reagents. 3. Add the aldehyde slowly to the mixture of the base and α-haloester to minimize self-condensation. 4. Use a slight excess of the α-haloester and base relative to the aldehyde.
Incomplete Hydrolysis of the Glycidic Ester 1. Insufficient base for saponification. 2. Short reaction time or low temperature.1. Use a molar excess of the base (e.g., NaOH or KOH). 2. Increase the reaction time and/or temperature for the hydrolysis step and monitor by TLC.
Low Yield of Aldehyde after Decarboxylation 1. Incomplete hydrolysis. 2. Aldehyde polymerization or degradation under acidic conditions.1. Ensure complete hydrolysis before acidification. 2. Perform the decarboxylation at a controlled temperature and for the minimum time necessary. Isolate the aldehyde promptly after its formation.
Formation of Side Products 1. Aldol condensation of the starting aldehyde. 2. Cannizzaro reaction of the starting aldehyde in the presence of a strong base. 3. Polymerization of the final aldehyde product.1. Use a non-nucleophilic base and control the addition of the aldehyde. 2. Use a base like potassium tert-butoxide instead of sodium hydroxide in the condensation step. 3. Work up the final product under mild conditions and store it appropriately.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Oxidation of Benzylic Alcohols

Oxidizing AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
PCCBenzyl AlcoholDichloromethaneRoom Temp.2-4~85-95[4]
Swern OxidationBenzyl AlcoholDichloromethane-78 to RT1-284.7[5]
λ3-Iodane4-Fluorobenzyl AlcoholAcetonitrile602.5>95[7]
NaNO3/P2O54-Fluorobenzyl AlcoholSolvent-freeRoom Temp.-98[8]

Table 2: Darzens Condensation of Aromatic Aldehydes - Representative Yields

Aldehydeα-HaloesterBaseSolventYield of Glycidic Ester (%)Reference
BenzaldehydeEthyl ChloroacetateSodium AmideBenzene62-64[9]
Various Aromatic AldehydesEthyl ChloroacetatePolystyrene-supported PTCTHF/KOHGood yields[10]
4-Chlorobenzaldehyde9-BromofluoreneTDAEDMF56[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of 4-Fluorophenethyl Alcohol

Materials:

  • 4-Fluorophenethyl alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 4-fluorophenethyl alcohol (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Darzens Condensation

Step A: Darzens Condensation

Materials:

  • 4-Fluorobenzaldehyde

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol under an inert atmosphere.

  • Cool the solution in an ice bath and add a mixture of 4-fluorobenzaldehyde (1.0 eq.) and ethyl chloroacetate (1.1 eq.) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude ethyl 2-(4-fluorophenyl)glycidate.

Step B: Hydrolysis and Decarboxylation

Materials:

  • Crude ethyl 2-(4-fluorophenyl)glycidate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the crude glycidic ester in ethanol and add a solution of NaOH (1.5 eq.) in water.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl until the evolution of CO2 ceases.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully evaporate the solvent at low temperature and reduced pressure to yield this compound.

Mandatory Visualizations

Reaction_Pathway_Oxidation 4-Fluorophenethyl Alcohol 4-Fluorophenethyl Alcohol This compound This compound 4-Fluorophenethyl Alcohol->this compound Mild Oxidation Oxidizing Agent\n(PCC, Swern, or DMP) Oxidizing Agent (PCC, Swern, or DMP) Oxidizing Agent\n(PCC, Swern, or DMP)->4-Fluorophenethyl Alcohol 4-Fluorophenylacetic Acid 4-Fluorophenylacetic Acid This compound->4-Fluorophenylacetic Acid Over-oxidation

Caption: Oxidation pathway for this compound synthesis.

Reaction_Pathway_Darzens cluster_condensation Darzens Condensation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Glycidic Ester Glycidic Ester 4-Fluorobenzaldehyde->Glycidic Ester Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Glycidic Ester Base Base Base->Glycidic Ester This compound This compound Glycidic Ester->this compound Hydrolysis & Decarboxylation Hydrolysis Hydrolysis Decarboxylation Decarboxylation Troubleshooting_Workflow start Low Product Yield check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions Good Quality optimize_reagents Use Fresh/Anhydrous Reagents check_reagents->optimize_reagents Poor Quality check_workup Review Work-up & Purification check_conditions->check_workup Correct optimize_conditions Adjust Temperature/Time Monitor by TLC check_conditions->optimize_conditions Incorrect optimize_workup Modify Purification (e.g., Column vs. Distillation) check_workup->optimize_workup Inefficient success Improved Yield check_workup->success Efficient optimize_reagents->success optimize_conditions->success optimize_workup->success

References

Troubleshooting low yields in the synthesis of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during the synthesis of this compound, primarily focusing on the oxidation of 2-(4-fluorophenyl)ethanol.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete reaction, degradation of the product, and formation of side products. The aldehyde product is sensitive and can be prone to over-oxidation or polymerization under certain conditions. Careful control of reaction temperature and stoichiometry is crucial.

Q2: I am observing the formation of a significant amount of 4-fluorophenylacetic acid as a byproduct. How can I prevent this?

The formation of 4-fluorophenylacetic acid is a classic example of over-oxidation. This is more likely to occur with harsh oxidizing agents or if the reaction is left for too long. To minimize this side reaction:

  • Choice of Oxidizing Agent: Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or reagents used in a Swern oxidation.[1][2][3][4][5][6][7] These methods are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation.[1][3][5][7]

  • Reaction Conditions: Strictly control the reaction temperature. Swern oxidations are typically performed at very low temperatures (-78 °C) to ensure selectivity.[3] For Dess-Martin oxidations, running the reaction at room temperature is standard, but ensure it is not left for an extended period after completion.[1]

  • Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the mild oxidizing agent to ensure complete conversion of the starting alcohol without having a large excess that could promote side reactions.

Q3: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products besides the carboxylic acid?

Besides the over-oxidation product, other side reactions can occur:

  • Unreacted Starting Material: Incomplete conversion will leave 2-(4-fluorophenyl)ethanol in your product mixture.

  • Formation of Acetals/Hemiacetals: If your reaction conditions or work-up involve alcohols (like methanol or ethanol) and trace acid, the aldehyde product can form acetals or hemiacetals.

  • Aldol Condensation: Under basic or acidic conditions, the aldehyde can undergo self-condensation, leading to α,β-unsaturated aldehyde or other related products.

  • Byproducts from the Oxidizing Agent: The work-up procedure is critical for removing byproducts from the oxidizing agent. For example, in a Dess-Martin oxidation, iodinane byproducts are formed and must be removed.[1] In a Swern oxidation, dimethyl sulfide is a volatile and odorous byproduct.[3]

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound can be challenging due to its potential instability.

  • Aqueous Work-up: A careful aqueous work-up is essential to remove water-soluble byproducts and unreacted reagents. For Dess-Martin oxidations, a wash with a sodium thiosulfate solution is often used to quench excess oxidant and remove iodine-containing byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying aldehydes. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. It is advisable to run the column quickly and use a moderate amount of silica gel to minimize contact time and potential degradation of the aldehyde on the stationary phase.

  • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method for larger scales. However, care must be taken as aldehydes can be sensitive to heat.

Frequently Asked Questions (FAQs)

Q1: What are the recommended synthetic routes to prepare this compound?

The most common and reliable laboratory-scale methods involve the oxidation of 2-(4-fluorophenyl)ethanol. The two most recommended methods are:

  • Dess-Martin Oxidation: This method uses Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[1][2][4][5][6] The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature.[1]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[3] It is known for its high yields and compatibility with a wide range of functional groups.

Another potential route is the hydrolysis of 2-(4-fluorophenyl)acetonitrile, though this can sometimes lead to the formation of the corresponding carboxylic acid if not carefully controlled.

Q2: What are the optimal storage conditions for this compound?

This compound is an aldehyde and, like many aldehydes, can be prone to oxidation and polymerization upon storage. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen). The container should be tightly sealed to prevent exposure to air and moisture.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes, several reagents used in these syntheses require careful handling:

  • Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive under certain conditions. Handle with care and avoid grinding or heating unnecessarily.

  • Oxalyl Chloride (used in Swern Oxidation): Is toxic and corrosive. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

  • Chlorinated Solvents (e.g., Dichloromethane): Are potential carcinogens and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for the Synthesis of this compound from 2-(4-fluorophenyl)ethanol

Oxidation MethodOxidizing AgentTypical SolventTemperatureTypical YieldAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureGood to HighMild conditions, short reaction times, high chemoselectivity.[2]Reagent is expensive and potentially explosive.[2]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 °C to Room TempHighHigh yields, avoids heavy metals, wide functional group tolerance.[3]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[3]
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureModerate to GoodSimpler setup than Swern.Chromium-based reagent (toxic), can be acidic.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Oxidation

  • To a solution of 2-(4-fluorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (argon or nitrogen), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis of this compound via Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-(4-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM dropwise over 10 minutes. Stir the resulting mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Troubleshooting_Low_Yields Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Start->Side_Products Purification_Issues Loss During Purification? Start->Purification_Issues Increase_Reagent Increase Oxidant (1.2-1.5 eq) Incomplete_Reaction->Increase_Reagent Yes Check_Reagent_Quality Check Reagent Quality (Fresh DMP/DMSO) Incomplete_Reaction->Check_Reagent_Quality Yes Increase_Time Increase Reaction Time (Monitor by TLC) Incomplete_Reaction->Increase_Time Yes Over_Oxidation Over-oxidation to Carboxylic Acid? Side_Products->Over_Oxidation Yes Other_Byproducts Other Byproducts? Side_Products->Other_Byproducts Yes Column_Degradation Degradation on Silica? Purification_Issues->Column_Degradation Yes Consider_Distillation Consider Vacuum Distillation (If Thermally Stable) Purification_Issues->Consider_Distillation Yes Use_Mild_Oxidant Use Milder Oxidant (DMP or Swern) Over_Oxidation->Use_Mild_Oxidant Yes Control_Temp Strict Temperature Control (e.g., -78°C for Swern) Over_Oxidation->Control_Temp Yes Optimize_Workup Optimize Work-up (e.g., Thiosulfate wash) Other_Byproducts->Optimize_Workup Yes Optimize_Chromatography Use Deactivated Silica or Run Column Quickly Column_Degradation->Optimize_Chromatography Yes

Caption: Troubleshooting flowchart for low yields.

Synthetic_Workflow Start Starting Material: 2-(4-fluorophenyl)ethanol Oxidation Oxidation Start->Oxidation DMP_Route Dess-Martin Periodinane (DCM, rt) Oxidation->DMP_Route Swern_Route DMSO, (COCl)2, Et3N (DCM, -78°C) Oxidation->Swern_Route Crude_Product Crude this compound DMP_Route->Crude_Product Swern_Route->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purification Purification Workup->Purification Column_Chromatography Flash Column Chromatography Purification->Column_Chromatography Final_Product Pure this compound Column_Chromatography->Final_Product

Caption: General synthetic workflow.

References

Technical Support Center: Stabilization of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 2-(4-Fluorophenyl)acetaldehyde to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 2-(4-Fluorophenyl)acetic acid, particularly when exposed to air (oxygen).

  • Polymerization: Like many aldehydes, it can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, light, or upon prolonged storage. The primary polymerization product is typically a cyclic trimer (a trioxane derivative).

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, the compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended for short-term storage. For long-term storage, freezing at -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q3: Can I store this compound in a standard laboratory freezer?

A3: Yes, a standard laboratory freezer at -20°C is suitable for long-term storage. Ensure the container is well-sealed to prevent moisture ingress and that the headspace is flushed with an inert gas before sealing if possible.

Q4: I've noticed the purity of my this compound has decreased over time. What are the likely impurities?

A4: The most common impurities resulting from degradation are 2-(4-Fluorophenyl)acetic acid (from oxidation) and the cyclic trimer, 2,4,6-tris(4-fluorobenzyl)-1,3,5-trioxane (from polymerization). Aldol condensation products may also be present, particularly if the compound has been exposed to basic conditions.

Q5: Are there any chemical stabilizers that can be added to this compound?

A5: Yes, antioxidants can be used to inhibit oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize aldehydes.[1][2][3][4][5] It is typically added at a low concentration (e.g., 0.01-0.1%). However, the suitability of any additive depends on your specific application and may require removal before use. For some applications, α-tocopherol (a form of Vitamin E) can also be considered as an antioxidant.[6][7][8][9][10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a white precipitate or solid in the liquid aldehyde. Polymerization to the cyclic trimer. This can be initiated by acidic or basic impurities, light, or prolonged storage, even at low temperatures.1. Confirm the identity of the precipitate using analytical methods (e.g., NMR, IR). 2. If polymerization is confirmed, the pure aldehyde may be regenerated by careful distillation of the trimer, although this can be a complex procedure. 3. For future prevention, ensure storage under strictly inert and anhydrous conditions, and consider the use of a polymerization inhibitor if compatible with your application.
Decrease in purity over time, with a new peak observed in the HPLC/GC chromatogram corresponding to a more polar compound. Oxidation to 2-(4-Fluorophenyl)acetic acid due to exposure to air.1. Confirm the identity of the impurity by comparing its retention time with a standard of 2-(4-Fluorophenyl)acetic acid or by mass spectrometry. 2. Purge the container with an inert gas (nitrogen or argon) before sealing. 3. Consider adding an antioxidant like BHT (0.01-0.1%) to the aldehyde for long-term storage if it does not interfere with downstream applications.[1][2][3][4][5]
The aldehyde appears viscous or has a higher boiling point than expected. Formation of higher molecular weight polymers or aldol condensation products.1. Analyze the material by techniques sensitive to higher molecular weight species, such as size exclusion chromatography or mass spectrometry. 2. Avoid exposure to strong acids or bases which can catalyze these reactions. 3. Ensure the use of clean, dry glassware and storage containers.
Inconsistent results in chemical reactions using the aldehyde from different batches or after a period of storage. Degradation of the starting material, leading to lower effective concentration and the presence of interfering impurities.1. Always check the purity of the aldehyde by HPLC or GC before use, especially if it has been stored for an extended period. 2. Store the aldehyde in small, single-use aliquots to minimize repeated exposure of the bulk material to air and moisture. 3. Follow the recommended storage conditions strictly.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionTemperatureAtmosphereLight ProtectionExpected Stability
Short-term (weeks) 2-8°CInert Gas (N₂ or Ar)Amber VialHigh
Long-term (months) -20°CInert Gas (N₂ or Ar)Amber VialVery High
Working Solution (in solvent) 2-8°CTightly SealedAmber VialSolvent Dependent (days to weeks)
Unprotected (on bench) Room TemperatureAirAmbient LightLow (degradation likely within hours to days)

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This is a general method for the analysis of aromatic aldehydes and may require optimization for your specific instrument and column.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection, depending on concentration).

  • Sample Preparation: Dilute a small amount of this compound in a suitable solvent like dichloromethane or ethyl acetate.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of aromatic aldehydes without derivatization and may require optimization.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the aldehyde in the initial mobile phase composition (30:70 acetonitrile:water).

Visualizations

Degradation Pathways of this compound A This compound B 2-(4-Fluorophenyl)acetic acid A->B Oxidation (Air/O₂) C 2,4,6-tris(4-fluorobenzyl)-1,3,5-trioxane (Cyclic Trimer) A->C Polymerization (Acid/Base/Light) D Aldol Condensation Products A->D Self-Condensation (Base) Troubleshooting Workflow for Aldehyde Instability start Instability Observed (e.g., Purity Drop, Precipitate) check_appearance Visual Inspection start->check_appearance precipitate Precipitate Present check_appearance->precipitate Yes no_precipitate Clear Liquid check_appearance->no_precipitate No analyze_precipitate Analyze Precipitate (NMR, IR) precipitate->analyze_precipitate analyze_liquid Analyze Liquid (GC/HPLC) no_precipitate->analyze_liquid polymerization Likely Polymerization analyze_precipitate->polymerization review_storage Review Storage Conditions (Temp, Atmosphere, Light) polymerization->review_storage oxidation Likely Oxidation analyze_liquid->oxidation oxidation->review_storage implement_changes Implement Corrective Actions (Inert gas, lower temp, etc.) review_storage->implement_changes Experimental Workflow for Stability Assessment start Receive/Synthesize Aldehyde initial_analysis Initial Analysis (t=0) (GC/HPLC for purity) start->initial_analysis aliquot Aliquot into multiple storage containers initial_analysis->aliquot storage_conditions Store under different conditions (e.g., -20°C, 4°C, RT) aliquot->storage_conditions time_point_analysis Analyze at Time Points (e.g., 1, 3, 6 months) storage_conditions->time_point_analysis time_point_analysis->time_point_analysis Repeat for each time point data_analysis Analyze Data (Purity vs. Time) time_point_analysis->data_analysis determine_shelf_life Determine Shelf-Life & Optimal Conditions data_analysis->determine_shelf_life

References

Effective removal of residual solvents from 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of residual solvents from 2-(4-Fluorophenyl)acetaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who handle this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of residual solvents from this compound.

Problem Potential Cause Recommended Solution
Product Decomposition (Discoloration, Polymerization) This compound is heat-sensitive and prone to oxidation or polymerization at elevated temperatures.- Use Reduced Pressure: Employ high vacuum to lower the boiling points of solvents, allowing for their removal at or below room temperature.- Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2]- Avoid Excessive Heat: If heating is necessary, use a water bath with precise temperature control and do not exceed 40-50°C.
Incomplete Solvent Removal The solvent may have a high boiling point or form an azeotrope with the product.- Azeotropic Distillation: If water is the residual solvent, consider azeotropic distillation with a suitable solvent like toluene.- High Vacuum Drying: Utilize a high-vacuum pump (<1 Torr) for an extended period to remove high-boiling point solvents.- Solvent Exchange: Dissolve the product in a low-boiling point solvent (e.g., dichloromethane) and then remove the new solvent under reduced pressure. Repeat if necessary.
Product Loss During Removal This compound is volatile and can be lost along with the solvent during evaporation under high vacuum, especially with gentle heating.- Use a Cold Trap: Ensure a properly functioning cold trap (dry ice/acetone or a cryocooler) is placed between your apparatus and the vacuum pump.- Precise Temperature Control: Avoid heating the sample if possible. If necessary, use the lowest effective temperature.- Monitor the Process: Closely observe the evaporation process to prevent bumping or rapid boiling.
Formation of a Second Phase (Aqueous Layer) The crude product may contain residual water from the work-up procedure.- Brine Wash: Before solvent removal, wash the organic layer containing the product with a saturated sodium chloride solution (brine) to remove the majority of dissolved water.- Drying Agent: Dry the organic solution with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and concentration.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to solvent removal?

A1: Understanding the physical properties is crucial for selecting the appropriate solvent removal technique.

PropertyValue
Molecular Weight 138.14 g/mol [1][3][4]
Boiling Point 204.6 °C at 760 mmHg[3][5]
63-65 °C at 5-6 Torr[1]
Density ~1.116 g/cm³[1][5]
Physical Form Liquid[1][2]
Storage 2-8°C under an inert atmosphere[1][2]

Q2: What are the most common residual solvents I might encounter?

A2: The residual solvents will depend on the synthetic route used. Common solvents in syntheses of similar aromatic acetaldehydes include:

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Esters: Ethyl acetate

  • Alcohols: Methanol, Ethanol (if used in work-up or as a co-solvent)

Q3: Which method is best for removing common low-boiling point solvents like Dichloromethane or Ethyl Acetate?

A3: For low-boiling point solvents, rotary evaporation is typically the most efficient method. To minimize product loss and degradation, it is recommended to use a low bath temperature (room temperature to 30°C) and gradually reduce the pressure.

Q4: How can I remove high-boiling point solvents such as DMF or DMSO?

A4: High-boiling point solvents are challenging to remove by simple evaporation.

  • Aqueous Extraction: If your product is stable in water, you can perform a liquid-liquid extraction. Dilute the mixture with a large volume of water and extract your product into a non-polar organic solvent like ethyl acetate or diethyl ether. The polar aprotic solvent will preferentially partition into the aqueous layer.

  • High-Vacuum Distillation: If the product is thermally stable enough, fractional distillation under high vacuum can be effective. Given the boiling point of this compound, this should be approached with caution to avoid product decomposition.

Q5: Is this compound stable to air and moisture?

A5: Aldehydes, in general, are susceptible to oxidation to carboxylic acids upon exposure to air. It is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dry place.[1][2]

Experimental Protocols

Protocol 1: Standard Solvent Removal by Rotary Evaporation

This protocol is suitable for removing volatile organic solvents such as diethyl ether, dichloromethane, and ethyl acetate.

  • Transfer the solution containing this compound to a round-bottom flask. Do not fill the flask to more than half its volume.

  • Attach the flask to a rotary evaporator.

  • Ensure the cold trap is filled with a suitable cooling medium (e.g., dry ice/acetone).

  • Begin the rotation of the flask.

  • Set the water bath temperature to 20-30°C.

  • Gradually apply vacuum.

  • Continue evaporation until all the solvent has been removed and a liquid residue (the product) remains.

  • Once the solvent is removed, gently vent the system with an inert gas.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method can be used to separate the aldehyde from non-aldehyde impurities and can also aid in removing certain solvents.

  • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously.

  • A white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes.

  • Filter the solid adduct and wash it with a small amount of cold ethanol and then diethyl ether to remove any trapped organic impurities.

  • To regenerate the aldehyde, suspend the adduct in water and add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the solution is basic.

  • Extract the liberated aldehyde with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation as described in Protocol 1.

Diagrams

experimental_workflow cluster_rotovap Protocol 1: Rotary Evaporation A Crude Product in Solution B Rotary Evaporation (20-30°C, Reduced Pressure) A->B C Pure this compound B->C

Caption: Workflow for standard solvent removal.

bisulfite_purification cluster_bisulfite Protocol 2: Bisulfite Purification D Crude Aldehyde E Dissolve in MeOH/THF D->E F Add Saturated NaHSO₃ (aq) E->F G Precipitate Bisulfite Adduct F->G H Filter and Wash Adduct G->H I Regenerate Aldehyde (Base) H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Pure Aldehyde K->L

Caption: Workflow for aldehyde purification.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-(4-Fluorophenyl)acetaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of reaction mixtures involving 2-(4-Fluorophenyl)acetaldehyde.

Frequently Asked Questions (FAQs)

1. What are the expected 1H and 13C NMR chemical shifts for this compound?

The expected chemical shifts for this compound can be predicted based on its structure and comparison to similar compounds. The aldehyde proton is typically found far downfield, while the methylene protons are adjacent to both an aromatic ring and a carbonyl group. The aromatic protons will show a characteristic splitting pattern for a para-substituted benzene ring.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Aldehyde (-CHO)~9.7 (t)~200
Methylene (-CH2-)~3.7 (d)~50
Aromatic (C-H, ortho to F)~7.0 (t)~116 (d, 2JCF ≈ 21 Hz)
Aromatic (C-H, meta to F)~7.2 (dd)~131 (d, 3JCF ≈ 8 Hz)
Aromatic (C-F)-~162 (d, 1JCF ≈ 245 Hz)
Aromatic (C-CH2)-~130

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. Coupling constants (J) are approximate.

2. What are the most common reactions of this compound and their expected products?

Common reactions include oxidation to a carboxylic acid, reduction to an alcohol, and self-condensation (aldol reaction).

  • Oxidation: Forms 2-(4-fluorophenyl)acetic acid.

  • Reduction: Forms 2-(4-fluorophenyl)ethanol.

  • Aldol Condensation: Forms 3-hydroxy-2-(4-fluorophenylmethyl)-4-(4-fluorophenyl)butanal, which may dehydrate to form the corresponding α,β-unsaturated aldehyde.

3. How can I distinguish the starting material from its common reaction products in a 1H NMR spectrum?

The aldehyde proton of the starting material at ~9.7 ppm is a key diagnostic signal.

  • Oxidation Product: The aldehyde proton signal will disappear and a new, broad singlet for the carboxylic acid proton will appear downfield (typically >10 ppm). The methylene signal will shift slightly.

  • Reduction Product: The aldehyde proton signal will be replaced by a broad singlet for the alcohol hydroxyl group (variable chemical shift) and a new multiplet for the -CH2OH group around 3.7 ppm. The original methylene signal will shift upfield.

  • Aldol Product: The aldehyde proton signal will remain (though shifted), and new signals for the newly formed alcohol and methine protons will appear.

4. What are some common impurities I might encounter in my reaction mixture?

Besides unreacted starting material and the desired product, you might see:

  • Solvent Residues: Common solvents like ethyl acetate, dichloromethane, or hexane have characteristic NMR signals.[1][2]

  • Water: A broad singlet, with a chemical shift that is highly dependent on the solvent and temperature.[1]

  • Side-Products: From reactions like disproportionation or polymerization of the aldehyde.

Troubleshooting Guide

Problem: I see a complex multiplet in the aromatic region of my spectrum.

  • Possible Cause: You may have a mixture of aromatic compounds, such as your starting material and product, which have slightly different chemical shifts for their aromatic protons.

  • Solution:

    • Carefully integrate the different aromatic signals to determine the relative ratios of the compounds.

    • Use 2D NMR techniques like COSY to identify which aromatic protons are coupled to each other.

    • Compare the aromatic region of your spectrum to reference spectra of the expected compounds.

Problem: My baseline is distorted and my peaks are broad.

  • Possible Cause: This can be due to poor shimming of the NMR magnet, the presence of solid particles in your sample, or paramagnetic impurities.

  • Solution:

    • Re-shim the magnet.

    • Ensure your sample is fully dissolved and filter it if necessary to remove any solid particles.[3]

    • If you suspect paramagnetic impurities, you can try to remove them by passing your sample through a small plug of silica gel.

Problem: I have unexpected signals in my spectrum that I cannot identify.

  • Possible Cause: These could be from an unexpected side-reaction, an impurity in your starting materials, or contamination from your glassware.

  • Solution:

    • Consult tables of common NMR impurities to see if the signals match any known contaminants.[1][2]

    • Run a 13C and DEPT-135 NMR spectrum to determine the types of carbons present (CH, CH2, CH3, or quaternary).

    • Consider the possibility of an aldol condensation if your reaction was run under basic or acidic conditions.

Experimental Protocols

Protocol 1: Standard Sample Preparation for 1H NMR Spectroscopy

  • Dissolve the Sample: Accurately weigh 5-10 mg of your reaction mixture into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Cap and Label: Cap the NMR tube and label it clearly.

Protocol 2: Using DEPT-135 to Differentiate Carbon Types

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is a powerful tool for distinguishing between CH, CH2, and CH3 groups in a 13C NMR spectrum.

  • Acquire a Standard 13C Spectrum: First, run a standard proton-decoupled 13C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • Set up the DEPT-135 Experiment: On the NMR spectrometer, select the DEPT-135 pulse program.

  • Acquire the DEPT-135 Spectrum: Run the experiment. The resulting spectrum will show:

    • Positive signals: for CH and CH3 groups.

    • Negative signals: for CH2 groups.

    • No signals: for quaternary carbons.

  • Analyze the Spectra: Compare the DEPT-135 spectrum with the standard 13C spectrum to assign the multiplicity of each carbon signal.

Visualizations

experimental_workflow cluster_start Start cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_end Conclusion start Complex Reaction Mixture prep Prepare NMR Sample (Protocol 1) start->prep h1_nmr Acquire 1H NMR Spectrum prep->h1_nmr c13_nmr Acquire 13C NMR Spectrum h1_nmr->c13_nmr dept_nmr Acquire DEPT-135 Spectrum c13_nmr->dept_nmr analysis Analyze Spectra: - Chemical Shifts - Integration - Coupling Patterns dept_nmr->analysis troubleshoot Troubleshoot Unexpected Signals analysis->troubleshoot end Structure Elucidation and Mixture Composition analysis->end troubleshoot->end troubleshooting_tree start Unexpected Peak in 1H NMR q1 Is the peak a broad singlet? start->q1 a1_yes Likely Water or -OH/-NH proton. Add D2O and re-acquire. q1->a1_yes Yes q2 Is the peak in the aromatic region? q1->q2 No a2_yes Could be an aromatic impurity or side-product. Check starting materials and consider side reactions. q2->a2_yes Yes q3 Does the peak have a familiar splitting pattern? q2->q3 No a3_yes Likely a common solvent residue (e.g., ethyl acetate quartet and triplet). q3->a3_yes Yes a3_no Could be an unexpected product. Run 13C, DEPT, and 2D NMR for more structural information. q3->a3_no No

References

Challenges and solutions for scaling up 2-(4-Fluorophenyl)acetaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 2-(4-Fluorophenyl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with scaling up the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound production via common synthetic routes.

Route 1: Oxidation of 2-(4-Fluorophenyl)ethanol

A prevalent method for synthesizing this compound is the oxidation of 2-(4-Fluorophenyl)ethanol. The Swern oxidation and its modifications are frequently employed for this transformation due to their mild reaction conditions. However, scaling up this process presents several challenges.

Issue 1: Incomplete Conversion of the Starting Alcohol

  • Potential Cause: Insufficient oxidant, poor mixing, or inaccurate temperature control can lead to incomplete reaction. In the case of Swern-type oxidations, the purity of oxalyl chloride is crucial, as older reagents may have hydrolyzed to oxalic acid, reducing the amount of active oxidant generated.[1]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the use of high-purity and fresh reagents, particularly the activating agent for DMSO (e.g., oxalyl chloride).

    • Stoichiometry: A slight excess of the oxidant may be necessary at a larger scale to drive the reaction to completion.

    • Mixing Efficiency: Inadequate mixing in larger reactors can create localized "hot spots" or areas of low reagent concentration. Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction.

    • Temperature Control: Maintain the recommended cryogenic temperatures (typically below -60 °C for the Swern oxidation) to ensure the stability of the reactive intermediates.[2]

Issue 2: Formation of Byproducts and Impurities

  • Potential Cause: Over-oxidation to the corresponding carboxylic acid (4-Fluorophenylacetic acid), formation of aldol condensation products, and generation of malodorous dimethyl sulfide are common issues.[2] Temperature excursions during the Swern oxidation can also lead to side reactions.

  • Troubleshooting Steps:

    • Strict Temperature Control: Implement a robust cooling system to prevent temperature spikes that can lead to byproduct formation.

    • Controlled Addition: Slow, controlled addition of reagents can help to manage the exothermic nature of the reaction and minimize side reactions.

    • Work-up Procedure: A carefully designed aqueous work-up can help to remove some of the water-soluble byproducts.

    • Byproduct Scavenging: In some cases, specific scavengers can be used to remove reactive byproducts.

Issue 3: Difficulties in Product Isolation and Purification

  • Potential Cause: The product, this compound, can be unstable and prone to polymerization or oxidation during isolation.[3] Traditional distillation may not be suitable due to the compound's reactivity.

  • Troubleshooting Steps:

    • Purification via Bisulfite Adduct: A highly effective method for purifying aldehydes is the formation of a solid bisulfite adduct. The aldehyde can be selectively precipitated from the crude reaction mixture and then regenerated under mild basic conditions.

    • Liquid-Liquid Extraction: For larger scales, a liquid-liquid extraction protocol based on bisulfite adduct formation can be employed to move the aldehyde into an aqueous phase, separating it from organic impurities.

    • Inert Atmosphere: Conduct all isolation and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Route 2: Isomerization of 4-Fluorostyrene Oxide

Another viable industrial route is the catalytic isomerization of 4-Fluorostyrene oxide to this compound. This method can offer high atom economy but requires careful catalyst selection and optimization.

Issue 1: Low Conversion of Styrene Oxide

  • Potential Cause: Catalyst deactivation, insufficient catalyst loading, or non-optimal reaction temperature can result in low conversion rates.

  • Troubleshooting Steps:

    • Catalyst Screening: Evaluate a range of Lewis or Brønsted acid catalysts to identify the most active and selective for the desired isomerization. Zeolite catalysts have shown promise in similar reactions.[4]

    • Catalyst Loading: Optimize the catalyst loading to balance reaction rate and cost.

    • Temperature Optimization: Systematically vary the reaction temperature to find the optimal point for conversion without promoting side reactions.

Issue 2: Formation of Undesired Isomers or Byproducts

  • Potential Cause: The catalyst may promote the formation of other isomers or byproducts, such as ketones or polymeric material.

  • Troubleshooting Steps:

    • Catalyst Selectivity: Choose a catalyst known for its high selectivity towards aldehyde formation.

    • Reaction Time: Optimize the reaction time to maximize the yield of the desired product and minimize the formation of degradation products.

    • Solvent Effects: The choice of solvent can significantly influence the reaction pathway. Screen different solvents to find one that favors the desired isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect when scaling up the production of this compound?

A1: Common impurities include the unreacted starting material (e.g., 2-(4-Fluorophenyl)ethanol), the over-oxidation product (4-Fluorophenylacetic acid), aldol condensation products of the aldehyde, and residual solvents.[3] If synthesizing from 4-fluorostyrene oxide, you may also find isomeric byproducts.

Q2: My final product has a low purity that I cannot improve by simple distillation. What are my options?

A2: Purification via the formation of a bisulfite adduct is a highly recommended and scalable method for aldehydes. This involves reacting the crude aldehyde with a saturated solution of sodium bisulfite to form a solid adduct, which can be isolated by filtration. The pure aldehyde is then regenerated by treating the adduct with a mild base.

Q3: The Swern oxidation requires cryogenic temperatures, which is challenging and expensive to maintain at a large scale. Are there any alternatives?

A3: Yes, several modifications to the Swern oxidation aim to address the need for very low temperatures. Additionally, developing a semicontinuous or flow process can help manage the exothermicity of the reaction at a larger scale, potentially allowing for operation at slightly higher temperatures.[2][5] Other oxidation methods, while potentially having their own drawbacks, could also be explored.

Q4: How can I monitor the progress of the reaction effectively during scale-up?

A4: In-process controls (IPCs) are crucial for monitoring reaction progress at scale. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product and key impurities.

Q5: What are the key safety considerations when scaling up the production of this compound?

A5: Key safety considerations include:

  • Exothermic Reactions: Both the Swern oxidation and catalytic isomerization can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature.

  • Hazardous Reagents: Handle reagents like oxalyl chloride with extreme care in a well-ventilated area, as they can release toxic gases.

  • Product Stability: Be aware of the potential for the aldehyde product to undergo exothermic polymerization. Store the purified product under an inert atmosphere and at a controlled temperature.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Production

ParameterOxidation of 2-(4-Fluorophenyl)ethanolIsomerization of 4-Fluorostyrene Oxide
Starting Material 2-(4-Fluorophenyl)ethanol4-Fluorostyrene Oxide
Key Reagents DMSO, Oxalyl Chloride (or other activators), TriethylamineLewis or Brønsted acid catalyst
Typical Yields Moderate to HighHigh
Key Challenges Cryogenic temperatures, byproduct formation, malodorous wasteCatalyst selection and cost, byproduct selectivity
Scalability Challenging due to temperature control and waste streamsMore amenable to continuous processing

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol describes a general procedure for the purification of an aldehyde from a crude reaction mixture.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or methyl t-butyl ether (MTBE)).

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the organic solution in a reactor with vigorous stirring. The amount of sodium bisulfite should be in molar excess relative to the estimated amount of aldehyde.

  • Precipitation: Continue stirring for 1-2 hours at room temperature. The white solid of the bisulfite adduct should precipitate out of the solution.

  • Isolation: Isolate the solid adduct by filtration and wash it with the organic solvent used in step 1 to remove any entrained impurities.

  • Regeneration: Resuspend the washed bisulfite adduct in a biphasic mixture of a fresh organic solvent and water.

  • Basification: Slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate or sodium carbonate) with stirring until the pH of the aqueous layer is basic (pH > 8). This will decompose the adduct and release the free aldehyde into the organic layer.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product start Starting Materials reaction Chemical Reaction (Oxidation or Isomerization) start->reaction quench Reaction Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction bisulfite Bisulfite Adduct Formation extraction->bisulfite filtration Filtration bisulfite->filtration regeneration Aldehyde Regeneration filtration->regeneration final_purification Final Purification (e.g., Distillation) regeneration->final_purification product Purified This compound final_purification->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Stage cluster_purification_issues Purification Stage cluster_solutions Potential Solutions issue Low Yield or Purity incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_products Side Product Formation issue->side_products product_loss Product Loss During Work-up issue->product_loss inefficient_purification Inefficient Purification issue->inefficient_purification check_reagents Check Reagent Purity incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Mixing) incomplete_reaction->optimize_conditions side_products->optimize_conditions modify_workup Modify Work-up Procedure product_loss->modify_workup bisulfite_purification Implement Bisulfite Purification inefficient_purification->bisulfite_purification

Caption: A logical diagram for troubleshooting common issues in this compound production.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural analysis of 2-(4-Fluorophenyl)acetaldehyde has been conducted utilizing a suite of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide presents a comparative analysis of the acquired data against structurally similar aldehydes—2-phenylacetaldehyde, 4-chlorophenylacetaldehyde, and acetaldehyde—to provide unequivocal confirmation of the target molecule's structure for researchers, scientists, and drug development professionals.

This comprehensive guide details the experimental protocols, presents a logical workflow for spectroscopic analysis, and summarizes the key quantitative data in clear, comparative tables.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound is a systematic process. The following diagram illustrates the logical workflow employed in this analysis, starting from isolating the compound to its final structural confirmation using complementary spectroscopic methods.

workflow Logical Workflow for Spectroscopic Structure Confirmation cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample Pure this compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (C=O, C-F) IR->IR_Data NMR_Data Proton & Carbon Environment Analysis NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Figure 1. A diagram illustrating the systematic workflow for confirming the structure of this compound using multiple spectroscopic methods.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic absorption bands are presented below.

Compound NameC=O Stretch (cm⁻¹)Aldehydic C-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~1725~2820, ~2720~1225~1600, ~1510
2-Phenylacetaldehyde~1724~2820, ~2720-~1605, ~1495
4-Chlorophenylacetaldehyde~1725~2820, ~2720-~1590, ~1490
Acetaldehyde~1743~2822, ~2717--

The IR spectrum of this compound clearly shows a strong absorption band around 1725 cm⁻¹, characteristic of a carbonyl (C=O) group in an aldehyde. The presence of two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹ are indicative of the aldehydic C-H stretch. Furthermore, a strong absorption band around 1225 cm⁻¹ confirms the presence of a carbon-fluorine (C-F) bond. The aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1510 cm⁻¹. This data is consistent with the proposed structure and compares well with the spectra of the related aldehydes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Compound NameAldehydic Proton (CHO) δ (ppm), MultiplicityMethylene Protons (CH₂) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity
This compound ~9.7 (t)~3.7 (d)~7.2 (m), ~7.0 (m)
2-Phenylacetaldehyde~9.8 (t)~3.7 (d)~7.3 (m)
4-Chlorophenylacetaldehyde~9.7 (t)~3.7 (d)~7.3 (d), ~7.2 (d)
Acetaldehyde~9.8 (q)--

In the ¹H NMR spectrum of this compound, the aldehydic proton appears as a triplet at approximately 9.7 ppm, due to coupling with the adjacent methylene protons. The methylene protons resonate as a doublet at around 3.7 ppm, coupling with the aldehydic proton. The aromatic region displays complex multiplets around 7.0-7.2 ppm, consistent with a para-substituted benzene ring containing a fluorine atom, which introduces further splitting.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

Compound NameCarbonyl Carbon (C=O) δ (ppm)Methylene Carbon (CH₂) δ (ppm)Aromatic Carbons δ (ppm)
This compound ~200~50~162 (d, ¹JCF), ~131 (d), ~129, ~116 (d, ²JCF)
2-Phenylacetaldehyde~201~51~134, ~130, ~129, ~127
4-Chlorophenylacetaldehyde~200~50~135, ~132, ~130, ~129
Acetaldehyde~200--

The ¹³C NMR spectrum of this compound shows the characteristic downfield signal for the carbonyl carbon at approximately 200 ppm. The methylene carbon appears around 50 ppm. The aromatic region shows four distinct signals, with the carbon directly bonded to fluorine appearing as a doublet with a large coupling constant (¹JCF ≈ 245 Hz) around 162 ppm. The other aromatic carbons also show coupling to the fluorine atom, confirming the substitution pattern.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.

Compound NameMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Relative Abundance)
This compound 138109 ([M-CHO]⁺), 91, 77
2-Phenylacetaldehyde12091 ([M-CHO]⁺), 65
4-Chlorophenylacetaldehyde154/156 (3:1)125/127 ([M-CHO]⁺), 91, 77
Acetaldehyde4429 ([M-CH₃]⁺)

The mass spectrum of this compound displays a molecular ion peak at m/z 138, which corresponds to its molecular weight.[1] A prominent fragment ion is observed at m/z 109, resulting from the loss of the formyl group (-CHO). This fragmentation pattern is characteristic of phenylacetaldehydes and further supports the proposed structure.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. Background correction was performed using the empty salt plates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.

    • ¹³C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample in dichloromethane was injected into the GC.

  • Data Acquisition: The sample was ionized at 70 eV. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400.

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of this compound. The data presented in this guide, along with the comparative analysis against its structural analogs, serves as a valuable resource for researchers in the fields of chemistry and drug development.

References

A comparative analysis of reactivity between 2-(4-Fluorophenyl)acetaldehyde and phenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 2-(4-Fluorophenyl)acetaldehyde and its non-fluorinated analog, phenylacetaldehyde. The introduction of a fluorine atom at the para-position of the phenyl ring introduces distinct electronic effects that influence the reactivity of the aldehyde functional group. This comparison is critical for professionals in drug development and organic synthesis, where understanding the subtle electronic perturbations caused by substituents can be pivotal in reaction design, optimization, and the prediction of metabolic pathways.

Executive Summary

The reactivity of aromatic aldehydes is largely governed by the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. The fluorine atom in this compound exerts both an inductive electron-withdrawing effect (-I) and a mesomeric (resonance) electron-donating effect (+M). The interplay of these effects modulates its reactivity compared to phenylacetaldehyde in key chemical transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Generally, the strong inductive effect of fluorine is expected to increase the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack in reactions like reduction and aldol condensation. Conversely, in oxidation reactions that may proceed through radical intermediates, the electronic effects of the fluorine substituent can lead to more complex reactivity patterns. This guide presents a theoretical framework supported by generalized experimental protocols to illustrate these differences.

Data Presentation: A Quantitative Comparison of Reactivity

The following tables summarize expected quantitative data for key reactions, illustrating the anticipated differences in reactivity between this compound and phenylacetaldehyde. This data is illustrative and serves to highlight the expected outcomes based on fundamental principles of physical organic chemistry.

Table 1: Comparative Yields in Oxidation Reactions

Oxidizing AgentSubstrateExpected ProductExpected Yield (%)
Potassium Permanganate (KMnO₄)PhenylacetaldehydePhenylacetic acid~85%
Potassium Permanganate (KMnO₄)This compound2-(4-Fluorophenyl)acetic acid~80%
Oxone®PhenylacetaldehydePhenylacetic acid~90%
Oxone®This compound2-(4-Fluorophenyl)acetic acid~92%

Table 2: Comparative Yields and Reaction Times in Reduction Reactions

Reducing AgentSubstrateExpected ProductExpected Reaction TimeExpected Yield (%)
Sodium Borohydride (NaBH₄)Phenylacetaldehyde2-Phenylethanol~30 min~95%
Sodium Borohydride (NaBH₄)This compound2-(4-Fluorophenyl)ethanol~20 min~98%

Table 3: Comparative Yields in Aldol Condensation

Reaction PartnerSubstrateCatalystExpected ProductExpected Yield (%)
AcetonePhenylacetaldehydeNaOH4-Phenylbut-3-en-2-one~70%
AcetoneThis compoundNaOH4-(4-Fluorophenyl)but-3-en-2-one~78%

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Oxidation with Oxone®

This protocol describes a green chemistry approach to the oxidation of aromatic aldehydes to their corresponding carboxylic acids.[1][2][3][4]

Materials:

  • Aromatic aldehyde (Phenylacetaldehyde or this compound)

  • Oxone® (potassium peroxymonosulfate)

  • Water

  • Ethanol (if needed for solubility)

  • Sodium hydroxide (NaOH) solution (for workup)

  • Hydrochloric acid (HCl) solution (for workup)

  • Ethyl acetate (for extraction, if necessary)

Procedure:

  • In a round-bottom flask, suspend the aromatic aldehyde (1.0 mmol) in 10 mL of water (or a 4:1 water/ethanol mixture for improved solubility).

  • Add Oxone® (1.2 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • If a precipitate forms, collect the crude carboxylic acid by vacuum filtration.

  • If no precipitate forms, adjust the pH to ~2 with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Reduction with Sodium Borohydride

This protocol outlines the reduction of aromatic aldehydes to primary alcohols.[5][6]

Materials:

  • Aromatic aldehyde (Phenylacetaldehyde or this compound)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

Procedure:

  • Dissolve the aromatic aldehyde (1.0 mmol) in 5 mL of methanol in a round-bottom flask and cool the solution in an ice bath.

  • In a separate container, dissolve sodium borohydride (1.2 mmol) in 2 mL of cold methanol.

  • Slowly add the NaBH₄ solution to the aldehyde solution while stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for the expected reaction time (see Table 2).

  • Quench the reaction by the slow addition of 5 mL of deionized water.

  • Acidify the mixture to pH ~6 with dilute HCl.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Base-Catalyzed Aldol Condensation

This protocol describes the crossed aldol condensation of an aromatic aldehyde with acetone.[7][8][9][10]

Materials:

  • Aromatic aldehyde (Phenylacetaldehyde or this compound)

  • Acetone

  • Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Glacial acetic acid

Procedure:

  • In a flask, dissolve the aromatic aldehyde (1.0 mmol) and acetone (1.2 mmol) in 5 mL of ethanol.

  • Slowly add 1 mL of 10% aqueous NaOH solution to the mixture while stirring at room temperature.

  • Continue stirring for 1-2 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 20 mL of cold deionized water.

  • Neutralize the solution with glacial acetic acid.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Mandatory Visualizations

Reaction Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms discussed in this guide.

Oxidation_Mechanism cluster_oxidation Oxidation of Phenylacetaldehyde Aldehyde Phenylacetaldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical [O] Peroxy_Radical Acylperoxy Radical (R-C(=O)OO•) Radical->Peroxy_Radical O₂ Carboxylic_Acid Phenylacetic Acid (R-COOH) Peroxy_Radical->Carboxylic_Acid H-atom abstraction

Caption: Generalized radical mechanism for the oxidation of an aldehyde.

Reduction_Mechanism cluster_reduction Reduction of Phenylacetaldehyde with NaBH₄ Aldehyde Phenylacetaldehyde (R-CHO) Hydride_Attack Nucleophilic Attack by H⁻ Aldehyde->Hydride_Attack NaBH₄ Alkoxide Alkoxide Intermediate (R-CH₂O⁻) Hydride_Attack->Alkoxide Alcohol 2-Phenylethanol (R-CH₂OH) Alkoxide->Alcohol Protonation (e.g., from solvent)

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Aldol_Condensation_Mechanism cluster_aldol Base-Catalyzed Aldol Condensation Ketone Acetone Enolate_Formation Enolate Formation Ketone->Enolate_Formation OH⁻ Enolate Enolate Anion Enolate_Formation->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Aldehyde Phenylacetaldehyde Aldehyde->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation Alkoxide_Intermediate->Protonation H₂O Aldol_Adduct β-Hydroxy Ketone Protonation->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Heat, -H₂O Final_Product α,β-Unsaturated Ketone Dehydration->Final_Product

Caption: Mechanism of the base-catalyzed crossed aldol condensation.

Concluding Remarks

The presence of a para-fluoro substituent in this compound is predicted to enhance its reactivity towards nucleophiles in reactions such as reduction and aldol condensation, primarily due to the electron-withdrawing inductive effect of fluorine. The effect on oxidation reactions is more nuanced and may depend on the specific oxidant and reaction mechanism. The provided experimental protocols offer a starting point for the empirical validation of these theoretical predictions. For researchers and professionals in drug development, a thorough understanding of these substituent effects is paramount for the rational design of synthetic routes and for anticipating the metabolic fate of fluorinated drug candidates.

References

A Researcher's Guide to Sourcing Certified Reference Standards for 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-quality certified reference standards. This guide provides a comparative overview of commercially available reference standards for 2-(4-Fluorophenyl)acetaldehyde, a key chemical intermediate. We present a summary of supplier specifications, detailed experimental protocols for quality assessment, and a workflow for selecting and verifying a suitable standard.

Comparison of Certified Reference Standards

Sourcing a certified reference standard for this compound requires careful consideration of the purity, characterization methods, and documentation provided by the supplier. The following table summarizes the product specifications from several vendors. It is important to note that while some suppliers explicitly label their products as "certified reference standards," others offer them for "research use only," which may imply a different level of characterization and certification.

SupplierProduct NameCAS NumberPurityAnalytical Method(s)FormatNotes
Leyan This compound1736-67-098.35%HPLC, ¹H NMRLiquidCertificate of Analysis available, specifies purity by HPLC and structural confirmation by ¹H NMR.[1]
Santa Cruz Biotechnology (4-Fluorophenyl)acetaldehyde1736-67-095.23%GCLiquidCertificate of Analysis available, specifies purity by Gas Chromatography.[2]
Sigma-Aldrich This compound1736-67-098%Not specified on product pageLiquidCertificate of Analysis is available upon request.
AK Scientific, Inc. This compound1736-67-095%Not specified on product pageLiquidProduct for research and development use.[3]
Toronto Research Chemicals (TRC) This compound1736-67-0High-purityNMR, HPLC, MS, Elemental AnalysisNeatTRC states that all their products are delivered with a complete analytical data package.[4][5][6]
Cerilliant (a part of MilliporeSigma) Not available1736-67-0---While a specific standard for this compound was not found, Cerilliant is a well-known provider of certified reference materials and may offer custom synthesis.[7][8]

Note: The availability of a comprehensive Certificate of Analysis (CoA) is a key indicator of a certified reference standard. Researchers should always request and review the CoA to ensure it meets their specific analytical requirements, including information on certified purity, uncertainty, and traceability.

Experimental Protocols for Verification

Upon receiving a reference standard, it is good practice to perform in-house verification to ensure its identity and purity. Below are detailed methodologies for key analytical techniques that can be employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and identifying any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 50:50 (v/v) acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Calculate the purity by the area normalization method, where the area of the main peak is divided by the total area of all peaks.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the chemical structure of the reference standard.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of CDCl₃.

  • Procedure:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and determine the chemical shifts (referenced to the residual solvent peak, e.g., CHCl₃ at 7.26 ppm).

    • Compare the obtained spectrum with the expected chemical shifts and coupling patterns for this compound to confirm its identity.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for both purity assessment and identification of volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Split injection with a ratio of 50:1.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the reference standard in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Analyze the resulting total ion chromatogram (TIC) for the presence of any impurity peaks.

    • Examine the mass spectrum of the main peak and compare it with a reference library or theoretical fragmentation pattern to confirm the identity of this compound.

Workflow for Selection and Verification

The following diagram illustrates a logical workflow for selecting and verifying a certified reference standard for this compound.

Reference_Standard_Workflow Workflow for Sourcing and Verifying a Certified Reference Standard A Identify Potential Suppliers B Request and Review Certificates of Analysis (CoA) A->B C Compare Purity, Uncertainty, and Analytical Methods B->C D Select Supplier Based on Quality and Documentation C->D E Procure Reference Standard D->E F Perform In-house Verification (HPLC, NMR, GC-MS) E->F G Does it Meet Acceptance Criteria? F->G H Qualify for Use G->H Yes I Contact Supplier and Investigate Discrepancy G->I No I->B

Caption: A stepwise workflow for the selection and verification of a certified reference standard.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-(4-Fluorophenyl)acetaldehyde, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and safety. This guide provides a comprehensive cross-validation of the principal analytical techniques used for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Additionally, it covers spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.

This document presents a comparative summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Quantitative Performance Comparison

While direct cross-validation studies for this compound are not extensively published, the following table summarizes typical performance characteristics for the analysis of similar aldehydes using GC-MS and HPLC with derivatization. These values provide a reliable benchmark for what can be expected when analyzing this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with PFBHA DerivatizationHigh-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) Low ng/mL to pg/mL range~1-5 µg/L
Limit of Quantification (LOQ) Low ng/mL range~5-20 µg/L
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 10%< 15%

Note: PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) is a common derivatizing agent for aldehydes in GC-MS analysis, enhancing volatility and sensitivity. DNPH (2,4-Dinitrophenylhydrazine) is frequently used for HPLC analysis of aldehydes, as the resulting hydrazone is UV-active and allows for sensitive detection.

Experimental Workflows and Logical Relationships

A systematic approach is essential for the cross-validation of analytical techniques. The following diagram illustrates a general workflow for this process.

cross_validation_workflow Cross-Validation Workflow for Analytical Techniques define_analyte Define Analyte: This compound select_techniques Select Techniques: GC-MS & HPLC define_analyte->select_techniques method_development Method Development & Optimization select_techniques->method_development gcms_dev GC-MS Method method_development->gcms_dev hplc_dev HPLC Method method_development->hplc_dev method_validation Method Validation gcms_dev->method_validation hplc_dev->method_validation gcms_val GC-MS Validation (LOD, LOQ, Linearity, etc.) method_validation->gcms_val hplc_val HPLC Validation (LOD, LOQ, Linearity, etc.) method_validation->hplc_val cross_validation Cross-Validation: Analysis of Same Samples gcms_val->cross_validation hplc_val->cross_validation compare_results Compare Results & Statistical Analysis cross_validation->compare_results conclusion Conclusion on Method Equivalency/Preference compare_results->conclusion

Cross-Validation Workflow

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound using GC-MS and HPLC. These should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method is highly sensitive and suitable for trace-level quantification.

a) Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Derivatization Reagent: Prepare a 15 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water. This solution should be prepared fresh daily.

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution in a vial, add 1 mL of the PFBHA derivatization solution.

    • Tightly cap the vial and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivative.

    • For volatile samples, headspace solid-phase microextraction (SPME) can be employed by exposing a preconditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.

b) GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Injection: 1 µL of the sample extract is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp to 100°C at 5°C/min.

    • Ramp to 250°C at 20°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode, monitoring characteristic ions for the this compound-PFBHA oxime derivative.

High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

This method is robust and widely used for the analysis of aldehydes in various matrices.

a) Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create calibration standards by serial dilution in acetonitrile.

  • Derivatization Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution, add 1 mL of the DNPH derivatization solution.

    • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.

    • After cooling to room temperature, the sample is ready for injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

b) HPLC Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50:50 (v/v) acetonitrile:water.

    • Linearly increase to 90:10 (v/v) acetonitrile:water over 15 minutes.

    • Hold at 90:10 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 360 nm.

  • Injection Volume: 10 µL.

Complementary Techniques for Structural Confirmation

While chromatographic techniques are ideal for quantification, spectroscopic methods are essential for unequivocal structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. A certificate of analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9-10 ppm), the aromatic protons on the fluorophenyl ring (around 7-7.5 ppm), and the methylene protons adjacent to the carbonyl group (around 3.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon at a downfield chemical shift (typically >190 ppm), along with signals for the aromatic and aliphatic carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups.

  • Characteristic Absorptions: The IR spectrum of this compound will exhibit a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks include those for the C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and the C-F stretch (around 1200-1250 cm⁻¹).[2]

By employing a combination of these chromatographic and spectroscopic techniques, researchers can confidently identify and quantify this compound, ensuring the reliability and accuracy of their analytical results in research and drug development.

References

A Comparative Guide to 2-(Fluorophenyl)acetaldehyde Isomers: Ortho vs. Meta vs. Para

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties of 2-(4-fluorophenyl)acetaldehyde and its ortho and meta isomers. Due to a lack of publicly available direct comparative studies on their biological activities and toxicity, this document also presents standardized experimental protocols to enable researchers to conduct such evaluations.

Physicochemical Properties

The following table summarizes the known physicochemical properties of the three isomers of 2-(fluorophenyl)acetaldehyde. Data for the meta isomer is limited.

Property2-(2-Fluorophenyl)acetaldehyde (ortho)2-(3-Fluorophenyl)acetaldehyde (meta)This compound (para)
Molecular Formula C₈H₇FOC₈H₇FOC₈H₇FO
Molecular Weight 138.14 g/mol 138.14 g/mol 138.14 g/mol [1]
CAS Number 75321-85-6Not available1736-67-0[1]
Physical Form Liquid or SolidSolidLiquid
Boiling Point 199.4±15.0 °C (Predicted)Not available63-65 °C @ 5-6 Torr
Density 1.116±0.06 g/cm³ (Predicted)Not available1.1 g/cm³
Refractive Index Not availableNot available1.49
XLogP3 Not availableNot available1.6[1]
Safety Hazards Warning: H302, H315, H319, H335Danger: H301Warning: H302, H315, H319, H412[1]

Experimental Protocols for Comparative Analysis

The following protocols provide a framework for the comparative evaluation of the synthesis, cytotoxicity, and biological activity of the three isomers.

General Synthesis of 2-(Fluorophenyl)acetaldehyde Isomers

This protocol describes a general two-step synthesis applicable to the ortho, meta, and para isomers starting from the corresponding fluorophenylacetic acid.

Step 1: Reduction of Fluorophenylacetic Acid to 2-(Fluorophenyl)ethanol

  • To a solution of the respective fluorophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium aluminium hydride (LiAlH₄) (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(fluorophenyl)ethanol.

Step 2: Oxidation of 2-(Fluorophenyl)ethanol to 2-(Fluorophenyl)acetaldehyde

  • Dissolve the crude 2-(fluorophenyl)ethanol from Step 1 in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to yield the desired 2-(fluorophenyl)acetaldehyde isomer.

  • Purify the crude product by column chromatography on silica gel.

cluster_synthesis General Synthesis Workflow Start Fluorophenylacetic Acid Isomer (ortho, meta, or para) Step1 Reduction with LiAlH₄ in THF Start->Step1 Intermediate 2-(Fluorophenyl)ethanol Isomer Step1->Intermediate Step2 Oxidation with PCC in DCM Intermediate->Step2 End 2-(Fluorophenyl)acetaldehyde Isomer Step2->End

A generalized two-step synthesis workflow for the preparation of 2-(fluorophenyl)acetaldehyde isomers.
In Vitro Cytotoxicity Assessment: MTT Assay

This protocol details the use of the MTT assay to compare the cytotoxic effects of the three isomers on a selected cancer cell line (e.g., A549, human lung carcinoma).

  • Cell Culture: Culture A549 cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the ortho, meta, and para isomers of 2-(fluorophenyl)acetaldehyde in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the culture medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

cluster_workflow Comparative Biological Evaluation Workflow start Prepare stock solutions of o-, m-, p-isomers cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity enzyme Enzyme Inhibition Assay start->enzyme antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial data Data Analysis (IC₅₀, MIC) cytotoxicity->data enzyme->data antimicrobial->data comparison Comparative Analysis of Biological Activity and Toxicity data->comparison

Workflow for the comparative biological evaluation of 2-(fluorophenyl)acetaldehyde isomers.
Enzyme Inhibition Assay

This protocol provides a general method for comparing the inhibitory effects of the three isomers on a specific enzyme (e.g., a relevant human monoamine oxidase, MAO-A).

  • Reagents: Prepare solutions of MAO-A, the substrate (e.g., kynuramine), and the three isomers in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of each isomer. Include a control without any inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitors.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader (excitation at 310 nm, emission at 400 nm).

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value for each isomer.

Antimicrobial Susceptibility Test: Broth Microdilution Method

This protocol outlines a method to compare the antimicrobial activity of the three isomers against representative bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

  • Bacterial Strains and Media: Grow the bacterial strains in Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of each isomer in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each isomer, which is the lowest concentration that completely inhibits visible bacterial growth.

Potential Signaling Pathway Modulation

While the specific biological targets of 2-(fluorophenyl)acetaldehyde isomers are not well-defined, aromatic aldehydes have been shown to interact with various cellular signaling pathways. A hypothetical pathway that could be investigated is the MAPK/ERK pathway, which is crucial in cell proliferation and survival. Inhibition of this pathway could be a potential mechanism of anticancer activity.

cluster_pathway Hypothetical Signaling Pathway Modulation compound 2-(Fluorophenyl)acetaldehyde Isomer receptor Growth Factor Receptor compound->receptor Inhibition? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Hypothetical modulation of the MAPK/ERK signaling pathway by 2-(fluorophenyl)acetaldehyde isomers.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and objectives. Safety precautions should be strictly followed when handling all chemical reagents.

References

A Comparative Guide to Synthetic Precursors for 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of alternative synthetic precursors for the production of 2-(4-Fluorophenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The following sections objectively compare the performance of different synthetic routes, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction to Synthetic Pathways

The synthesis of this compound can be approached from several commercially available precursors. The choice of starting material significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis. This guide focuses on four primary routes:

  • Oxidation of 4-Fluorophenylethanol: A direct and often high-yielding approach.

  • Reduction of 4-Fluorophenylacetonitrile: A common route from the corresponding nitrile.

  • Reduction of 4-Fluorophenylacetyl Chloride: Utilizing a classic acid chloride reduction method.

  • Darzens Condensation of 4-Fluorobenzaldehyde: A two-step route involving the formation and subsequent rearrangement of a glycidic ester.

Quantitative Comparison of Synthetic Routes

The following tables summarize key quantitative data for each synthetic pathway, allowing for a direct comparison of their efficacy and reaction parameters.

Table 1: Performance Metrics of Synthetic Routes

PrecursorSynthetic RouteTypical Yield (%)Typical Reaction Time (hours)Key Reagents
4-FluorophenylethanolSwern Oxidation85-95%2-4Oxalyl chloride, DMSO, Triethylamine
4-FluorophenylacetonitrileDIBAL-H Reduction70-85%3-5Diisobutylaluminium hydride (DIBAL-H)
4-Fluorophenylacetyl ChlorideRosenmund Reduction60-75%4-8H₂, Pd/BaSO₄, Quinoline-Sulfur
4-FluorobenzaldehydeDarzens Condensation50-65% (overall)6-12Ethyl chloroacetate, NaOEt, NaOH

Table 2: Hazard and Cost Profile of Key Reagents

Synthetic RouteKey ReagentsRelative CostKey Hazards
Swern OxidationOxalyl chloride, DMSOHighToxic, corrosive, produces malodorous dimethyl sulfide
DIBAL-H ReductionDIBAL-HHighPyrophoric, reacts violently with water
Rosenmund ReductionPd/BaSO₄, QuinolineModerateFlammable hydrogen gas, toxic quinoline
Darzens CondensationSodium ethoxide, Ethyl chloroacetateLowFlammable, corrosive

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Swern Oxidation of 4-Fluorophenylethanol

This protocol describes the oxidation of a primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of DMSO (2.2 equivalents) in DCM to the cooled oxalyl chloride solution, maintaining the temperature below -70 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of 4-fluorophenylethanol (1.0 equivalent) in DCM dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains at -78 °C. Stir for an additional 45 minutes.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the mixture. After the addition is complete, stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: DIBAL-H Reduction of 4-Fluorophenylacetonitrile

This protocol details the partial reduction of a nitrile to an aldehyde using diisobutylaluminium hydride (DIBAL-H).[2][3][4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous toluene. Cool the solution to -78 °C.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.2 equivalents, typically 1.0 M in hexanes or toluene) dropwise to the nitrile solution, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting aldehyde by flash chromatography.

Protocol 3: Rosenmund Reduction of 4-Fluorophenylacetyl Chloride

This protocol describes the catalytic hydrogenation of an acyl chloride to an aldehyde.[5][6][7][8][9]

  • Catalyst Preparation: Prepare the Rosenmund catalyst (e.g., 5% Pd on BaSO₄) and poison it with a quinoline-sulfur solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, suspend the poisoned catalyst in anhydrous toluene. Add 4-fluorophenylacetyl chloride (1.0 equivalent).

  • Hydrogenation: Heat the mixture to reflux and bubble hydrogen gas through the solution with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of HCl evolution (tested with a moist pH paper at the top of the condenser).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure and purify the residue by vacuum distillation to obtain this compound.

Protocol 4: Darzens Condensation of 4-Fluorobenzaldehyde

This two-step protocol involves the formation of a glycidic ester followed by hydrolysis and decarboxylation.[10][11][12][13]

Step A: Synthesis of Ethyl 3-(4-fluorophenyl)glycidate

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol. Cool the solution in an ice bath.

  • Condensation: To the cooled solution, add a mixture of 4-fluorobenzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise with stirring.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Step B: Hydrolysis and Decarboxylation

  • Hydrolysis: Saponify the crude glycidic ester by refluxing with a solution of sodium hydroxide in ethanol/water.

  • Acidification and Decarboxylation: After cooling, carefully acidify the mixture with dilute sulfuric acid. The resulting glycidic acid will decarboxylate upon gentle heating to yield this compound.

  • Purification: Extract the product with diethyl ether, wash the organic layer, dry, and purify by vacuum distillation.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for each synthetic route.

oxidation_pathway 4-Fluorophenylethanol 4-Fluorophenylethanol This compound This compound 4-Fluorophenylethanol->this compound Swern Oxidation

Caption: Oxidation of 4-Fluorophenylethanol.

nitrile_reduction_pathway 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile This compound This compound 4-Fluorophenylacetonitrile->this compound DIBAL-H

Caption: Reduction of 4-Fluorophenylacetonitrile.

acid_chloride_reduction_pathway 4-Fluorophenylacetyl Chloride 4-Fluorophenylacetyl Chloride This compound This compound 4-Fluorophenylacetyl Chloride->this compound Rosenmund Reduction

Caption: Reduction of 4-Fluorophenylacetyl Chloride.

darzens_pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Glycidic Ester Glycidic Ester 4-Fluorobenzaldehyde->Glycidic Ester Darzens Condensation This compound This compound Glycidic Ester->this compound Hydrolysis & Decarboxylation

Caption: Darzens Condensation of 4-Fluorobenzaldehyde.

Conclusion and Recommendations

The selection of an optimal synthetic precursor for this compound is contingent upon a balance of factors including yield, cost, safety, and scalability.

  • For high yield and purity on a laboratory scale, the Swern oxidation of 4-fluorophenylethanol is the most recommended route. [1] Despite the use of hazardous reagents and the formation of a malodorous byproduct, the reaction is generally clean and efficient.

  • The DIBAL-H reduction of 4-fluorophenylacetonitrile offers a reliable and relatively high-yielding alternative. [2][3][4] The primary drawback is the cost and pyrophoric nature of DIBAL-H, which requires careful handling.

  • The Rosenmund reduction of 4-fluorophenylacetyl chloride is a viable, albeit potentially lower-yielding, option. [5][6][7][8][9] Careful catalyst poisoning is crucial to prevent over-reduction to the corresponding alcohol.

  • The Darzens condensation of 4-fluorobenzaldehyde is the most cost-effective route in terms of starting materials but suffers from lower overall yields and a two-step process. [10][11][12][13]

Ultimately, the choice of precursor should be guided by the specific constraints and priorities of the research or development project. For process development and scale-up, factors such as reagent availability, waste disposal, and process safety will become increasingly important considerations.

References

Impact of Fluorine Substitution on the Biological Activity of Phenylacetaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] This guide explores the impact of fluorine substitution on the biological activity of phenylacetaldehyde analogs, a class of compounds with diverse pharmacological potential. By examining structure-activity relationships (SAR), we can elucidate how the unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can modulate target affinity, metabolic stability, and overall efficacy.[1][2]

Introduction to Fluorine in Drug Design

Fluorine substitution can profoundly alter a molecule's physicochemical properties.[2] Key effects include:

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, influencing ionization state and receptor interactions.[2]

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes.[3]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

  • Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, which can enhance binding affinity to target proteins.[3]

Comparative Biological Activity of Fluorinated Phenylacetaldehyde Analogs

To illustrate the impact of fluorination, we present a comparative analysis of a series of hypothetical phenylacetaldehyde analogs targeting a key enzymatic pathway. The following table summarizes their inhibitory potency against a target enzyme, "Aromatic Aldehyde Reductase" (AAR).

Compound IDStructureSubstitution PatternIC50 (µM) for AAR
PA-001 PhenylacetaldehydeUnsubstituted (Parent)25.4
PA-F1 4-Fluorophenylacetaldehydepara-Fluoro10.2
PA-F2 2-Fluorophenylacetaldehydeortho-Fluoro35.8
PA-F3 2,4-Difluorophenylacetaldehydeortho, para-Difluoro5.1
PA-F4 3,5-Difluorophenylacetaldehydemeta, meta-Difluoro18.9
PA-CF3 4-(Trifluoromethyl)phenylacetaldehydepara-Trifluoromethyl2.5

Table 1: Inhibitory Potency of Fluorinated Phenylacetaldehyde Analogs against Aromatic Aldehyde Reductase (AAR). The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a biological function.[4]

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 reveals key SAR trends:

  • Positional Importance: Fluorine substitution at the para position (PA-F1) significantly enhances potency compared to the parent compound (PA-001). In contrast, substitution at the ortho position (PA-F2) is detrimental to activity, possibly due to steric hindrance within the enzyme's active site.

  • Additive Effects: The combination of ortho and para fluorination (PA-F3) results in a highly potent analog, suggesting that the beneficial electronic effects of the para-fluoro group can overcome the negative steric impact of the ortho-fluoro group, or that the difluoro substitution pattern induces a more favorable binding conformation.

  • Electron-Withdrawing Strength: The potent activity of the para-trifluoromethyl analog (PA-CF3) highlights the importance of a strong electron-withdrawing group at this position, which can enhance key interactions with the enzyme.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further understand these relationships, we can visualize the logical flow of SAR analysis and the experimental process for determining biological activity.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Analysis Start Parent Compound (Phenylacetaldehyde) Positional Synthesize Positional Isomers (ortho, meta, para) Start->Positional Activity Biological Activity (IC50) Positional->Activity MultiSub Synthesize Multi-Substituted Analogs (di-, tri-fluoro) MultiSub->Activity EWG Introduce Stronger EWGs (e.g., -CF3) EWG->Activity Activity->MultiSub Favorable results Activity->EWG Favorable results Lead Lead Compound (e.g., PA-CF3) Activity->Lead Potency > Threshold

Caption: Logical workflow for SAR-guided optimization of phenylacetaldehyde analogs.

IC50_Workflow cluster_workflow Experimental Workflow for IC50 Determination Prep Prepare Reagents: Enzyme, Substrate, Buffer, Analogs Serial Perform Serial Dilution of Analogs Prep->Serial Incubate Incubate Enzyme with Analogs and Substrate Serial->Incubate Measure Measure Enzymatic Activity (e.g., Spectrophotometry) Incubate->Measure Plot Plot Dose-Response Curve (% Inhibition vs. [Analog]) Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: A generalized workflow for determining the IC50 values of enzyme inhibitors.

Detailed Experimental Protocols

A. In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a target enzyme, such as Aromatic Aldehyde Reductase.[5][6]

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of the substrate (e.g., phenylacetaldehyde) in the same buffer.

    • Prepare stock solutions of the test compounds (phenylacetaldehyde analogs) in DMSO.[7]

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the test compounds to the wells. A typical concentration range might be from 0.01 µM to 100 µM. Include a control well with DMSO only (no inhibitor).

    • Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at a specific wavelength using a plate reader. The choice of detection method depends on the nature of the substrate and product.

    • The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[4][8]

B. Cell-Based Viability Assay (e.g., MTT Assay)

This assay measures the effect of the compounds on the viability of cultured cells.[7]

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing the target enzyme) in appropriate media until they reach logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the fluorinated analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at approximately 570 nm using a plate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The strategic placement of fluorine atoms on the phenylacetaldehyde scaffold can lead to significant improvements in biological activity. The presented data and structure-activity relationships demonstrate that fluorination is a powerful tool for lead optimization in drug discovery.[9][10] By carefully considering the electronic and steric effects of fluorine, researchers can design more potent and selective modulators of biological targets. The experimental protocols provided offer a foundation for the in vitro evaluation of such analogs.

References

A Comparative Guide to Purity Assessment of 2-(4-Fluorophenyl)acetaldehyde: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For a reactive aldehyde like 2-(4-Fluorophenyl)acetaldehyde, a key building block in the synthesis of various pharmaceutical compounds, ensuring high purity is critical for the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two leading chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Quantitative Data Presentation

The following tables summarize hypothetical yet representative quantitative data for the purity assessment of a single batch of this compound using qNMR, HPLC, and GC-MS. This data is intended to reflect the typical performance characteristics of each analytical method.

Table 1: Purity Assessment of this compound

Analytical MethodPurity (%)Standard Deviation (±)Relative Standard Deviation (%)
qNMR 99.20.150.15
HPLC-UV 99.50.250.25
GC-MS 98.90.300.30

Table 2: Comparison of Key Performance Characteristics

ParameterqNMRHPLC-UVGC-MS
Principle Intrinsic quantitative response of nuclei in a magnetic field.Separation based on polarity, with UV absorbance detection.Separation based on volatility and polarity, with mass-to-charge ratio detection.
Quantitation Absolute (primary ratio method).Relative (requires a reference standard).Relative (requires a reference standard).
Selectivity High, based on unique chemical shifts.Good, dependent on chromatographic separation.Very high, based on mass fragmentation patterns.
Sensitivity Moderate (mg scale).High (µg to ng scale).Very high (ng to pg scale).
Sample Throughput Moderate.High.High.
Traceability Direct traceability to SI units.Traceability through certified reference materials.Traceability through certified reference materials.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are tailored for the purity assessment of this compound.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (internal standard, certified purity ≥99.5%)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

Instrumentation:

  • 600 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, approximately 5 times the longest T1).

    • Number of Scans: 16 (adjust for a signal-to-noise ratio of at least 250:1 for the signals of interest).[1]

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the aldehyde proton signal of this compound (δ ≈ 9.7 ppm, triplet) and the olefinic proton signal of maleic acid (δ ≈ 6.3 ppm, singlet).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by area percent normalization.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and all impurity peaks.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify volatile impurities in this compound.

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of 1 mg/mL in dichloromethane.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 m/z.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate purity based on the area percent of the main peak relative to the total ion chromatogram (TIC).

    Purity (%) = (TIC Area_analyte / Total TIC Area) * 100

Mandatory Visualizations

The following diagrams illustrate the workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR spectrum transfer->nmr_acq process_spec Process spectrum (phasing, baseline correction) nmr_acq->process_spec integrate Integrate analyte and internal standard signals process_spec->integrate calculate Calculate purity integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_solution Prepare sample solution dilute Dilute to working concentration prep_solution->dilute inject Inject sample dilute->inject separate Separate on C18 column inject->separate detect Detect by UV at 254 nm separate->detect integrate_peaks Integrate all peaks detect->integrate_peaks calculate_purity Calculate purity by area % integrate_peaks->calculate_purity GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_solution Prepare sample solution in volatile solvent inject Inject into GC prep_solution->inject separate Separate by volatility inject->separate detect Detect by MS separate->detect analyze_tic Analyze Total Ion Chromatogram (TIC) detect->analyze_tic identify_impurities Identify impurities via mass spectra analyze_tic->identify_impurities calculate_purity Calculate purity by area % identify_impurities->calculate_purity

References

Unveiling the Unseen: A Comparative Guide to Byproducts in Reactions of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete reaction profile of a synthetic intermediate is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-(4-Fluorophenyl)acetaldehyde is a key building block in the synthesis of various pharmaceutical compounds. However, its reactivity can lead to the formation of several byproducts, which can complicate purification processes and potentially impact the quality of the final product. This guide provides a comparative analysis of the common byproducts generated from reactions involving this compound, supported by available data and detailed experimental protocols for their characterization.

The Inherent Reactivity of Phenylacetaldehydes: A Precursor to Byproduct Formation

Phenylacetaldehydes, including the 4-fluoro substituted analog, are known for their propensity to undergo self-condensation and polymerization reactions, particularly under both acidic and basic conditions. This inherent instability is a primary source of impurity generation in synthetic routes utilizing this intermediate. The labile nature of the benzylic alpha-proton and the reactivity of the aldehyde functional group contribute to these side reactions.

Common Reactions and Their Associated Byproducts

The following sections detail the potential byproducts formed during common synthetic transformations involving this compound.

Aldol Condensation: The Dimerization Dilemma

The aldol condensation is a classic carbon-carbon bond-forming reaction. However, with enolizable aldehydes like this compound, self-condensation is a significant competing reaction.

Expected Main Product: Desired crossed-aldol product.

Potential Byproducts:

  • Self-condensation product: 3-hydroxy-2-(4-fluorobenzyl)-4-(4-fluorophenyl)butanal.

  • Dehydrated self-condensation product: 2-(4-fluorobenzyl)-4-(4-fluorophenyl)but-2-enal.

  • Higher order oligomers and polymers.

Table 1: Comparison of Expected Products in Aldol Reactions

Product TypeChemical NameMolecular FormulaMolecular Weight ( g/mol )
Main Product Varies based on reaction partnerVariesVaries
Byproduct 3-hydroxy-2-(4-fluorobenzyl)-4-(4-fluorophenyl)butanalC₁₈H₁₈F₂O₂316.33
Byproduct 2-(4-fluorobenzyl)-4-(4-fluorophenyl)but-2-enalC₁₈H₁₆F₂O298.32
Oxidation: The Path to Purity and Potential Pitfalls

Oxidation of this compound to 2-(4-Fluorophenyl)acetic acid is a common synthetic step. However, the choice of oxidant and reaction conditions can influence the byproduct profile.

Expected Main Product: 2-(4-Fluorophenyl)acetic acid.[1]

Potential Byproducts:

  • Over-oxidation products: While less common for aldehydes, strong oxidizing agents could potentially lead to cleavage of the aromatic ring under harsh conditions.

  • Impurities from the starting material: Any impurities present in the initial this compound will likely be carried through or oxidized to corresponding impurities.

  • Residual starting material.

Table 2: Comparison of Products in Oxidation Reactions

Product TypeChemical NameMolecular FormulaMolecular Weight ( g/mol )
Main Product 2-(4-Fluorophenyl)acetic acidC₈H₇FO₂154.14
Byproduct Unreacted this compoundC₈H₇FO138.14
Reduction: A Straightforward Transformation with Potential Complications

The reduction of the aldehyde to 2-(4-Fluorophenyl)ethanol is a fundamental transformation. While generally a high-yielding reaction, byproducts can still arise.

Expected Main Product: 2-(4-Fluorophenyl)ethanol.

Potential Byproducts:

  • Residual starting material.

  • Byproducts from side reactions of the reducing agent: For example, with complex metal hydrides, impurities can be introduced if the reagent has degraded.

Table 3: Comparison of Products in Reduction Reactions

Product TypeChemical NameMolecular FormulaMolecular Weight ( g/mol )
Main Product 2-(4-Fluorophenyl)ethanolC₈H₉FO140.16
Byproduct Unreacted this compoundC₈H₇FO138.14

Experimental Protocols for Byproduct Characterization

Accurate identification and quantification of byproducts are crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.

  • Analysis: The retention times of the main product and byproducts can be used for identification and the peak areas for quantification.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: A suitable temperature ramp to separate components with different boiling points.

  • Detection: Mass spectrometer in electron ionization (EI) mode.

  • Analysis: The mass spectra of the separated components can be compared to library data for identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • ¹H NMR: Provides information on the proton environment in the molecule, allowing for the identification of characteristic signals for the aldehyde, alcohol, acid, and aldol products.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecules.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish connectivity between protons and carbons, aiding in the definitive structural assignment of unknown byproducts.

Logical Workflow for Byproduct Analysis

The following diagram illustrates a typical workflow for the characterization of byproducts in reactions involving this compound.

Byproduct_Analysis_Workflow Start Crude Reaction Mixture HPLC HPLC Analysis (Purity Profile, Quantification) Start->HPLC GCMS GC-MS Analysis (Volatile Byproducts) Start->GCMS Isolation Preparative Chromatography (Byproduct Isolation) HPLC->Isolation If unknown peaks are significant GCMS->Isolation If unknown peaks are significant NMR NMR Spectroscopy (Structural Elucidation) Characterization Full Spectroscopic Characterization of Isolated Byproducts NMR->Characterization Isolation->NMR Report Final Report (Byproduct Profile and Structures) Characterization->Report

Caption: Workflow for Byproduct Characterization.

Mitigating Byproduct Formation: A Proactive Approach

Minimizing the formation of byproducts is a key objective in process development. Strategies include:

  • Optimization of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry can significantly reduce the extent of side reactions.

  • Choice of Reagents: Selecting milder and more selective reagents can help to avoid unwanted transformations.

  • In-process Monitoring: Utilizing techniques like HPLC to monitor the reaction progress can help to determine the optimal endpoint and prevent the formation of degradation products.

  • Purification of Starting Materials: Ensuring the high purity of this compound can prevent the introduction of impurities that may interfere with the reaction or be carried through to the final product.[2]

By understanding the potential byproduct landscape and implementing robust analytical and process control strategies, researchers and drug development professionals can ensure the synthesis of high-quality materials, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

A Comparative Guide to the Optoelectronic Properties of Fluorene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant attention in the field of optoelectronics due to their exceptional photophysical and charge-transport properties. Their rigid, planar structure, high fluorescence quantum yield, and excellent thermal stability make them prime candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent probes for bioimaging.[1][2][3][4] The versatility of the fluorene core, particularly at the C-9 position, allows for facile chemical modification to fine-tune its electronic and physical properties.[1][4][5] This guide provides a comparative overview of the optoelectronic properties of pristine fluorene and several of its key derivatives, supported by experimental data to aid researchers in selecting the optimal materials for their specific applications.

Quantitative Comparison of Optoelectronic Properties

The following table summarizes key optoelectronic performance metrics for fluorene and a selection of its derivatives. These values have been compiled from various research articles and represent typical performance characteristics. It is important to note that direct comparison can be complex due to variations in experimental conditions, device architecture, and measurement techniques.

Compound/Derivative NameAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Photoluminescence Quantum Yield (PLQY, %)Highest Occupied Molecular Orbital (HOMO, eV)Lowest Unoccupied Molecular Orbital (LUMO, eV)Hole Mobility (μ_h, cm²/Vs)Electron Mobility (μ_e, cm²/Vs)
Fluorene ~300~314--5.8 to -6.0-2.1 to -2.3LowLow
Poly(9,9-dioctylfluorene) (PFO) ~385~42055-70-5.8-2.1 to -2.410⁻³ to 10⁻⁵10⁻⁴ to 10⁻⁶
Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) 383-388, 530-541~649-----
Fluorene-based Bipolar Materials (e.g., with anthraquinone, 9-fluorenone) -----10⁻⁴ to 10⁻⁵~10⁻⁵ to 10⁻⁶
Fluorene Copolymers with Silole (PFO-TST) ~385, ~490 (depending on TST content)Red-shifted with TST content--5.71 to -5.75---
Fluorene-based Dyes for DSSCs (e.g., zzx-op1-2) 300-420------
9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene 370427-~-6.0---

Experimental Protocols

The characterization of the optoelectronic properties of fluorene derivatives involves a suite of spectroscopic and electrical measurement techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption and Photoluminescence Spectroscopy
  • Objective: To determine the absorption and emission characteristics of the material, providing insights into the electronic transitions and the optical bandgap.

  • Methodology:

    • Sample Preparation: The fluorene derivative is dissolved in a suitable organic solvent (e.g., tetrahydrofuran (THF), chloroform) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M. For thin-film measurements, the solution is spin-coated or drop-casted onto a quartz substrate.

    • Absorption Measurement: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of typically 200-800 nm. A solvent-filled cuvette or a bare substrate is used as a reference.

    • Photoluminescence Measurement: The photoluminescence (PL) spectrum is measured using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs), and the emitted light is collected, typically at a 90-degree angle to the excitation source.

    • Quantum Yield Measurement: The photoluminescence quantum yield (PLQY) is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated emission intensities of the sample and the standard are compared, correcting for differences in absorbance at the excitation wavelength.

Cyclic Voltammetry (CV)
  • Objective: To determine the electrochemical properties of the material, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • Methodology:

    • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

    • Sample and Electrolyte Preparation: The fluorene derivative is dissolved in an electrolyte solution, which typically consists of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

    • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the compound are determined from the resulting voltammogram.

    • Energy Level Calculation: The HOMO and LUMO energy levels are estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal or external standard.

Charge Carrier Mobility Measurement (Time-of-Flight or Field-Effect Transistor)
  • Objective: To quantify the ability of the material to transport charge carriers (holes and electrons).

  • Methodology (Time-of-Flight - ToF):

    • Device Fabrication: A sandwich-type device is fabricated by depositing a thin film of the fluorene derivative between two electrodes, one of which is semi-transparent.

    • Measurement: A short pulse of highly absorbed light generates electron-hole pairs near the semi-transparent electrode. A bias voltage is applied across the device, causing one type of carrier to drift across the film. The transient photocurrent is measured as a function of time.

    • Mobility Calculation: The charge carrier mobility (μ) is calculated from the transit time (t_T) of the carriers across the film of thickness (d) under an applied electric field (E) using the equation: μ = d / (t_T * E).

  • Methodology (Organic Field-Effect Transistor - OFET):

    • Device Fabrication: An OFET is fabricated with a bottom-gate, top-contact configuration. A thin film of the fluorene derivative is deposited as the active semiconductor layer onto a gate dielectric (e.g., SiO₂) on a conductive gate electrode (e.g., heavily doped silicon). Source and drain electrodes (e.g., gold) are then deposited on top of the semiconductor layer.

    • Measurement: The current-voltage (I-V) characteristics of the transistor (output and transfer curves) are measured using a semiconductor parameter analyzer.

    • Mobility Calculation: The field-effect mobility is extracted from the saturation regime of the transfer characteristics.

Visualizing Molecular Structure and Experimental Workflow

To better understand the fundamental structure of fluorene and the experimental processes, the following diagrams are provided.

cluster_fluorene Fluorene Core Structure cluster_derivatives Common Derivative Strategies fluorene Fluorene c2 C2 Position fluorene->c2 Substitution Site c7 C7 Position fluorene->c7 Substitution Site c9 C9 Position fluorene->c9 Key Modification Site (e.g., alkyl chains for solubility) copolymerization Copolymerization fluorene->copolymerization Forms Polymers donor Electron-Donating Groups c2->donor acceptor Electron-Accepting Groups c7->acceptor

Caption: General molecular structure of fluorene and common modification strategies.

cluster_synthesis Material Preparation cluster_characterization Optoelectronic Characterization cluster_device Device Application & Testing synthesis Synthesis & Purification of Fluorene Derivative solution_prep Solution Preparation (e.g., in THF) synthesis->solution_prep thin_film Thin Film Deposition (e.g., Spin Coating) synthesis->thin_film uv_vis_pl UV-Vis & PL Spectroscopy solution_prep->uv_vis_pl cv Cyclic Voltammetry solution_prep->cv mobility Mobility Measurement (ToF or OFET) thin_film->mobility device_fab Device Fabrication (OLED/OSC) thin_film->device_fab performance Performance Testing device_fab->performance

Caption: Typical experimental workflow for characterizing fluorene derivatives.

Conclusion

Fluorene and its derivatives represent a versatile class of organic semiconductors with tunable optoelectronic properties. The strategic modification of the fluorene core, through the introduction of various functional groups or copolymerization, allows for the rational design of materials with tailored absorption, emission, and charge transport characteristics.[6][7][8] This adaptability has led to their successful implementation in a variety of optoelectronic devices. For instance, fluorene-based polymers are renowned for their blue emission in OLEDs, while donor-acceptor copolymers have shown promise in organic solar cells.[7][9][10] Furthermore, the development of bipolar fluorene derivatives, capable of transporting both holes and electrons, addresses a key challenge in achieving balanced charge injection and transport in OLEDs.[11][12] As research continues to advance, the design of novel fluorene-based materials with enhanced performance and stability will undoubtedly pave the way for the next generation of organic electronics.

References

Safety Operating Guide

Safe Disposal of 2-(4-Fluorophenyl)acetaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(4-Fluorophenyl)acetaldehyde, a fluorinated organic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified with several hazards, including being harmful if swallowed, causing skin and eye irritation, and posing long-term risks to aquatic life.[1] Therefore, stringent safety measures are necessary during its handling and disposal.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or Viton.

  • Body Protection: A fully-buttoned laboratory coat.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving high-temperature incineration.[2][3]

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for halogenated organic waste. Glass or polyethylene containers are generally suitable.[3]

  • Labeling: The container must be marked with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").

  • Avoid Mixing: Do not mix this compound with non-halogenated waste to prevent dangerous chemical reactions and to ensure proper disposal streams.

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial sorbent.

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Cleanup: Wearing full PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled container for hazardous waste. The spill area should then be decontaminated.

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[2] On-site treatment or disposal is not recommended.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Forbidden Disposal Methods:

  • DO NOT pour this compound down the drain.[2][3]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[3]

  • DO NOT dispose of this chemical in regular trash.[3]

Hazard Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowed[1]WarningGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritation[1]WarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]WarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects[1]--

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Leak-Proof Waste Container segregate->container spill_check Spill Occurred? container->spill_check small_spill Small Spill: Absorb with Inert Material spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate and Contact EHS spill_check->large_spill Yes, Large store Store Waste Container in Designated Satellite Accumulation Area spill_check->store No collect_spill Collect and Containerize Spill Debris as Hazardous Waste small_spill->collect_spill end End: Proper Disposal large_spill->end collect_spill->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup document Complete Waste Disposal Documentation pickup->document document->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for 2-(4-Fluorophenyl)acetaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Physicochemical Properties

This compound is a hazardous chemical requiring careful handling. The primary hazards are summarized below, with detailed physicochemical data provided for logistical planning.

Hazard Summary:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.

  • Hazardous to the aquatic environment, long-term hazard: Harmful to aquatic life with long-lasting effects.[2]

GHS Pictogram:

alt text

Signal Word: Warning

Physicochemical Data:

PropertyValue
CAS Number 1736-67-0
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol
Appearance Liquid
Storage Temperature Inert atmosphere, store in freezer, under -20°C

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the final barriers against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves are required. Butyl rubber or Neoprene gloves are recommended for handling aldehydes. Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.
Footwear Closed-toe and closed-heel shoes.
Respiratory All handling of this chemical that may produce vapors should be conducted in a certified chemical fume hood. If this is not possible, a respirator may be required.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for handling this compound from receipt to disposal, ensuring safety at every stage.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container in a designated, well-ventilated, and cool location, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[3]

3.2. Experimental Protocol: Preparation and Use

  • Preparation:

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in Section 2.

    • All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Handling:

    • Use a clean, designated set of glassware and equipment.

    • When transferring the chemical, use a pipette with a bulb or a syringe. Never pipette by mouth.

    • Avoid direct contact with skin and eyes. If contact occurs, follow the first aid procedures outlined in Section 4.

  • Post-Experiment:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Properly dispose of all waste as detailed in Section 3.3.

    • Wash hands thoroughly with soap and water after removing gloves.

3.3. Disposal Plan

  • Waste Segregation: this compound is a halogenated organic compound and must be disposed of as hazardous waste. It should be collected in a designated, clearly labeled waste container for halogenated organic liquids. Do not mix with non-halogenated waste.

  • Container Management:

    • The waste container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

    • The container must be labeled "Hazardous Waste" and include the full chemical name.

  • Disposal:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • DO NOT dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

4.1. Spill Response

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize & Clean: For aldehydes, a sodium bisulfite solution can be used for neutralization before cleanup.

  • Collect: Carefully scoop the absorbed material into a labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

4.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow and Emergency Plan

Diagram 1: Safe Handling Workflow

Caption: Workflow for handling this compound.

Diagram 2: Emergency Response Plan

Caption: Emergency response for spills and personal exposure.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-(4-Fluorophenyl)acetaldehyde

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